molecular formula C7H10Cl2N2O B1603611 2-Amino-1-pyridin-2-YL-ethanone dihydrochloride CAS No. 51746-81-7

2-Amino-1-pyridin-2-YL-ethanone dihydrochloride

Cat. No.: B1603611
CAS No.: 51746-81-7
M. Wt: 209.07 g/mol
InChI Key: XDMZXKYLIWGXSA-UHFFFAOYSA-N
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Description

2-Amino-1-pyridin-2-YL-ethanone dihydrochloride is a useful research compound. Its molecular formula is C7H10Cl2N2O and its molecular weight is 209.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-1-pyridin-2-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.2ClH/c8-5-7(10)6-3-1-2-4-9-6;;/h1-4H,5,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMZXKYLIWGXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622949
Record name 2-Amino-1-(pyridin-2-yl)ethan-1-one--hydrogen chloride (1/2)
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Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51746-81-7
Record name 2-Amino-1-(pyridin-2-yl)ethan-1-one--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(pyridin-2-yl)ethan-1-one dihydrochloride
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Foundational & Exploratory

2-Amino-1-pyridin-2-YL-ethanone dihydrochloride CAS number 51746-81-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-1-pyridin-2-yl-ethanone dihydrochloride (CAS: 51746-81-7)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 51746-81-7), a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a derivative of the 2-aminopyridine scaffold, this molecule serves as a valuable building block in medicinal chemistry for the synthesis of complex, biologically active agents. This document details its physicochemical properties, outlines a robust methodology for its synthesis and purification, and presents a framework for its analytical characterization. Furthermore, it discusses its applications in drug development and provides critical safety and handling protocols for laboratory use. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical intermediate.

Introduction and Significance

2-Aminopyridine and its derivatives are foundational scaffolds in modern drug discovery, recognized for their ability to form the core of diverse biological molecules. The simple, low-molecular-weight structure of the 2-aminopyridine moiety allows for extensive functionalization, enabling the synthesis of targeted pharmacophores with minimal side reactions. This compound, CAS 51746-81-7, is a prime example of such a scaffold. It combines the reactive aminopyridine core with a keto-ethyl side chain, making it an ideal precursor for constructing more elaborate molecules.

This compound's utility is rooted in its bifunctional nature:

An In-Depth Technical Guide to 2-Amino-1-pyridin-2-YL-ethanone Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-pyridin-2-YL-ethanone dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines plausible synthetic routes, discusses methods for purification and characterization, and explores its potential applications based on the biological activities associated with its structural class. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of novel pyridine derivatives.

Chemical Identity and Physicochemical Properties

This compound is a salt of an aminoketone derivative of pyridine. Its core structure features a pyridine ring linked to an aminoethanone moiety, a scaffold that is prevalent in a variety of biologically active molecules.

Molecular Structure and Properties

The key identifying information for this compound is summarized in the table below.

PropertyValueSource(s)
IUPAC Name 2-amino-1-(pyridin-2-yl)ethan-1-one;dihydrochlorideN/A
CAS Number 51746-81-7N/A
Molecular Formula C₇H₁₀Cl₂N₂ON/A
Molecular Weight 209.07 g/mol N/A
Appearance White to off-white powderN/A
Solubility Soluble in waterN/A

Synthesis and Purification

Proposed Synthetic Pathway

A plausible synthetic route involves two key transformations: the α-halogenation of 2-acetylpyridine followed by the introduction of the amino group.

Synthetic Pathway 2-Acetylpyridine 2-Acetylpyridine 2-Chloro-1-(pyridin-2-yl)ethanone 2-Chloro-1-(pyridin-2-yl)ethanone 2-Acetylpyridine->2-Chloro-1-(pyridin-2-yl)ethanone α-Chlorination (e.g., NCS, HCl) 2-Amino-1-pyridin-2-yl-ethanone 2-Amino-1-pyridin-2-yl-ethanone 2-Chloro-1-(pyridin-2-yl)ethanone->2-Amino-1-pyridin-2-yl-ethanone Amination (e.g., Gabriel or Delépine Synthesis) 2-Amino-1-pyridin-2-yl-ethanone\ndihydrochloride 2-Amino-1-pyridin-2-yl-ethanone dihydrochloride 2-Amino-1-pyridin-2-yl-ethanone->2-Amino-1-pyridin-2-yl-ethanone\ndihydrochloride Salt Formation (HCl)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodologies

The initial step involves the chlorination of the α-carbon of 2-acetylpyridine. A common method for this transformation is the use of N-chlorosuccinimide (NCS) in the presence of an acid catalyst, such as hydrogen chloride.

Protocol:

  • Dissolve 2-acetylpyridine in a suitable organic solvent, such as glacial acetic acid.

  • Introduce hydrogen chloride gas into the solution.

  • Add N-chlorosuccinimide portion-wise while monitoring the reaction temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the 2-chloro-1-(pyridin-2-yl)ethanone intermediate.

The introduction of the primary amine can be achieved through several established methods, with the Gabriel synthesis and the Delépine reaction being two prominent examples. These methods are preferred as they minimize the over-alkylation that can occur with direct amination using ammonia.[1][2][3]

Method A: Gabriel Synthesis The Gabriel synthesis utilizes potassium phthalimide to introduce a protected nitrogen, which is later deprotected to yield the primary amine.[1][2]

Protocol:

  • React 2-chloro-1-(pyridin-2-yl)ethanone with potassium phthalimide in a polar aprotic solvent like dimethylformamide (DMF).

  • Heat the reaction mixture to facilitate the nucleophilic substitution.

  • After the reaction is complete, the intermediate N-substituted phthalimide is cleaved, typically by treatment with hydrazine hydrate in a protic solvent like ethanol, to release the free amine.[4]

Method B: Delépine Reaction The Delépine reaction employs hexamethylenetetramine as the amine source.[3]

Protocol:

  • Treat 2-chloro-1-(pyridin-2-yl)ethanone with hexamethylenetetramine in a solvent such as chloroform or ethanol.

  • The resulting quaternary ammonium salt is then hydrolyzed with a strong acid, like hydrochloric acid, to yield the primary amine hydrochloride salt.[3]

The final step involves the formation of the dihydrochloride salt to improve the stability and solubility of the compound.

Protocol:

  • Dissolve the crude 2-amino-1-pyridin-2-yl-ethanone in a suitable solvent, such as isopropanol or ethanol.

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Purification

The final product, this compound, is typically purified by recrystallization. The choice of solvent system will depend on the impurity profile, but a common approach is to use a polar protic solvent like ethanol or a mixture of ethanol and water.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons adjacent to the carbonyl and amino groups, and the protons of the amino group. The chemical shifts and coupling patterns of the pyridine protons will be indicative of the 2-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Key signals to identify include the carbonyl carbon, the carbons of the pyridine ring, and the methylene carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For 2-Amino-1-pyridin-2-YL-ethanone, the expected molecular ion peak for the free base (C₇H₈N₂O) would be at m/z 136.06. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the compound. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol), would be suitable. The purity is determined by the area percentage of the main peak in the chromatogram.

Applications and Biological Context

The 2-aminopyridine scaffold is a well-established pharmacophore in drug discovery and medicinal chemistry. Derivatives of this class have shown a wide range of biological activities.

Role in Medicinal Chemistry

The pyridine ring is a common feature in many FDA-approved drugs. The nitrogen atom in the ring can act as a hydrogen bond acceptor and can be protonated under physiological conditions, which can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The amino and ketone functionalities in 2-Amino-1-pyridin-2-YL-ethanone provide additional points for interaction with biological targets and for further chemical modification.

Potential Therapeutic Areas

Compounds containing the 2-acylaminopyridine and related imidazopyridine cores have been investigated for a variety of therapeutic applications, particularly in the central nervous system (CNS). These scaffolds have been found in ligands for various biological targets, including enzymes and receptors associated with psychiatric and neurodegenerative diseases.[5]

Biological_Targets cluster_0 Potential Therapeutic Areas cluster_1 Associated Biological Scaffolds CNS Disorders CNS Disorders Oncology Oncology Infectious Diseases Infectious Diseases 2-Acylaminopyridines 2-Acylaminopyridines 2-Acylaminopyridines->CNS Disorders Modulate CNS targets 2-Acylaminopyridines->Oncology Antiproliferative activity 2-Acylaminopyridines->Infectious Diseases Antimicrobial potential Imidazopyridines Imidazopyridines Imidazopyridines->CNS Disorders Ligands for CNS receptors

Caption: Relationship between related scaffolds and potential therapeutic applications.

While specific biological targets for this compound have not been explicitly reported in the literature, its structural similarity to other biologically active aminopyridines suggests that it could be a valuable building block for the synthesis of novel therapeutic agents.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and potential applications. The synthetic routes outlined, based on established chemical principles, offer a practical approach for its preparation. The analytical methods described are essential for ensuring the quality and integrity of the synthesized compound. The exploration of the biological context of the 2-aminopyridine scaffold highlights the potential for this compound to serve as a key intermediate in the development of new therapeutic agents. Further research into the specific biological activities of this compound and its derivatives is warranted.

References

  • This citation is a placeholder for a specific peer-reviewed article detailing the synthesis of a closely rel
  • Delépine, M. Bull. Soc. Chim. Fr.1895, 13, 352-361.
  • Gabriel, S. Ber. Dtsch. Chem. Ges.1887, 20, 2224–2236.
  • Sheehan, J. C.; Bolhofer, W. A. J. Am. Chem. Soc.1950, 72, 2786–2788.
  • Ing, H. R.; Manske, R. H. F. J. Chem. Soc.1926, 2348.
  • This citation is a placeholder for a peer-reviewed article discussing the biological activity of 2-acylaminopyridines.
  • This citation is a placeholder for a peer-reviewed article on the medicinal chemistry of imidazopyridines.
  • This citation is a placeholder for a comprehensive review on the synthesis of aminopyridines.
  • This citation is a placeholder for a reliable source for physicochemical data, such as a major chemical supplier's catalog or a chemical d
  • This citation is a placeholder for a textbook or review on modern organic synthesis techniques.

Sources

An In-depth Technical Guide to the Structural Information of 2-Amino-1-pyridin-2-YL-ethanone Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information available for 2-Amino-1-pyridin-2-YL-ethanone dihydrochloride. The content herein is curated to offer a foundational understanding of the molecule's key identifiers, physicochemical properties, and the necessary analytical methodologies for its complete structural elucidation.

Introduction and Chemical Identity

This compound is a pyridinamine derivative of interest in synthetic and medicinal chemistry. As a bifunctional molecule featuring a primary amine, a ketone, and a pyridine ring, it presents multiple sites for chemical modification, making it a potentially valuable building block for the synthesis of more complex molecules and pharmaceutical intermediates. The dihydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for experimental work.

A precise understanding of its three-dimensional structure is paramount for predicting its reactivity, understanding its potential biological activity, and ensuring the quality and reproducibility of its use in research and development.

Core Structural and Physicochemical Data

A summary of the fundamental properties of this compound is presented in the table below. This information has been aggregated from various chemical suppliers and databases.

PropertyValueSource
CAS Number 51746-81-7[1]
Molecular Formula C₇H₁₀Cl₂N₂OSynblock
Molecular Weight 209.07 g/mol Synblock
IUPAC Name 2-amino-1-(pyridin-2-yl)ethanone;dihydrochlorideN/A
Appearance White powder[1]
SMILES (for free base) C1=CC=NC(=C1)C(=O)CNPubChem
InChI (for free base) InChI=1S/C7H8N2O/c8-5-7(10)6-3-1-2-4-9-6/h1-4H,5,8H2PubChem
Storage Conditions Sealed and preserved in a dry place at room temperature.[1]

Synthesis and Structural Formation

While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed literature, general synthetic routes for 2-aminopyridine derivatives are well-established.[2][3] One common approach involves the cyclization of open-chain nitrile precursors with nitrogen-containing compounds.[4]

A plausible synthetic workflow for the parent compound, 2-amino-1-(pyridin-2-yl)ethanone, could involve the reaction of a suitable pyridine derivative with a protected aminoacetonitrile, followed by hydrolysis. The dihydrochloride salt would then be formed by treating the free base with hydrochloric acid.

Caption: A generalized synthetic workflow for this compound.

The causality behind this experimental design lies in the step-wise construction of the molecule. The activation of the carboxylic acid facilitates nucleophilic attack by the amino group of the protected aminoacetonitrile. Subsequent hydrolysis unmasks the ketone and amine functionalities. The final step ensures the formation of the stable and soluble dihydrochloride salt. A self-validating system for this protocol would involve in-process monitoring by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the completion of each step before proceeding to the next.

Spectroscopic and Structural Characterization: A Note on Data Availability

A thorough structural characterization is essential for confirming the identity and purity of this compound. This would typically involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.

The following sections outline the principles of how these techniques would be applied for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring, the methylene (-CH₂-) group, and the amine (-NH₂) group. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts and coupling patterns would provide information about the electronic environment and connectivity of the protons. Due to the dihydrochloride nature, the amine protons would likely be broad and shifted downfield.

  • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments.[5][6] Signals for the carbonyl carbon, the carbons of the pyridine ring, and the methylene carbon would be expected at characteristic chemical shifts.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

  • N-H stretching: From the protonated amine.

  • C=O stretching: Of the ketone group.

  • C=C and C=N stretching: Associated with the pyridine ring.[3]

The exact positions of these bands would provide insight into the molecular structure and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, Electrospray Ionization (ESI) would be a suitable technique. The mass spectrum would be expected to show a molecular ion peak corresponding to the free base, [C₇H₈N₂O+H]⁺. The fragmentation pattern would offer further confirmation of the structure.

Caption: A simplified representation of potential mass spectrometry fragmentation pathways.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule. It would also reveal the nature of the interactions between the 2-amino-1-(pyridin-2-yl)ethanone cation and the chloride anions, as well as any intermolecular hydrogen bonding. At present, no public crystallographic information files (CIFs) for this compound have been identified.

Safety and Handling

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

This compound is a chemical compound with potential applications in synthetic chemistry. While its basic chemical identity is established, a comprehensive public repository of experimental structural data is currently lacking. The methodologies outlined in this guide provide a roadmap for the full structural characterization of this molecule. The publication of high-resolution NMR, IR, and mass spectra, along with a single-crystal X-ray structure, would be of significant value to the scientific community, enabling more advanced research and applications of this compound.

References

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
  • Fig. 3. 13 C NMR spectra of 2-amino-2 0.... ResearchGate.
  • Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. CORE.
  • Synthesis method of 2-amino pyridine compounds. Google Patents.
  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA.
  • Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. Google Patents.

Sources

The Unseen Architects: A Technical Guide to the Mechanism of Action of 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the molecular mechanisms underpinning the diverse biological activities of 2-aminopyridine derivatives. From their foundational role as ion channel modulators to their emergence as targeted enzyme inhibitors, we will dissect the intricate interplay between chemical structure and biological function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical scaffold.

Introduction: The Versatility of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, serving as a foundational building block for a vast array of biologically active compounds.[1][2] Its simple, low molecular weight design allows for facile chemical modification, enabling the synthesis of diverse libraries of molecules with a wide spectrum of pharmacological activities.[1][3] These derivatives have demonstrated efficacy as antibacterial, anticancer, anti-inflammatory, and neuroprotective agents, highlighting the remarkable versatility of this chemical core.[4][5] This guide will delve into the core mechanisms of action that drive these therapeutic effects, with a particular focus on the well-characterized aminopyridines and their impact on neuronal function, as well as the expanding landscape of their targeted enzymatic inhibition.

The Archetype: Aminopyridines as Modulators of Neuronal Excitability

The most extensively studied aminopyridine derivatives, particularly 4-aminopyridine (4-AP) and its analogs, are renowned for their profound effects on the nervous system.[6][7] Their primary mechanism of action lies in the blockade of voltage-gated potassium (Kv) channels.[8][9][10]

The Primary Target: Voltage-Gated Potassium Channels

Voltage-gated potassium channels are crucial for regulating neuronal excitability. They are responsible for the repolarization phase of the action potential, ensuring the timely termination of the nerve impulse. In pathological conditions such as multiple sclerosis, demyelination of axons exposes these channels, leading to an excessive leakage of potassium ions and subsequent conduction failure.[9][11]

Aminopyridines, such as 4-AP, act as potent, albeit non-selective, inhibitors of a variety of Kv channels, with a notable affinity for the Kv1 (Shaker) family.[8][12]

Target ChannelIC50 (µM)
Kv1.413[12]
Kv3.129[12]
Kv3.2100[12]
Kv1.3195[12]
Kv1.1170-290[12]
Kv1.2230-590[12]

Table 1: Inhibitory Concentrations (IC50) of 4-Aminopyridine for Various Voltage-Gated Potassium Channels.

The blockade of these channels by 4-AP prolongs the duration of the action potential. This extended depolarization enhances the influx of calcium ions through voltage-gated calcium channels, thereby increasing the probability of neurotransmitter release at the presynaptic terminal.[8][9] In demyelinated axons, this action helps to restore the propagation of the nerve impulse across the damaged segment.[9]

The Molecular Mechanism of Kv Channel Blockade

Electrophysiological studies have revealed that 4-AP acts from the intracellular side of the neuronal membrane.[13] The molecule, being a weak base, is thought to cross the cell membrane in its un-ionized form. Once inside the neuron, it becomes protonated (ionized) and physically occludes the open pore of the potassium channel, effectively trapping the channel in a non-conducting state.[13] This "open-channel block" mechanism means that the inhibitory effect of 4-AP is use-dependent, becoming more pronounced with increased neuronal firing.[14]

G cluster_membrane Cell Membrane 4AP_ext 4-AP (Un-ionized) (Extracellular) 4AP_int 4-AP (Ionized) (Intracellular) 4AP_ext->4AP_int Passive Diffusion Kv_channel Voltage-Gated K+ Channel (Open State) AP_prolong Action Potential Prolongation Kv_channel->AP_prolong Inhibits K+ Efflux 4AP_int->Kv_channel Blocks Pore Ca_influx Increased Ca2+ Influx AP_prolong->Ca_influx NT_release Enhanced Neurotransmitter Release Ca_influx->NT_release Conduction_restored Restored Nerve Conduction (Demyelinated Axon) NT_release->Conduction_restored

Figure 1: Simplified signaling pathway of 4-aminopyridine action.

Beyond Potassium Channels: Immunomodulatory and Other Effects

Recent evidence suggests that the therapeutic benefits of aminopyridines may extend beyond simple Kv channel blockade. 4-AP has been shown to exert immunomodulatory effects by acting on potassium channels present on immune cells such as T-lymphocytes and microglia.[9][10] By modulating the activity of these cells, 4-AP may help to dampen the inflammatory processes that contribute to neurodegeneration.[10] Furthermore, some studies indicate that 4-AP can directly potentiate voltage-gated Ca2+ channel currents, independent of its effects on K+ channels.[8]

A Broader Perspective: 2-Aminopyridine Derivatives as Enzyme Inhibitors

The versatility of the 2-aminopyridine scaffold is further underscored by its increasing use in the development of targeted enzyme inhibitors. Through rational drug design and combinatorial chemistry, researchers have synthesized 2-aminopyridine derivatives that exhibit potent and selective inhibition of various kinases and other enzymes implicated in a range of diseases.

Targeting the Kinome

The "kinome" represents a large family of protein kinases that play a central role in cellular signaling and are frequently dysregulated in cancer and inflammatory diseases. Several 2-aminopyridine derivatives have been developed as potent kinase inhibitors.

  • Janus Kinase (JAK) Inhibitors: Derivatives of 2-aminopyridine have been synthesized that show high inhibitory activity and selectivity for JAK2, a key enzyme in the signaling pathways of several cytokines and growth factors.[15][16] These compounds hold promise for the treatment of myeloproliferative neoplasms and other inflammatory conditions.[16]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: The 2-aminopyridine core has been utilized to create potent inhibitors of CDKs, such as CDK8 and CDK9.[17][18] These enzymes are critical regulators of the cell cycle and gene transcription, and their inhibition is a promising strategy for cancer therapy.[18]

Dual-Target Inhibition

An emerging strategy in drug discovery is the development of dual-target inhibitors that can simultaneously modulate multiple pathological pathways. The 2-aminopyridine scaffold has proven to be an effective platform for this approach. For instance, dual inhibitors of CDKs and histone deacetylases (HDACs) based on a 2-aminopyridine core have been developed, demonstrating synergistic antitumor effects.[17]

Structure-Activity Relationships (SAR)

The biological activity of 2-aminopyridine derivatives is exquisitely sensitive to the nature and position of substituents on the pyridine ring and the amino group.

  • Substitutions on the Pyridine Ring: Modifications to the pyridine ring can significantly impact the potency and selectivity of these compounds. For example, in the context of potassium channel blockers, the addition of electron-withdrawing or -donating groups can alter the pKa of the molecule, influencing its ability to cross the cell membrane and interact with the channel pore.[19][20]

  • Modifications of the Amino Group: The amino group at the 2-position is a key site for chemical elaboration. The synthesis of Schiff bases and other derivatives at this position has been shown to modulate the antimicrobial and other biological activities of these compounds.[21] For kinase inhibitors, the side chains appended to the amino group are crucial for achieving high-affinity interactions with the enzyme's active site.[15][16]

Experimental Protocols for Mechanistic Elucidation

A variety of experimental techniques are employed to investigate the mechanism of action of 2-aminopyridine derivatives.

Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is the gold standard for studying the effects of compounds on ion channel function.

Step-by-Step Methodology:

  • Cell Preparation: Culture a suitable cell line expressing the ion channel of interest (e.g., CHO or HEK cells transfected with a specific Kv channel subtype).

  • Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette, gaining electrical access to the entire cell.

  • Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit ion channel currents.

  • Drug Application: Perfuse the cell with a solution containing the 2-aminopyridine derivative at various concentrations.

  • Data Acquisition and Analysis: Record the changes in ion channel currents in the presence of the compound to determine its potency (IC50) and mechanism of block (e.g., open-channel vs. closed-channel block).

G Cell_Prep Cell Preparation Seal_Formation Giga-seal Formation Cell_Prep->Seal_Formation Pipette_Fab Pipette Fabrication Pipette_Fab->Seal_Formation Whole_Cell Whole-Cell Configuration Seal_Formation->Whole_Cell Voltage_Clamp Voltage Clamp and Current Recording Whole_Cell->Voltage_Clamp Drug_App Drug Application Voltage_Clamp->Drug_App Data_Analysis Data Analysis Voltage_Clamp->Data_Analysis Drug_App->Voltage_Clamp Record Changes

Figure 2: Workflow for patch-clamp electrophysiology.

Molecular Docking

Computational molecular docking is a powerful tool for predicting the binding mode of a ligand within the active site of a protein.

Step-by-Step Methodology:

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank) and prepare the 3D structure of the 2-aminopyridine derivative.

  • Binding Site Definition: Identify the putative binding site on the protein.

  • Docking Simulation: Use a docking software (e.g., AutoDock, MOE) to systematically sample different conformations and orientations of the ligand within the binding site.

  • Scoring: Score the different poses based on their predicted binding affinity.

  • Analysis: Analyze the top-scoring poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding.

Conclusion

The 2-aminopyridine scaffold represents a remarkably versatile platform for the development of novel therapeutics. From their well-established role as modulators of neuronal excitability through the blockade of potassium channels to their expanding application as targeted enzyme inhibitors, these compounds continue to be a rich source of new drug candidates. A thorough understanding of their diverse mechanisms of action, guided by a combination of experimental and computational approaches, is essential for unlocking their full therapeutic potential.

References

  • 4-Aminopyridine - Wikipedia. (n.d.).
  • Toneva, D., Nikolova, S., Turiyski, V., & Kalfin, R. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Biotechnology & Biotechnological Equipment, 33(1), 1017-1024.
  • Choquet, D., & Korn, H. (1992). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of general physiology, 100(6), 1123–1151.
  • El-Gazzar, A. B. A., Youssef, M. M., El-Sayed, M. A., & Abu-Hashem, A. A. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules (Basel, Switzerland), 27(19), 6296.
  • Kümpfel, T., & Hohlfeld, R. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology.
  • Singh, S., & Kumar, V. (2021). 2-Aminopyridine – an unsung hero in drug discovery.
  • El-Gazzar, A. B. A., Youssef, M. M., El-Sayed, M. A., & Abu-Hashem, A. A. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ResearchGate.
  • Keam, S. J. (2018). The use of aminopyridines in neurological disorders. Expert review of neurotherapeutics, 18(10), 787–798.
  • Davis, F. A., Stefoski, D., & Quandt, F. N. (1995). Mechanism of action of 4-aminopyridine in the symptomatic treatment of multiple sclerosis. Annals of neurology, 37(5), 684.
  • The putative mechanism of therapeutic action of 4-aminopyridine via... - ResearchGate. (n.d.).
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Journal of Chemical Society of Nigeria, 46(5).
  • Aminopiridines in the treatment of multiple sclerosis and other neurological disorders. (2020). Acta neurologica Scandinavica, 142(4), 311–319.
  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(3), 1548-1577.
  • 2-aminopyridine – a classic and trendy pharmacophore | Request PDF - ResearchGate. (n.d.).
  • Singh, S., & Kumar, V. (2021). 2-Aminopyridine – an unsung hero in drug discovery.
  • 2-Aminopyridine - an Unsung Hero in Drug Discovery - AMiner. (n.d.).
  • Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of medicinal chemistry, 67(17), 15220–15245.
  • Zhang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of medicinal chemistry, 65(19), 12845–12865.
  • Nagashree, S., Mallu, P., & Karthik, C. S. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516.
  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds - ResearchGate. (n.d.).
  • Wang, Y., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & medicinal chemistry letters, 30(10), 127048.
  • Li, H., et al. (2017). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. ACS medicinal chemistry letters, 8(12), 1249–1254.
  • Zhao, J., et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & medicinal chemistry letters, 29(12), 1507–1513.
  • Kirsch, G. E., & Drewe, J. A. (1993). Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes. The Journal of general physiology, 102(5), 843–864.
  • The Proposed Mechanism for the formation of 2-aminopyridines. - ResearchGate. (n.d.).
  • Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules (Basel, Switzerland), 23(10), 2685.
  • El-Gazzar, A. B. A., Youssef, M. M., El-Sayed, M. A., & Abu-Hashem, A. A. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6296.
  • Andreu, P. L., et al. (1993). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (11), 1699-1705.
  • Sun, Y., et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific reports, 14(1), 11333.
  • Sun, Y., et al. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. bioRxiv.

Sources

The Pyridinone Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. Among these, the pyridinone core, a six-membered nitrogen-containing heterocycle, stands out for its remarkable versatility and therapeutic potential.[1][2] This guide provides an in-depth exploration of the research applications of pyridinone compounds, detailing their mechanisms of action, key therapeutic areas, and the experimental protocols essential for their evaluation.

Pyridinone's value stems from its unique physicochemical properties. The presence of nitrogen heteroatoms and carbonyl groups allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1][3] Furthermore, its structure can be readily modified, allowing chemists to fine-tune properties like polarity, lipophilicity, and solubility to optimize drug-like characteristics.[2][3] This adaptability has led to the development of pyridinone derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and neuroprotective effects.[1][3]

Anticancer Applications: Targeting Malignant Proliferation

Pyridinone-containing molecules have emerged as a significant class of leading scaffolds in the discovery of novel anticancer therapeutics.[3] Their mechanism of action is often multifaceted, targeting key enzymes and signaling pathways that drive tumor growth and survival.

1.1. Mechanism of Action: Kinase Inhibition and Cell Cycle Arrest

A primary anticancer strategy for pyridinone derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling.[3] Many pyridinone compounds have been designed to bind to the highly conserved ATP-binding pocket of kinases, effectively blocking their activity.[3] This inhibition can disrupt downstream signaling pathways responsible for cell proliferation and survival.

Furthermore, certain pyridinone derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase.[4] This is often achieved through the upregulation of tumor suppressor proteins like p53 and its downstream target, p21.[4][5] The activation of this pathway prevents damaged cells from entering mitosis, ultimately leading to apoptosis (programmed cell death).[4][6]

Pyridinone-induced G2/M arrest via the p53-p21 pathway.

1.2. Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of pyridinone derivatives is typically first assessed using in vitro cytotoxicity assays against various human tumor cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

Compound ClassTarget Cell LineIC50 (µM)Reference
Pyridinone-Quinazoline DerivativeHepG2 (Liver Cancer)4.5 ± 0.3[4]
Pyridinone-Quinazoline DerivativeMCF-7 (Breast Cancer)9 - 15[1][3]
Pyridinone-Quinazoline DerivativeHeLa (Cervical Cancer)9 - 15[1][3]
2-Pyridone with 4H-pyranA549 (Lung Cancer)15.8[4]

1.3. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[7][8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized crystals.[7][8]

Step-by-Step Methodology:

  • Cell Seeding: Seed adherent cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at an optimized density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[10][11]

  • Compound Treatment: Prepare serial dilutions of the pyridinone test compound in a complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include untreated and vehicle controls.[10]

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.[8][11]

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration to determine the IC50 value using a sigmoidal dose-response curve.[10]

Antiviral Research: Inhibiting Viral Replication

The pyridinone scaffold has been instrumental in the development of potent antiviral agents, most notably against the Human Immunodeficiency Virus (HIV).[12][13]

2.1. Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

Many pyridinone derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[14][15] Unlike nucleoside analogs, which compete with natural substrates, NNRTIs bind to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme.[16] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its DNA polymerase activity, which is essential for the virus to convert its RNA genome into DNA.[13][16]

HIV_Inhibition cluster_RT Reverse Transcription HIV HIV Virion HostCell Host T-Cell HIV->HostCell Enters ViralRNA Viral RNA HostCell->ViralRNA Releases RT Reverse Transcriptase (RT) ViralRNA->RT ViralDNA Viral DNA Integration Integration into Host Genome ViralDNA->Integration Replication Viral Replication Integration->Replication RT->ViralDNA Synthesizes Pyridinone Pyridinone NNRTI Pyridinone->RT Binds & Inhibits

Inhibition of HIV replication by Pyridinone NNRTIs.

2.2. Quantitative Data: Anti-HIV Activity

The efficacy of these compounds is measured by their ability to inhibit viral replication in cell cultures and their potency against the isolated RT enzyme.

CompoundTargetPotencyReference
L-697,639HIV-1 RTIC50: 20-800 nM[12]
L-697,661HIV-1 Spread in T-cells95% inhibition at 12-200 nM[12]
26-transWild-type HIV-1EC50: 4 nM[15]
B0 DerivativesHIV-1EC50: 0.2-0.7 µM[14]

2.3. Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

Principle: This in vitro assay measures the ability of a compound to inhibit the activity of purified HIV-1 RT enzyme. The enzyme's activity is determined by its ability to incorporate radiolabeled or fluorescently tagged deoxynucleotides into a synthetic template-primer.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, and DTT. Prepare solutions of the synthetic template-primer (e.g., poly(rA)-oligo(dT)), HIV-1 RT enzyme, and the pyridinone test compounds at various concentrations.

  • Reaction Setup: In a 96-well plate, combine the reaction buffer, template-primer, and the test compound or control.

  • Enzyme Addition: Initiate the reaction by adding the HIV-1 RT enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of newly synthesized DNA. This can be done by measuring the incorporation of a radiolabeled nucleotide (e.g., [3H]dTTP) via scintillation counting or using a fluorescence-based detection method.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration compared to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.[16]

Antimicrobial Applications: Combating Pathogens

Pyridinone derivatives exhibit a wide range of antimicrobial activities, making them promising candidates for the development of new antibiotics and antifungals.[3][17][18]

3.1. Mechanism of Action: Diverse and Target-Specific

The antimicrobial mechanisms of pyridinones can vary. Some, particularly 3-hydroxy-4-pyridinones, act as high-affinity iron chelators.[3] By sequestering iron, an essential nutrient for microbial metabolism, these compounds effectively starve the bacteria, leading to growth inhibition.[3] Other proposed mechanisms include the disruption of the bacterial cell membrane and inhibition of essential enzymes like DNA gyrase.[18][19] For example, the antifungal agent Ciclopirox is known to disrupt mitochondrial function and membrane integrity.

3.2. Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism and is a standard measure of antibacterial efficacy.[20][21][22]

Compound ClassTarget OrganismMIC (µg/mL)Reference
4-Pyridinone DerivativesEscherichia coli64[23]
N-amino-5-cyano-6-pyridoneStaphylococcus aureus0.0024[18]
N-amino-5-cyano-6-pyridoneCandida albicans7.81[18]
Alkyl Pyridinol (JC-01-074)Staphylococcus aureus16[19]

3.3. Experimental Protocol: Broth Microdilution MIC Assay

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined by visual inspection for turbidity after a defined incubation period.[22][24]

Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation of Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyridinone compound in a suitable sterile broth (e.g., Mueller-Hinton Broth).[20]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[21]

  • Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the standardized bacterial suspension. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).[20]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[20][22]

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[21]

Neurodegenerative Disease Applications

The complex nature of neurodegenerative disorders like Alzheimer's disease (AD) requires multifunctional therapeutic agents, a role for which pyridinone derivatives are well-suited.[25][26]

4.1. Mechanism of Action: A Multi-Target Approach

The pathology of Alzheimer's disease is multifactorial, involving the aggregation of amyloid-β (Aβ) peptides, metal ion dyshomeostasis, and oxidative stress.[27] Pyridinone derivatives have been designed to tackle several of these aspects simultaneously.[25]

  • Aβ Aggregation Inhibition: Certain pyridinone compounds can interfere with the formation of neurotoxic Aβ fibrils and plaques.[25][28]

  • Metal Chelation: The ability of pyridinones to chelate metal ions like copper and iron is crucial, as these metals are implicated in Aβ aggregation and the production of reactive oxygen species (ROS).[25]

  • Antioxidant Activity: By scavenging free radicals, pyridinone derivatives can protect neurons from oxidative damage, a key component of neurodegeneration.[25]

4.2. Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation

Principle: This fluorescence-based assay is used to monitor the formation of amyloid fibrils in real-time. Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[29][30][31]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of monomeric Aβ peptide (e.g., Aβ1-42) and a ThT solution in an appropriate assay buffer (e.g., phosphate buffer, pH 7.4).[32]

  • Assay Setup: In a 96-well plate, combine the Aβ peptide solution, ThT solution, and the pyridinone test compound at various concentrations.[29]

  • Incubation and Monitoring: Place the plate in a fluorescence plate reader capable of maintaining a constant temperature (e.g., 37°C) and periodic shaking.[30]

  • Fluorescence Reading: Measure the ThT fluorescence intensity (excitation ~440 nm, emission ~480 nm) at regular intervals over several hours or days to monitor the kinetics of fibril formation.

  • Data Analysis: Plot fluorescence intensity versus time to generate aggregation curves. Compare the curves in the presence of the test compound to the control (Aβ alone) to determine the extent of inhibition. The reduction in the final fluorescence plateau or the increase in the lag phase indicates inhibitory activity.[29]

Synthesis Strategies: Building the Pyridinone Core

The efficient synthesis of diverse pyridinone libraries is crucial for drug discovery programs. One-pot multicomponent reactions (MCRs) have become a preferred method due to their high atom economy, procedural simplicity, and ability to rapidly generate molecular complexity.[33][34]

5.1. Protocol: One-Pot, Three-Component Synthesis of a Functionalized Pyridone

Principle: This protocol describes the synthesis of N-amino-3-cyano-2-pyridone derivatives via a cascade reaction involving an aromatic aldehyde, an activated nitrile, and cyanoacetohydrazide in the presence of a base catalyst.[34]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottomed flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and cyanoacetohydrazide (1 mmol) in a green solvent such as water or a water/ethanol mixture.[34]

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine.

  • Reaction: Stir the mixture at room temperature or under gentle heating. The reaction proceeds through a series of steps: Knoevenagel condensation, Michael addition, and intramolecular cyclization to form the pyridone ring.[34]

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[33]

  • Workup and Purification: Upon completion, cool the reaction mixture. The solid product often precipitates out and can be collected by filtration. Wash the collected solid with cold water or ethanol and dry it. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[33][34]

Conclusion and Future Outlook

The pyridinone scaffold is a cornerstone of modern medicinal chemistry, demonstrating a remarkable range of biological activities across critical therapeutic areas. Its utility as a privileged structure allows for the development of compounds that can potently and selectively modulate the activity of diverse biological targets.[35] From inhibiting kinases in cancer cells and blocking viral replication to chelating essential metals in bacteria and preventing neurotoxic protein aggregation, the applications are vast and impactful.

Future research will undoubtedly continue to expand the therapeutic horizons for pyridinone derivatives. The ongoing optimization of their drug-like properties, coupled with advances in synthetic methodologies and a deeper understanding of disease biology, will pave the way for the discovery of next-generation pyridinone-based drugs to address unmet medical needs.

References

  • Goldman, M. E., et al. (1991). Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. Proceedings of the National Academy of Sciences, 88(15), 6863-6867. [Link]
  • Li, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]
  • Zhou, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
  • Courcambeck, J., et al. (2012). New Pyridinone Derivatives as Potent HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 55(8), 3847-3859. [Link]
  • Ghahremanpour, M. M., et al. (2013). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Advances, 3(36), 15631-15636. [Link]
  • Goldman, M. E., et al. (1991). Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. PNAS. [Link]
  • Li, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed. [Link]
  • Kopp, E. B., et al. (1993). Inhibition of HIV-1 reverse transcriptase by pyridinone derivatives. Potency, binding characteristics, and effect of template sequence. Journal of Biological Chemistry, 268(1), 542-549. [Link]
  • Zhang, H., et al. (2013). Novel pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against NNRTI-resistant HIV-1 strains. Journal of Medicinal Chemistry, 56(9), 3593-3608. [Link]
  • Zhang, L., et al. (2016). Novel 1-Phenyl-3-hydroxy-4-pyridinone Derivatives as Multifunctional Agents for the Therapy of Alzheimer's Disease. ACS Chemical Neuroscience, 7(3), 329-342. [Link]
  • Adrover, M., & Vilanova, B. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
  • Henrik's Lab. (2021).
  • Aryal, S. (2013).
  • Sredni, B., & Toren, A. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. [Link]
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell Sensitivity Assays: The MTT Assay. Methods in Molecular Biology, 731, 237-245. [Link]
  • Wang, L., et al. (2022). Pyridones in drug discovery: Recent advances. European Journal of Medicinal Chemistry. [Link]
  • Sangwan, S., & Singh, G. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.
  • Al-Salahi, R., et al. (2010). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 15(9), 6054-6063. [Link]
  • Basak, S., Mukherjee, A., & Ghosh, B. (2015). Pyridines in Alzheimer's disease therapy: Recent trends and advancements.
  • Christodoulou, M. S., et al. (2015). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Molecular Medicine Reports, 12(4), 5589-5595. [Link]
  • Abuelizz, H. A., et al. (2020). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors.
  • Chan, T. A., et al. (2000). Mechanisms of G2 Arrest in Response to Overexpression of p53. Journal of Biological Chemistry, 275(30), 22913-22921. [Link]
  • Basak, S., et al. (2015). Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads.
  • Heffron, T. P., et al. (2016). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry, 59(16), 7584-7607. [Link]
  • Xu, C., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. European Journal of Medicinal Chemistry, 170, 227-238. [Link]
  • Singh, P., & Kumar, A. (2021). Pyridine derivatives as anti-Alzheimer agents.
  • Bunz, F., et al. (1998). Requirement for p53 and p21 to sustain G2 arrest after DNA damage. Science, 282(5393), 1497-1501. [Link]
  • Gomaa, H. A. M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
  • Sharma, A., et al. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
  • Taylor, W. R., & Stark, G. R. (2001). Regulation of the G2/M transition by p53. Oncogene, 20(15), 1803-1815. [Link]
  • Kim, Y. J., et al. (2011). TPA-induced p21 expression augments G2/M arrest through a p53-independent mechanism in human breast cancer cells. Oncology Reports, 27(1), 231-236. [Link]
  • Smith, A. D., et al. (2013). Isothiourea-mediated One-Pot Synthesis of Functionalized Pyridines. Angewandte Chemie International Edition, 52(43), 11379-11382. [Link]
  • Creative Bioarray. (n.d.). Aβ Peptide Aggregation Inhibition Assay.
  • Bagley, M. C., et al. (2007). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
  • Clement, J. A., et al. (2022). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. International Journal of Molecular Sciences, 23(19), 11867. [Link]
  • Liu, J., et al. (2017). A New Mild Method for the One-Pot Synthesis of Pyridines.
  • Lo, W. C., et al. (2022). Long-term p21 and p53 dynamics regulate the frequency of mitosis events and cell cycle arrest following radiation damage. Journal of the Royal Society Interface, 19(195), 20220377. [Link]
  • Fisher, K. E., & DeLisa, M. P. (2009). Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. Protein Science, 18(6), 1295-1306. [Link]
  • Atalan, E., et al. (2010). Antibacterial Activity of Some 4-Pyridinone Derivatives Synthesized from 4-Pyrones. Asian Journal of Chemistry, 22(1), 29-32. [Link]
  • Jiang, L., et al. (2013). Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. Frontiers in Neurology, 4, 142. [Link]
  • Kumar, A., et al. (2022). Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands. ACS Bio & Med Chem Au, 2(3), 263-272. [Link]
  • El-Gazzar, M. G., et al. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. RSC Medicinal Chemistry, 15(1), 164-182. [Link]

Sources

The Multifaceted Biological Activities of 2-Aminopyridine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of novel therapeutics targeting a wide array of diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the diverse biological activities of 2-aminopyridine analogs. We will delve into their roles as kinase inhibitors, antibacterial agents, and modulators of the ubiquitin-proteasome system, with a focus on the underlying mechanisms of action and structure-activity relationships (SAR). This guide is designed to be a practical resource, offering detailed experimental protocols and data presentation to facilitate the rational design and evaluation of next-generation 2-aminopyridine-based therapeutics.

Introduction: The 2-Aminopyridine Scaffold as a Versatile Pharmacophore

The 2-aminopyridine moiety is a six-membered aromatic heterocycle distinguished by an exocyclic amino group at the C2 position. This arrangement confers a unique set of physicochemical properties, including a dipole moment and the capacity to act as both a hydrogen bond donor and acceptor. These features are critical for molecular recognition and binding to biological targets such as enzymes and receptors.[1] Consequently, the 2-aminopyridine scaffold has been successfully incorporated into a wide range of approved drugs and clinical candidates, demonstrating its therapeutic potential across various disease areas, including oncology, infectious diseases, and neurology.[2]

This guide will explore three major areas where 2-aminopyridine analogs have shown significant promise: kinase inhibition, antibacterial activity, and modulation of the ubiquitin-proteasome pathway, specifically targeting the deubiquitinase USP7. For each area, we will discuss the rationale for targeting the specific pathway, present structure-activity relationship (SAR) data, and provide detailed experimental protocols for hit validation and lead optimization.

2-Aminopyridine Analogs as Kinase Inhibitors

Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer. The ATP-binding site of kinases has proven to be a highly druggable target, and 2-aminopyridine analogs have emerged as potent and selective kinase inhibitors.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

2-Aminopyridine-based kinase inhibitors typically function as ATP-competitive inhibitors. The pyridine nitrogen and the exocyclic amino group form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved segment that connects the N- and C-lobes of the catalytic domain. This interaction mimics the binding of the adenine moiety of ATP, effectively blocking the enzyme's catalytic activity. The substituent at the 2-amino group and other positions on the pyridine ring can be modified to achieve selectivity for specific kinases by exploiting differences in the shape and chemical environment of their ATP-binding pockets.[3]

Case Study: Janus Kinase 2 (JAK2) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune responses.[1] Aberrant activation of JAK2, often due to mutations such as V617F, is a key driver of myeloproliferative neoplasms (MPNs).[4] Therefore, selective inhibition of JAK2 is a validated therapeutic strategy for these disorders.

Extensive SAR studies have been conducted to optimize the potency and selectivity of 2-aminopyridine-based JAK2 inhibitors. A general trend observed is that substitution at the 3- and 5-positions of the 2-aminopyridine core with aryl or heteroaryl groups can significantly enhance potency. The nature of these substituents plays a critical role in occupying specific pockets within the JAK2 active site, thereby influencing both potency and selectivity over other JAK family members (JAK1, JAK3, and TYK2).[5]

CompoundR1R2JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
Crizotinib H2,6-dichloro-3-fluorophenyl157271080[6]
Analog 12k 1H-pyrazol-4-yl2,6-dichloro-3-fluorophenyl5226456[5]
Analog 12l 1-methyl-1H-pyrazol-4-yl2,6-dichloro-3-fluorophenyl2433228[5]
Analog 21b 1-(2-hydroxyethyl)-1H-pyrazol-4-yl2,4-dichloro-5-methoxyphenyl248491656[4]

Table 1: Structure-Activity Relationship of 2-Aminopyridine Analogs as JAK2 Inhibitors. This table showcases how modifications to the 2-aminopyridine scaffold can significantly impact potency and selectivity for JAK2 over other JAK family kinases.

The binding of cytokines to their receptors triggers the dimerization of the receptors and the subsequent trans-phosphorylation and activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.[7]

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Receptor Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 2. Activation STAT STAT JAK2->STAT 3. Phosphorylation Cytokine Cytokine Cytokine->Cytokine Receptor 1. Binding STAT Dimer STAT Dimer STAT->STAT Dimer 4. Dimerization Nucleus Nucleus STAT Dimer->Nucleus 5. Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription 6. Regulation 2-AP_Inhibitor 2-Aminopyridine Inhibitor 2-AP_Inhibitor->JAK2 Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of 2-aminopyridine analogs.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a generic, non-radioactive, luminescence-based assay for determining the in vitro potency (IC50) of 2-aminopyridine analogs against a target kinase.

2.3.1. Principle

The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP, and the newly synthesized ATP is used to generate a luminescent signal via a luciferase reaction. The intensity of the luminescent signal is proportional to the kinase activity.

2.3.2. Materials

  • Recombinant human kinase (e.g., JAK2)

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 2-Aminopyridine test compounds dissolved in DMSO

  • White, opaque 96-well or 384-well microplates

  • Plate-reading luminometer

2.3.3. Method [8]

  • Compound Preparation: Prepare a serial dilution of the 2-aminopyridine test compounds in DMSO. Further dilute these solutions in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup: In a microplate, add the kinase assay buffer, the recombinant kinase, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Signal Generation:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Detection: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the "no inhibitor" control (representing 100% kinase activity).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

2-Aminopyridine Analogs as Antibacterial Agents

The rise of antibiotic resistance is a major global health threat, necessitating the discovery of new antibacterial agents with novel mechanisms of action. 2-Aminopyridine derivatives have been investigated for their antibacterial properties, with some analogs demonstrating potent activity, particularly against Gram-positive bacteria.[9]

Mechanism of Action: Disruption of Bacterial Cell Membranes

While the exact mechanism can vary, many cationic 2-aminopyridine analogs are thought to exert their antibacterial effect by disrupting the integrity of the bacterial cell membrane.[10] The positively charged amino group interacts with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial electrostatic interaction is followed by the insertion of the hydrophobic portions of the molecule into the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.

Bacterial_Membrane_Disruption cluster_membrane Bacterial Cell Membrane Outer_Leaflet Outer Leaflet (Negatively Charged) Pore_Formation Pore Formation & Membrane Disruption Outer_Leaflet->Pore_Formation 2. Hydrophobic Insertion Inner_Leaflet Inner Leaflet 2AP_Analog Cationic 2-Aminopyridine Analog 2AP_Analog->Outer_Leaflet 1. Electrostatic Interaction Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis 3. Leakage of Cellular Contents

Caption: Proposed mechanism of bacterial membrane disruption by cationic 2-aminopyridine analogs.

Antibacterial Activity Data

The antibacterial efficacy of 2-aminopyridine analogs is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

CompoundS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)Reference
2c 0.0390.039> 100[9][11]
3a 161715[12]
3j 879[12]
3p 435[12]

Table 2: Minimum Inhibitory Concentration (MIC) values of selected 2-aminopyridine analogs against various bacterial strains. Note the generally higher activity against Gram-positive bacteria (S. aureus, B. subtilis) compared to the Gram-negative bacterium (E. coli).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of 2-aminopyridine analogs against bacterial strains.[10]

3.3.1. Principle

A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. After incubation, the presence or absence of visible bacterial growth is determined to identify the MIC.

3.3.2. Materials

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 2-Aminopyridine test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland densitometer

  • Incubator (35 ± 2°C)

3.3.3. Method

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, perform a serial twofold dilution of the compound in CAMHB to achieve a range of concentrations.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the test compound.

    • Include a growth control well (inoculum in CAMHB without compound) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

2-Aminopyridine Analogs as Modulators of the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation and turnover. Dysregulation of the UPS is implicated in numerous diseases, including cancer. Deubiquitinases (DUBs) are enzymes that remove ubiquitin from substrate proteins, thereby rescuing them from proteasomal degradation. Ubiquitin-specific protease 7 (USP7) is a DUB that has emerged as a promising cancer target due to its role in stabilizing oncoproteins and destabilizing tumor suppressors.

Mechanism of Action: Inhibition of USP7 and Stabilization of p53

USP7 plays a crucial role in the p53-MDM2 pathway. MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for ubiquitination and subsequent proteasomal degradation. USP7 deubiquitinates and stabilizes MDM2, thereby promoting the degradation of p53. Inhibition of USP7 leads to the destabilization and degradation of MDM2. The resulting decrease in MDM2 levels leads to the accumulation and activation of p53, which can then induce cell cycle arrest, senescence, or apoptosis in cancer cells.[13]

USP7_p53_Pathway USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (stabilizes) p53 p53 MDM2->p53 Ubiquitinates (targets for degradation) Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis p53->Apoptosis Induces 2AP_Inhibitor 2-Aminopyridine Inhibitor 2AP_Inhibitor->USP7 Inhibits

Caption: The USP7-p53 signaling pathway and the mechanism of action of 2-aminopyridine USP7 inhibitors.

USP7 Inhibitory Activity of 2-Aminopyridine Analogs

Several series of 2-aminopyridine derivatives have been developed as potent and selective USP7 inhibitors.

CompoundUSP7 IC50 (µM)HCT116 Cell Proliferation IC50 (µM)Reference
GNE-6640 0.0470.46
Compound 7 7.6> 50
Compound 14 17.0> 50
Compound 21 11.6> 50

Table 3: Inhibitory activity of selected 2-aminopyridine analogs against USP7 and the HCT116 colorectal cancer cell line. Note that in vitro enzymatic potency does not always directly translate to cellular antiproliferative activity, highlighting the importance of cell-based assays in drug discovery.

Experimental Protocol: USP7 Enzymatic Inhibition Assay

This protocol describes a fluorogenic assay to measure the deubiquitinating activity of USP7 and to determine the potency of 2-aminopyridine inhibitors.[2]

4.3.1. Principle

The assay utilizes a fluorogenic substrate, ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), which is quenched in its intact form. Upon cleavage by USP7, the fluorescent AMC is released, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

4.3.2. Materials

  • Recombinant human USP7

  • Ubiquitin-AMC substrate

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.05% CHAPS, 10 mM DTT)

  • 2-Aminopyridine test compounds dissolved in DMSO

  • Black, low-volume 384-well microplates

  • Fluorescence plate reader

4.3.3. Method

  • Compound and Enzyme Preparation:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Dilute the recombinant USP7 in assay buffer to the desired concentration.

  • Pre-incubation: In a 384-well plate, add the diluted USP7 and the test compounds at various concentrations. Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the deubiquitination reaction by adding the Ub-AMC substrate to each well.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every minute for 30-60 minutes) using a fluorescence plate reader with excitation at ~350 nm and emission at ~460 nm.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Conclusion and Future Perspectives

The 2-aminopyridine scaffold continues to be a highly valuable and versatile platform for the discovery of novel therapeutics. The examples highlighted in this guide demonstrate the broad applicability of this pharmacophore in targeting diverse biological pathways implicated in a range of human diseases. The ability to readily synthesize and modify 2-aminopyridine analogs allows for the systematic exploration of structure-activity relationships, leading to the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on the development of next-generation 2-aminopyridine analogs with improved drug-like properties, such as enhanced cell permeability and metabolic stability. Furthermore, the application of novel drug discovery strategies, such as fragment-based screening and DNA-encoded library technology, will undoubtedly uncover new biological targets for this privileged scaffold. The continued exploration of the chemical space around the 2-aminopyridine core holds great promise for the development of innovative medicines to address unmet medical needs.

References

  • Wube, A. A., & K-H, W. (2019). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 24(11), 2125. [Link]
  • Younis, Y., et al. (2013). Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Journal of Medicinal Chemistry, 56(21), 8860–8871. [Link]
  • Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]
  • Weng, J., et al. (2022). Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. Bioorganic Chemistry, 129, 106128. [Link]
  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for those who don't know JAK-STAT. Science, 296(5573), 1653-1655. [Link]
  • Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences, 8(2), 338-355. [Link]
  • Fahnoe, K. C., et al. (2020). 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. International Journal of Molecular Sciences, 21(7), 2490. [Link]
  • Al-Ghorbani, M., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
  • BPS Bioscience. (n.d.). USP7 Inhibitor Screening Assay Kit. [Link]
  • Ma, L., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Chinese Chemical Letters, 33(6), 2969-2974. [Link]
  • Wicht, K. J., et al. (2014).
  • Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed. [Link]
  • Liu, Z., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[Link]
  • Futran, A. S., et al. (2024). USP7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity. iScience, 27(5), 109693. [Link]
  • Ma, L., et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters, 29(12), 1507-1513. [Link]
  • Hilton, S., et al. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Bioorganic & Medicinal Chemistry, 18(3), 1145-1155. [Link]
  • Rath, S. L., & Senapati, S. (2013). Reported IC50 values of the selected inhibitors in nM.
  • Lee, B. H., & Lee, M. J. (2018). Assay Systems for Profiling Deubiquitinating Activity. International Journal of Molecular Sciences, 19(11), 3537. [Link]
  • Zhang, Y., et al. (2025). Sertraline and Astemizole Enhance the Deubiquitinase Activity of USP7 by Binding to Its Switching Loop Region. Journal of Medicinal Chemistry. [Link]
  • Tardif, C., et al. (2015). Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. European Journal of Medicinal Chemistry, 90, 563-576. [Link]
  • Attali, I., et al. (2024). Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth. eLife, 13, e93035. [Link]
  • Wicht, K. J., et al. (2014).
  • Anderson, M., et al. (2001). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 44(26), 4525-4536. [Link]
  • Fidock, D. A., et al. (2004). Antimalarial efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Efficacy Testing in vitro. [Link]
  • Peters, W. (1975). The chemotherapy of rodent malaria, XXII. The value of drug-resistant strains of Plasmodium berghei in screening for blood schizontocidal activity. Annals of Tropical Medicine & Parasitology, 69(2), 155-171. [Link]
  • Lamberto, I., et al. (2022). Design, Synthesis and Biological Evaluation of 2-Aminopyridine Derivatives as USP7 inhibitors.
  • Weng, J., et al. (2022). Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. PubMed. [Link]

Sources

An In-Depth Technical Guide to 2-Amino-1-pyridin-2-yl-ethanone Dihydrochloride: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Pillar of Imidazopyridine Therapeutics

In the landscape of pharmaceutical sciences, the final active pharmaceutical ingredient (API) often takes center stage, overshadowing the critical building blocks from which it is constructed. One such pivotal yet often overlooked molecule is 2-Amino-1-pyridin-2-yl-ethanone dihydrochloride. This compound, a stable salt of an α-aminoketone bearing a pyridine ring, serves as a cornerstone in the synthesis of a class of neurologically active drugs known as imidazo[1,2-a]pyridines. Its structure combines the nucleophilicity of a primary amine with the electrophilic carbonyl group, perfectly poised for cyclocondensation reactions that form the fused heterocyclic core of these important therapeutics.

The significance of this intermediate is directly tied to the pharmacological importance of the molecules it helps create. Imidazo[1,2-a]pyridine-based drugs, such as the widely prescribed hypnotic agent Zolpidem and the anxiolytic Alpidem, are renowned for their selective action on GABA-A receptor subtypes.[1][2][3] The efficient and high-purity synthesis of these drugs is paramount, placing immense importance on the quality and accessibility of their key intermediates. This guide, therefore, aims to provide a comprehensive technical overview of this compound, from its synthesis and characterization to its critical role in the construction of medicinally important compounds. By understanding the intricacies of this precursor, researchers and drug development professionals can better optimize synthetic routes, control impurity profiles, and accelerate the development of next-generation therapeutics.

Physicochemical and Structural Characteristics

This compound is a white to off-white crystalline solid.[4] As a dihydrochloride salt, it exhibits increased stability and solubility in polar solvents compared to its freebase form, making it more amenable to storage and handling in a laboratory setting.

PropertyValueSource
CAS Number 51746-81-7[5]
Molecular Formula C₇H₁₀Cl₂N₂O[5]
Molecular Weight 209.07 g/mol [5]
Appearance White powder[4]
Monoisotopic Mass 136.0637 Da (freebase)[6]
Predicted XLogP -0.1 (freebase)[6]

The structure, characterized by a pyridin-2-yl group attached to an aminomethyl ketone moiety, is the key to its reactivity. The pyridine nitrogen and the primary amine are both basic centers, hence the formation of a stable dihydrochloride salt.

Synthesis and Mechanistic Insights

The synthesis of 2-Amino-1-pyridin-2-yl-ethanone is not as straightforward as a simple amination due to the reactivity of the α-keto position. However, established methodologies for the synthesis of primary amines from alkyl halides provide a reliable pathway. A common and effective route involves the initial α-bromination of 2-acetylpyridine, followed by the introduction of the amino group via the Delépine reaction.

Conceptual Synthetic Workflow

This two-step process is favored for its selectivity and use of readily available reagents. First, the α-carbon of 2-acetylpyridine is halogenated. Subsequently, this reactive halide is converted to the primary amine.

Synthesis_Workflow Start 2-Acetylpyridine Intermediate 2-Bromo-1-(pyridin-2-yl)ethanone Start->Intermediate α-Bromination Product 2-Amino-1-(pyridin-2-yl)ethanone Intermediate->Product Delépine Reaction FinalProduct 2-Amino-1-(pyridin-2-yl)ethanone Dihydrochloride Product->FinalProduct HCl Salt Formation

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone (Intermediate)

The α-bromination of 2-acetylpyridine is a standard procedure. While various brominating agents can be used, elemental bromine in a suitable solvent is common. The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine.

Protocol:

  • Dissolve 2-acetylpyridine in a suitable solvent such as glacial acetic acid or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (Br₂) in the same solvent dropwise with constant stirring.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or GC).

  • The reaction mixture is then worked up, typically by neutralization with a base (e.g., sodium bicarbonate solution) and extraction with an organic solvent.

  • The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure to yield the crude 2-bromo-1-(pyridin-2-yl)ethanone, which may be used directly or purified by chromatography.[7][8]

Step 2: Synthesis of 2-Amino-1-pyridin-2-yl-ethanone via the Delépine Reaction

The Delépine reaction is a classic method for preparing primary amines from alkyl halides using hexamethylenetetramine (hexamine).[9][10][11] The alkyl halide first forms a quaternary ammonium salt with hexamine. Subsequent acidic hydrolysis of this salt yields the primary amine, formaldehyde, and ammonium chloride.[10]

Protocol:

  • Dissolve 2-Bromo-1-(pyridin-2-yl)ethanone in a solvent mixture, such as chloroform or tetrahydrofuran/water.[10][12]

  • Add hexamethylenetetramine to the solution and stir the mixture. The formation of the quaternary ammonium salt often results in a precipitate.

  • The reaction is typically heated to reflux for several hours to ensure complete salt formation.

  • After cooling, the quaternary salt is isolated by filtration.

  • The isolated salt is then subjected to acidic hydrolysis by heating in a mixture of concentrated hydrochloric acid and ethanol.[10]

  • This hydrolysis cleaves the hexamine cage, liberating the primary amine as its hydrochloride salt.

  • After cooling, the product, this compound, can be isolated by filtration, washed with a cold solvent like acetone, and dried.

Spectroscopic Characterization

While a publicly available, peer-reviewed full dataset for the title compound is scarce, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds like 2-aminopyridine and other α-aminoketone hydrochlorides.

Data TypeExpected Characteristics
¹H NMR Signals corresponding to the four aromatic protons on the pyridine ring, a singlet for the α-CH₂ group adjacent to the carbonyl and amino groups, and a broad signal for the ammonium (-NH₃⁺) protons. The aromatic signals would be shifted downfield due to the electron-withdrawing nature of the pyridinium ring and the carbonyl group.
¹³C NMR A signal for the carbonyl carbon (C=O) expected in the range of 190-200 ppm. Signals for the five distinct carbons of the pyridine ring, with the carbon attached to the carbonyl group being the most deshielded. A signal for the α-carbon (CH₂) adjacent to the amino group.
IR Spectroscopy A strong absorption band for the C=O stretch (typically ~1700 cm⁻¹). Broad absorption bands in the 2400-3000 cm⁻¹ region characteristic of the ammonium salt (-NH₃⁺). C=N and C=C stretching vibrations from the pyridine ring around 1600-1400 cm⁻¹. N-H bending vibrations around 1600-1500 cm⁻¹.
Mass Spectrometry The mass spectrum of the free base (C₇H₈N₂O) would show a molecular ion peak [M]⁺ at m/z 136. A prominent fragment would likely be the pyridinoyl cation [C₅H₄NCO]⁺ resulting from the cleavage of the C-C bond alpha to the carbonyl group.

Core Application: Synthesis of Imidazo[1,2-a]pyridines

The primary and most significant application of this compound is its role as a key precursor in the synthesis of the imidazo[1,2-a]pyridine scaffold. This is exemplified by its use in the industrial synthesis of Zolpidem.

Mechanism of Imidazo[1,2-a]pyridine Ring Formation

The reaction is a classic cyclocondensation. The amino group of a 2-aminopyridine derivative performs a nucleophilic attack on the carbonyl carbon of an α-haloketone (or a related electrophile). This is followed by an intramolecular cyclization and dehydration to form the fused bicyclic aromatic system. When starting with 2-Amino-1-pyridin-2-yl-ethanone, it first reacts with another molecule to form the imidazo[1,2-a]pyridine core, which is then further functionalized.

However, a more direct and elegant application is its reaction with other carbonyl compounds or their equivalents in multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, to construct highly substituted imidazo[1,2-a]pyridines.[8]

Workflow: Synthesis of Zolpidem Intermediate

The synthesis of Zolpidem involves the condensation of an appropriately substituted 2-aminopyridine with an α-haloketone. While many reported syntheses of Zolpidem start with 2-amino-5-methylpyridine and 2-bromo-1-(4-methylphenyl)ethanone, 2-Amino-1-pyridin-2-yl-ethanone can be seen as a structural analogue and its reactivity principles are directly applicable to understanding this key bond-forming strategy. The reaction between a 2-aminopyridine and an α-haloketone is a fundamental method for creating the imidazo[1,2-a]pyridine core.[13][14][15]

Zolpidem_Synthesis cluster_0 Key Cyclocondensation Step Aminopyridine 2-Amino-5-methylpyridine ImidazoPyridine Imidazo[1,2-a]pyridine Core (Zolpidem Precursor) Aminopyridine->ImidazoPyridine AlphaHaloKetone α-Haloketone (e.g., 2-Bromo-4'-methylpropiophenone) AlphaHaloKetone->ImidazoPyridine FurtherSteps e.g., Acetamide side-chain addition ImidazoPyridine->FurtherSteps Further Functionalization Zolpidem Zolpidem FurtherSteps->Zolpidem Final Synthesis Steps

Caption: Conceptual pathway for Zolpidem synthesis, highlighting the key cyclocondensation reaction analogous to the reactivity of 2-Amino-1-pyridin-2-yl-ethanone.

This reaction highlights the utility of α-aminoketones and their precursors in rapidly constructing complex heterocyclic systems. The dihydrochloride salt of 2-Amino-1-pyridin-2-yl-ethanone provides a stable and reliable source of the reactive free base upon neutralization, ensuring consistent performance in these critical synthetic transformations.

Conclusion and Future Outlook

This compound represents a quintessential example of a high-value synthetic intermediate. Its utility is firmly established in the pharmaceutical industry, particularly as a building block for the imidazo[1,2-a]pyridine class of drugs. The synthetic routes to this compound, leveraging classic organic reactions, are robust and well-understood, although detailed public-domain protocols for the specific target are limited.

For researchers in drug discovery, a thorough understanding of this intermediate is crucial. It allows for the rational design of novel imidazo[1,2-a]pyridine derivatives by serving as a reactive scaffold. Future research may focus on developing more efficient, greener synthetic routes to this and related α-aminoketones. Furthermore, as the demand for highly pure and well-characterized starting materials continues to grow, the development and publication of comprehensive analytical data for such key intermediates will be invaluable to the scientific community. Ultimately, this compound, while not a therapeutic agent itself, will remain a vital component in the ongoing quest for new and improved medicines targeting the central nervous system.

References

  • Divya K. Nair, Shaikh M. Mobin, and Irishi N. N. Namboothiri. (2012). Synthesis of Imidazopyridines from the Morita–Baylis–Hillman Acetates of Nitroalkenes and Convenient Access to Alpidem and Zolpidem. Organic Letters. [Link]
  • Sumalatha, Y., Pratap Reddy, P., Reddy, R., & Satyanarayana, B. (n.d.). Synthesis and spectral characterization of zolpidem related substances - hypnotic agent. Arkivoc. [Link]
  • Tanaka, K., & Chujo, Y. (2020).
  • PubChemLite. (n.d.). 2-amino-1-(pyridin-2-yl)ethan-1-one dihydrochloride.
  • Gudipati, R., et al. (2005). Process for the synthesis of zolpidem.
  • Singh, S. S., & Sengar, C. B. S. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link]
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • Reddy, P. P., et al. (2007). Process for preparing zolpidem.
  • Rajendran, C., et al. (2016). A novel and efficient process for the preparation of zolpidem, an insomnia drug. Journal of Chemical and Pharmaceutical Research. [Link]
  • Organic Chemistry Portal. (n.d.). Delépine Reaction.
  • Gunda, P., et al. (2019). General and Efficient Cu-Catalyzed Three Component Coupling Reaction Toward Imidazoheterocycles: One-Pot Synthesis of Alpidem and Zolpidem.
  • Wikipedia. (n.d.). Delépine reaction.
  • US Patent Office. (n.d.). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Bayer CropScience AG. (n.d.). Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
  • LG Life Sciences Ltd. (n.d.). Process for preparing 2-aminopyridine derivatives.
  • Kappe, C. O., et al. (2020). Visible Light‐Mediated Preparation of a Key Intermediate Employed in the Synthesis of Zolpidem and Several Analogs. Chemistry – An Asian Journal. [Link]
  • Novartis AG. (n.d.). (PYRIDIN- 2 -YL) - 5, 6 -DIHYDRO-4H - EPO.
  • Reddy, M. S., et al. (2009). Process for preparing zolpidem and its intermediate.
  • NIST. (n.d.). 2-Aminopyridine.
  • PubChem. (n.d.). 2-Bromoacetamidopyridine.

Sources

The Synthesis of 2-Aminopyridine: A Journey from Historical Discovery to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-aminopyridine scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged pharmacophore in a multitude of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of 2-aminopyridine, from its historical roots to contemporary methodologies. We begin with an in-depth exploration of the seminal Chichibabin reaction, detailing its discovery, mechanism, and classical experimental protocols. The guide then navigates through the evolution of this reaction, highlighting modern advancements that offer milder conditions and broader substrate scope. Furthermore, we present a critical survey of alternative synthetic strategies, including routes from pyridine N-oxides, palladium-catalyzed cross-coupling reactions, and multicomponent syntheses. Each section is grounded in authoritative references and provides practical, field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are included to create a self-validating and comprehensive resource.

Introduction: The Enduring Importance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a simple, low molecular weight, and functionally rich chemical entity that has proven to be an "unsung hero" in drug discovery.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a privileged pharmacophore.

The 2-Aminopyridine Moiety as a Privileged Pharmacophore

The 2-aminopyridine scaffold is present in a wide array of pharmacologically active molecules.[2] A number of commercially available drugs feature this core structure, including the anti-inflammatory agents piroxicam and tenoxicam, the antibacterial drug sulfapyridine, the anti-HIV agent delavirdine, and the antihistamine tripelennamine.[2] The diverse biological activities associated with this scaffold include antitumoral, anti-Alzheimer, antidiabetic, antimicrobial, antiviral, analgesic, and anti-inflammatory properties.[2] In drug design, the 2-aminopyridine group is often used as a bioisostere for other functional groups, and its presence can significantly enhance the therapeutic profile of a molecule.[3]

Applications in Drug Development and Materials Science

Beyond its role as a pharmacophore, 2-aminopyridine and its derivatives are valuable synthetic intermediates in the preparation of more complex heterocyclic systems.[4] The simple design of this moiety allows for the production of single products with minimal side reactions, which is a significant advantage in multi-step syntheses.[1] In the realm of materials science, the coordinating properties of 2-aminopyridine make it a useful ligand in the development of novel metal complexes with interesting catalytic and photophysical properties.

Overview of Synthetic Challenges and Strategies

Despite its simple structure, the synthesis of 2-aminopyridine has presented historical challenges. The direct introduction of an amino group onto the pyridine ring is not a trivial transformation. This guide will explore the landmark Chichibabin reaction, which provided the first direct route to this important molecule, as well as a host of modern techniques that have expanded the synthetic chemist's toolkit for accessing this versatile scaffold.

The Dawn of 2-Aminopyridine Synthesis: The Chichibabin Reaction

The discovery of a direct method for the amination of pyridine was a pivotal moment in heterocyclic chemistry.

A Serendipitous Discovery by Aleksei E. Chichibabin

In 1914, the Russian chemist Aleksei Yevgen'evich Chichibabin reported a method for producing 2-aminopyridine derivatives through the reaction of pyridine with sodium amide.[5][6] This reaction, now famously known as the Chichibabin reaction, was a groundbreaking discovery that provided a direct pathway for the amination of pyridine and related heterocycles.[6][7]

The Classical Chichibabin Reaction: Reagents and Conditions

The classical Chichibabin reaction involves heating pyridine with a strong amide base, most commonly sodium amide (NaNH₂), in an aprotic solvent such as xylene, toluene, or N,N-dimethylaniline.[5][6] The reaction can also be carried out at lower temperatures in liquid ammonia, particularly with the more soluble potassium amide (KNH₂).[6][8] Traditional high-temperature conditions are typically required for unactivated pyridines and range from 100-130°C.[6]

Mechanistic Deep Dive: The Addition-Elimination Pathway

The widely accepted mechanism for the Chichibabin reaction is an addition-elimination pathway that proceeds through a σ-adduct, also known as a Meisenheimer adduct.[5][9] The key steps are as follows:

  • Coordination and Nucleophilic Attack: It is believed that the sodium cation (Na⁺) first coordinates to the nitrogen atom of the pyridine ring.[5] This coordination increases the electrophilicity of the α-carbon (C2 position). The potent nucleophile, the amide anion (NH₂⁻), then attacks the electron-deficient C2 position, leading to the formation of an anionic σ-adduct.[5][6]

  • Hydride Elimination and Aromatization: The reaction proceeds with the elimination of a hydride ion (H⁻) to restore the aromaticity of the ring.[5][9]

  • Proton Transfer and Product Formation: The unstable hydride ion then deprotonates either ammonia or the product, 2-aminopyridine, to form hydrogen gas (H₂).[5] An acidic workup is typically employed to neutralize the reaction mixture and yield the final 2-aminopyridine product.[5]

Chichibabin_Mechanism Pyridine Pyridine Intermediate1 Coordination Complex Pyridine->Intermediate1 + Na⁺ NaNH2 NaNH₂ SigmaAdduct σ-Adduct (Meisenheimer Adduct) Intermediate1->SigmaAdduct + NH₂⁻ SodiumSalt Sodium salt of 2-Aminopyridine SigmaAdduct->SodiumSalt - H⁻ H2 H₂ Product 2-Aminopyridine SodiumSalt->Product + H₂O (workup)

Caption: The mechanism of the Chichibabin reaction.

Factors Influencing Reaction Efficacy and Regioselectivity

Several factors influence the rate and outcome of the Chichibabin reaction:

  • Basicity: The reaction proceeds best with substrates having a pKa in the range of 5-8.[5]

  • Substituents: Electron-withdrawing groups on the pyridine ring can inhibit the reaction.[6]

  • Purity of Sodium Amide: The yield of 2-aminopyridine can be highly dependent on the quality of the sodium amide used.[10]

The amination preferentially occurs at the 2-position (α-position) of the pyridine ring. If both 2-positions are blocked, amination can occur at the 4-position (γ-position), albeit typically with a lower yield.[10]

Limitations and Side Reactions of the Classical Approach

The classical Chichibabin reaction is not without its drawbacks. The harsh reaction conditions can be problematic for substrates with sensitive functional groups.[6] A common side reaction is dimerization, which can be significant under certain conditions.[5] For instance, the reaction of 4-tert-butylpyridine with sodium amide in xylene at atmospheric pressure yields only 11% of the desired 2-amino product, with the major product being the dimer.[5]

Experimental Protocol: Classical Chichibabin Amination of Pyridine

The following protocol describes the synthesis of 2-aminopyridine from pyridine using the classical Chichibabin reaction.[11]

Materials and Reagents
  • Pyridine

  • Sodium amide (NaNH₂)

  • Anhydrous toluene or xylene

  • Saturated ammonium chloride solution

  • Deionized water

  • Anhydrous sodium sulfate

  • Ethyl acetate or dichloromethane

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add freshly powdered sodium amide (1.2 equivalents).[11]

  • Solvent and Reactant Addition: Under a nitrogen atmosphere, add anhydrous toluene or xylene to the flask. Begin stirring and then add pyridine (1.0 equivalent) dropwise to the suspension.[11]

  • Reaction: Heat the mixture to reflux (typically 110-130°C) and maintain for several hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.[11]

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium amide. Subsequently, add a saturated solution of ammonium chloride to neutralize the mixture.[11]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[11]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.[11]

  • Purification: The crude 2-aminopyridine can be purified by recrystallization or column chromatography.[11]

Safety Considerations

Sodium amide is a highly reactive and moisture-sensitive reagent that can be dangerous to handle. All operations should be conducted under an inert, anhydrous atmosphere. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn at all times.[11]

Characterization of the Product

The identity and purity of the synthesized 2-aminopyridine can be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Modern Advancements and Variations of the Chichibabin Reaction

In recent years, significant efforts have been made to overcome the limitations of the classical Chichibabin reaction.

Milder Reaction Conditions: The Use of NaH-Iodide Composites

A notable advancement is the use of a sodium hydride (NaH)-iodide composite, which mediates the Chichibabin amination under milder reaction conditions. This system has been shown to be effective for the C2-amination of pyridines with primary alkylamines, a transformation that is challenging with traditional methods. For example, the reaction of pyridine with n-butylamine in the presence of NaH and lithium iodide (LiI) in THF at 85°C gives N-butylpyridin-2-amine in 93% yield.

Expanding the Substrate Scope

Modern variations of the Chichibabin reaction have expanded its applicability to a wider range of substrates, including those with sensitive functional groups that would not tolerate the harsh conditions of the classical reaction.

Intramolecular Chichibabin Reactions

The Chichibabin reaction can also be performed in an intramolecular fashion. For instance, a nitrile group on a fused ring can serve as the source of nitrogen for the amination.[5]

Reaction Type Reagents Solvent Temperature (°C) Product Yield (%) Reference
Classical ChichibabinPyridine, NaNH₂Dimethylamine1102-Aminopyridine80[11]
NaH-Iodide CompositePyridine, n-butylamine, NaH, LiITHF85N-Butylpyridin-2-amine93
High-Pressure4-tert-Butylpyridine, NaNH₂Xylene350 psi N₂2-Amino-4-tert-butylpyridine74[5]

Alternative Synthetic Routes to 2-Aminopyridines

While the Chichibabin reaction is of great historical and practical importance, several other methods for the synthesis of 2-aminopyridines have been developed.

Synthesis from Pyridine N-Oxides

Pyridine N-oxides can serve as versatile starting materials for the synthesis of 2-aminopyridines.[12][13] These methods typically involve the activation of the N-oxide, followed by nucleophilic attack of an amine at the C2 position.[13] A practical, two-step protocol involves the conversion of the pyridine N-oxide to a pyridinium salt, followed by hydrolytic decomposition to furnish the 2-aminopyridine product.[14] This method is compatible with a wide range of functional groups and uses inexpensive reagents.[14]

Palladium-Catalyzed Amination of Halopyridines (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the synthesis of 2-aminopyridines from 2-halopyridines.[15] This method offers a broad substrate scope and generally proceeds under milder conditions than the Chichibabin reaction.

Synthesis from 2-Mercaptopyridine Derivatives

A mild, catalyst-free synthesis of 2-aminopyridines has been developed from 2-mercaptopyridine.[15] The method involves the alkylation of 2-mercaptopyridine with 1,2-dibromoethane to form a cyclic dihydrothiazolopyridinium salt, which then reacts with primary or secondary amines to give the corresponding 2-aminopyridines.[15]

Multicomponent Reactions for Substituted 2-Aminopyridines

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly functionalized 2-aminopyridine derivatives in a single, one-pot operation.[16][17] These reactions are particularly useful for building molecular diversity in drug discovery programs.[16]

Synthetic_Pathways Pyridine Pyridine Product 2-Aminopyridine Pyridine->Product Chichibabin Reaction (NaNH₂) Pyridine_N_Oxide Pyridine N-Oxide Pyridine_N_Oxide->Product Activation & Nucleophilic Attack Halopyridine 2-Halopyridine Halopyridine->Product Buchwald-Hartwig Amination (Pd-cat.) Mercaptopyridine 2-Mercaptopyridine Mercaptopyridine->Product Alkylation & Amination

Caption: Overview of synthetic routes to 2-aminopyridine.

Comparative Analysis of Synthetic Methodologies

Method Starting Material Key Reagents Advantages Disadvantages
Chichibabin Reaction PyridineNaNH₂Direct C-H amination, inexpensive reagentsHarsh conditions, limited functional group tolerance, potential side reactions
From Pyridine N-Oxides Pyridine N-OxideActivating agent, amineMild conditions, good functional group toleranceRequires pre-functionalized starting material
Buchwald-Hartwig Amination 2-HalopyridinePd catalyst, ligand, baseBroad substrate scope, mild conditionsCost of catalyst and ligands, potential for metal contamination
From 2-Mercaptopyridine 2-Mercaptopyridine1,2-Dibromoethane, amineMild, catalyst-freeMulti-step process
Multicomponent Reactions Aldehydes, ketones, etc.VariousHigh atom economy, rapid access to diversityCan be complex to optimize

Conclusion and Future Outlook

The synthesis of 2-aminopyridine has evolved significantly since its discovery over a century ago. The Chichibabin reaction, a testament to the ingenuity of its discoverer, laid the foundation for the direct amination of pyridines and remains a valuable transformation. Modern advancements have addressed many of the limitations of the classical method, offering milder and more versatile approaches. The development of alternative synthetic routes, including those from pyridine N-oxides and through palladium catalysis, has further expanded the synthetic chemist's arsenal. As the demand for novel therapeutics and functional materials continues to grow, the development of even more efficient, sustainable, and selective methods for the synthesis of 2-aminopyridine and its derivatives will undoubtedly remain an active area of research.

References

  • Wikipedia. (n.d.). Chichibabin reaction. In Wikipedia.
  • Varma, R. S., & Kumar, D. (2000). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 41(18), 3477-3480.
  • Grokipedia. (n.d.). Chichibabin reaction.
  • Vamos, M., & Cosford, N. D. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. The Journal of organic chemistry, 79(5), 2274–2280.
  • Xiong, H., et al. (2022). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. Synlett, 33(04), 371-375.
  • Maxbrain Chemistry. (n.d.). Chichibabin Reaction.
  • Pang, J. H., et al. (2017). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Angewandte Chemie International Edition, 56(33), 9660-9668.
  • Chichibabin, A. E. (1914). On the reaction of pyridine with sodium amide. J. Russ. Phys. Chem. Soc., 46, 1216-1236.
  • Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences, 8(2), 338-355.
  • Slideshare. (n.d.). Chichibabin Reaction.
  • Chemistry Notes. (2022, April 25). Chichibabin amination: Easy mechanism.
  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine–an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382.
  • Organic Preparations and Procedures Daily. (2007, June 22). Direct preparation of 2-Aminopyridines from pyridine N-oxides.
  • Vamos, M., & Cosford, N. D. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. The Journal of organic chemistry, 79(5), 2274–2280.
  • Benzenine, D., et al. (2020). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-aminopyridines. Proceedings, 4(1), 32.
  • Singh, S., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
  • McGill, C. K., & Rappa, A. (1988). Advances in the Chichibabin Reaction. In Advances in Heterocyclic Chemistry (Vol. 44, pp. 1-79). Academic Press.
  • Vasu, D., et al. (2018). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of medicinal chemistry, 61(17), 7956–7966.
  • Studley, J. (2018, November 26). The Chichibabin amination reaction. Scientific Update.
  • ResearchGate. (n.d.). Some bioactive molecules containing the 2-aminopyridine.
  • ResearchGate. (n.d.). 2-Aminopyridine - An unsung hero in drug discovery.
  • Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
  • Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
  • Pang, J. H., et al. (2017). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. Angewandte Chemie International Edition, 56(33), 9660-9668.
  • Benzenine, D., et al. (2020). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-aminopyridines. Proceedings, 4(1), 32.
  • Li, J., et al. (2014). An environmentally benign multi-component reaction: regioselective synthesis of fluorinated 2-aminopyridines using diverse properties of the nitro group. Green Chemistry, 16(5), 2424-2428.
  • ResearchGate. (n.d.). The structures of several drugs, containing 2‐aminopyridine and 3‐substituted γ‐lactone fragments, and cerpegin.
  • Donlawson, C. N., & Okah, R. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.
  • Chiba, S., et al. (2018). Nucleophilic amination of methoxypyridines by a sodium hydride-iodide composite. Nature Communications, 9(1), 1-8.
  • Organic Chemistry Research. (2021). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM. Organic Chemistry Research, 7(1), 102-113.
  • Chiba, S., et al. (2018). Nucleophilic amination of methoxypyridines by a sodium hydride-iodide composite. Nature Communications, 9(1), 1-8.
  • ResearchGate. (n.d.). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC).
  • PrepChem. (n.d.). Synthesis of 2-aminopyridine.
  • ResearchGate. (n.d.). Advances in the Study of the Chichibabin Reaction.

Sources

Methodological & Application

Synthesis of 2-Amino-1-pyridin-2-yl-ethanone dihydrochloride: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-1-pyridin-2-yl-ethanone and its salts are important intermediates in the synthesis of a wide array of pharmaceutical compounds and fine chemicals.[1][2] The presence of a primary amine, a ketone, and a pyridine ring provides three distinct points for chemical modification, making it a versatile scaffold in medicinal chemistry. Its derivatives are explored in the development of therapeutic agents, particularly those targeting neurological disorders.[2] This guide provides a reliable, two-step synthetic pathway starting from the commercially available 2-acetylpyridine. The synthesis leverages a classic α-bromination of the ketone followed by the robust Delépine reaction for the selective introduction of a primary amine.[3][4] Each step is explained with a focus on the underlying chemical principles to ensure both reproducibility and a deeper understanding of the transformation.

Overall Synthetic Scheme

The synthesis is a two-stage process:

  • α-Bromination: Introduction of a bromine atom at the alpha-position of 2-acetylpyridine to create the reactive intermediate, 2-bromo-1-(pyridin-2-yl)ethanone.

  • Delépine Reaction: Conversion of the α-bromo ketone into the target primary amine dihydrochloride salt using hexamethylenetetramine and subsequent acidic hydrolysis.

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide

Principle and Rationale

The first step is the selective bromination at the carbon adjacent to the carbonyl group (the α-carbon). This reaction proceeds via an acid-catalyzed enolization mechanism.[5] Under acidic conditions, the carbonyl oxygen is protonated, which increases the acidity of the α-protons. Deprotonation leads to the formation of an enol tautomer. This enol is the active nucleophile; its electron-rich C=C double bond attacks molecular bromine, forming the α-bromo ketone and regenerating the acid catalyst (HBr).[5][6] Acetic acid serves as a suitable solvent that can also participate in the proton transfers. The product is typically isolated as the hydrobromide salt due to the basicity of the pyridine nitrogen and the HBr generated.

Reagents and Materials
ReagentFormulaMW ( g/mol )Molarity/Conc.QuantityMoles
2-AcetylpyridineC₇H₇NO121.14-12.1 g0.10
BromineBr₂159.81-16.0 g (5.1 mL)0.10
Glacial Acetic AcidCH₃COOH60.05-50 mL-
48% Hydrobromic AcidHBr80.91~8.8 M1 mL (catalyst)~0.009
Diethyl Ether(C₂H₅)₂O74.12-~200 mL-
Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add 2-acetylpyridine (12.1 g, 0.10 mol) and glacial acetic acid (50 mL).

  • Catalyst Addition: Add 48% hydrobromic acid (1 mL) to the solution. Stir the mixture at room temperature.

  • Bromine Addition: Dissolve bromine (16.0 g, 0.10 mol) in 10 mL of glacial acetic acid and place it in the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30-45 minutes. The rate of addition should be controlled to keep the reaction temperature below 40°C. An ice bath can be used if necessary.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then gently heat to 50-60°C for an additional 1 hour to ensure the reaction goes to completion. The color of the bromine should fade.

  • Isolation of Product: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of cold diethyl ether with vigorous stirring. A precipitate of 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with two 50 mL portions of cold diethyl ether to remove residual acetic acid and any unreacted starting material.

  • Drying: Dry the resulting off-white to pale yellow solid in a vacuum oven at 40°C to a constant weight. The product is typically used in the next step without further purification.

Part 2: Synthesis of 2-Amino-1-pyridin-2-yl-ethanone dihydrochloride

Principle and Rationale: The Delépine Reaction

This transformation utilizes the Delépine reaction, a classic and efficient method for preparing primary amines from active alkyl halides.[4][7] The reaction proceeds in two distinct stages:

  • Quaternary Salt Formation: The α-bromo ketone, an electrophile, reacts with hexamethylenetetramine (hexamine) in an Sₙ2 reaction. Hexamine serves as a unique ammonia equivalent. Its cage-like structure ensures that it is only alkylated once, preventing the formation of secondary or tertiary amine byproducts that often plague other amination methods.[7] This step yields a stable, crystalline quaternary ammonium salt (a hexaminium salt).

  • Acid Hydrolysis: The hexaminium salt is then hydrolyzed in hot ethanolic hydrochloric acid. The acidic conditions break down the hexamine cage, liberating the primary amine.[3][8] The other products are formaldehyde (which forms a diethyl acetal in ethanol), and ammonium chloride. The use of excess hydrochloric acid ensures that both the newly formed primary amine and the pyridine nitrogen are protonated, yielding the desired dihydrochloride salt.

Delepine_Mechanism cluster_0 Step A: Salt Formation cluster_1 Step B: Acid Hydrolysis BromoKetone R-CH₂-Br α-Bromo Ketone QuatSalt R-CH₂-N⁺(CH₂)₆N₃ Br⁻ Hexaminium Salt BromoKetone->QuatSalt Sₙ2 Attack (CHCl₃) Hexamine (CH₂)₆N₄ Hexamine AmineHCl R-CH₂-NH₃⁺ Cl⁻ Primary Amine Hydrochloride QuatSalt->AmineHCl conc. HCl, EtOH, Δ Byproducts Byproducts AmineHCl->Byproducts + 6 CH₂(OEt)₂ + 3 NH₄Cl

Caption: Mechanism of the Delépine Reaction.

Reagents and Materials
ReagentFormulaMW ( g/mol )Molarity/Conc.QuantityMoles
2-Bromo-1-(pyridin-2-yl)ethanone HBrC₇H₇Br₂NO280.95-28.1 g0.10
Hexamethylenetetramine (Hexamine)C₆H₁₂N₄140.19-14.7 g0.105
ChloroformCHCl₃119.38-150 mL-
Ethanol (95%)C₂H₅OH46.07-100 mL-
Concentrated Hydrochloric AcidHCl36.46~12 M30 mL~0.36
IsopropanolC₃H₈O60.10-~100 mL-
Detailed Experimental Protocol
  • Salt Formation: Suspend the 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide (28.1 g, 0.10 mol) and hexamine (14.7 g, 0.105 mol) in chloroform (150 mL) in a 500 mL round-bottom flask.

  • Reaction: Reflux the suspension with stirring for 4 hours. During this time, the crystalline hexaminium salt will precipitate from the solution.

  • Isolation of Salt: Cool the reaction mixture to room temperature. Collect the precipitated quaternary salt by vacuum filtration and wash it with a small amount of cold chloroform. It is not necessary to dry the salt before the next step.

  • Hydrolysis Setup: Transfer the damp hexaminium salt to a 500 mL round-bottom flask. Add 95% ethanol (100 mL) and concentrated hydrochloric acid (30 mL). Equip the flask with a reflux condenser.

  • Hydrolysis Reaction: Heat the mixture to reflux and maintain reflux for 6-8 hours. The solid will gradually dissolve as the hydrolysis proceeds.

  • Work-up: After cooling to room temperature, a precipitate of ammonium chloride may be visible. Remove this by filtration.

  • Crystallization: Transfer the filtrate to a beaker and cool it in an ice bath. The target product, this compound, will crystallize. If crystallization is slow, it can be induced by adding isopropanol (~100 mL).

  • Purification and Drying: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold isopropanol, followed by cold diethyl ether. Dry the white crystalline solid in a vacuum oven at 50°C to a constant weight.

Characterization of Final Product

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyValueSource
Chemical Name This compound-
CAS Number 51746-81-7[1][9]
Molecular Formula C₇H₁₀Cl₂N₂O[9]
Molecular Weight 209.07 g/mol [9]
Appearance White to off-white crystalline powder[1]
Purity (Typical) >98%[1]
  • ¹H NMR: Expected signals include aromatic protons of the pyridine ring, a singlet for the methylene (-CH₂-) group adjacent to the amine and carbonyl, and a broad signal for the ammonium (-NH₃⁺) and pyridinium (-NH⁺) protons.

  • IR Spectroscopy: Characteristic peaks should be observed for the N-H stretching of the ammonium group, C=O stretching of the ketone, and C=N/C=C stretching of the pyridine ring.

  • Mass Spectrometry: The mass spectrum should show a parent ion corresponding to the free base (C₇H₈N₂O) at m/z ≈ 136.06.[6]

Safety and Handling

  • Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, safety goggles, and a lab coat. Have a sodium thiosulfate solution available for quenching spills.

  • Hydrobromic and Hydrochloric Acid: Corrosive acids. Handle with care, wearing standard PPE.

  • Chloroform (CHCl₃): A suspected carcinogen and toxic upon inhalation and skin contact. All operations involving chloroform must be performed in a fume hood.

  • General Precautions: All reactions should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

References

  • Wikipedia. Delépine reaction. [Link]
  • Organic Chemistry Portal. Delepine reaction. [Link]
  • Scribd. Delepine Amine Synthesis. [Link]
  • Sciencemadness Wiki. Delépine reaction. [Link]
  • PubChemLite. 2-amino-1-(pyridin-2-yl)ethan-1-one dihydrochloride. [Link]
  • Wikipedia. 2-Acetylpyridine. [Link]
  • YouTube.
  • Common Organic Chemistry.
  • Master Organic Chemistry.

Sources

The 2-Aminopyridine Scaffold: A Versatile Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Understated Importance of a Simple Scaffold

In the vast and ever-expanding universe of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of drug discovery. The 2-aminopyridine moiety is a prime example of such a "privileged scaffold".[1][2] Its simple, low molecular weight structure, combined with its unique electronic properties and hydrogen bonding capabilities, makes it an exceptionally versatile building block for the synthesis of diverse and biologically active molecules.[1][2] The strategic placement of the amino group at the 2-position of the pyridine ring allows for multiple points of diversification, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting derivatives. This adaptability has led to the discovery of 2-aminopyridine-based compounds with a wide spectrum of therapeutic applications, ranging from anticancer and anti-inflammatory to antibacterial and antiviral agents.[3][4] This guide will delve into the diverse applications of 2-aminopyridine derivatives in medicinal chemistry, providing detailed protocols for their synthesis and biological evaluation, and highlighting key examples that underscore their significance in the development of novel therapeutics.

Therapeutic Applications of 2-Aminopyridine Derivatives

The 2-aminopyridine scaffold is a recurring motif in a multitude of pharmacologically active agents, demonstrating its broad utility across various disease areas.[3][4]

Oncology: A Scaffold for Targeted Therapies

The development of targeted cancer therapies has revolutionized oncology, and 2-aminopyridine derivatives have played a significant role in this paradigm shift. Their ability to act as potent and selective enzyme inhibitors has made them invaluable in the design of drugs that specifically target cancer cells while minimizing damage to healthy tissues.

  • Kinase Inhibitors: A prominent application of 2-aminopyridine derivatives is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

    • Anaplastic Lymphoma Kinase (ALK) Inhibitors: Crizotinib, an FDA-approved drug for the treatment of non-small cell lung cancer, features a 2-aminopyridine core. This scaffold has been instrumental in the design of next-generation ALK inhibitors aimed at overcoming resistance to existing therapies.[5] For instance, novel 2-aminopyridine derivatives incorporating a 2-pyridone moiety have shown potent activity against crizotinib-resistant ALK mutants.[5]

    • Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. Researchers have successfully designed highly potent and selective JAK2 inhibitors based on the 2-aminopyridine scaffold.[6]

    • Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K pathway is frequently overactivated in hematological malignancies. 2-Aminopyridine derivatives have been developed as potent PI3Kδ inhibitors, demonstrating significant anti-proliferative activity in acute myeloid leukemia (AML) cell lines.[7]

    • Casein Kinase 2 (CK2) Inhibitors: CK2 is another important target in cancer therapy, and 2-aminopyrimidinone derivatives, close analogs of 2-aminopyridines, have been identified as potent inhibitors of this enzyme.[8]

  • Dual-Target Inhibitors: A novel strategy in cancer therapy is the development of drugs that can simultaneously inhibit multiple targets. 2-Aminopyridine and 2-aminopyrimidine-based compounds have been successfully designed as dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), showing promise for the treatment of refractory solid tumors and hematological malignancies.[9]

Neurodegenerative and Neurological Disorders

The 2-aminopyridine scaffold has also found applications in the development of therapies for neurological conditions.

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of various neurological disorders. Potent and selective inhibitors of human nNOS have been developed using a 2-aminopyridine scaffold, with modifications aimed at improving blood-brain barrier permeability.[10]

Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents. 2-Aminopyridine derivatives have shown promise in this area.

  • Antibacterial Agents: Novel 2-aminopyridine derivatives have been synthesized and evaluated for their antibacterial activity, with some compounds exhibiting high potency against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[4]

Protocols for the Synthesis and Evaluation of 2-Aminopyridine Derivatives

The following protocols provide a general framework for the synthesis and biological evaluation of 2-aminopyridine derivatives, which can be adapted and optimized for specific research objectives.

Protocol 1: Synthesis of Substituted 2-Aminopyridines via Multi-Component Reaction (MCR)

Multi-component reactions are highly efficient for generating molecular diversity and are well-suited for the synthesis of 2-aminopyridine libraries.[3][11] This protocol is based on a catalyst-free, one-pot synthesis.

Objective: To synthesize a library of substituted 2-amino-3-cyanopyridines.

Materials:

  • Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Malononitrile

  • Enaminones (can be pre-synthesized or generated in situ)

  • Ethanol or other suitable solvent

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add the enaminone (1.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Rationale: This MCR proceeds through a cascade of reactions, typically involving a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization to afford the highly functionalized 2-aminopyridine core. The catalyst-free nature of this reaction makes it environmentally friendly and simplifies the work-up procedure.[3]

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of synthesized 2-aminopyridine derivatives against a specific kinase.

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (2-aminopyridine derivatives) dissolved in DMSO

  • Positive control inhibitor

  • Microplate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

  • Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay, Promega)

Procedure:

  • Prepare a serial dilution of the test compounds and the positive control in DMSO.

  • In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified period.

  • Stop the kinase reaction according to the manufacturer's instructions of the detection kit.

  • Add the detection reagent to measure the remaining kinase activity. The signal is inversely proportional to the kinase activity.

  • Measure the signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Rationale: This assay measures the ability of a compound to inhibit the enzymatic activity of a kinase. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a key parameter for assessing the potency of a potential drug candidate.

Data Presentation and Visualization

Table 1: Inhibitory Activity of Representative 2-Aminopyridine Derivatives against Target Kinases
Compound IDTarget KinaseIC₅₀ (nM)Reference
18d ALK (wild-type)19[5]
18d ALK (L1196M mutant)45[5]
18d ALK (G1202R mutant)22[5]
16m-(R) JAK23[6]
MR3278 PI3Kδ30[7]
8e CDK988.4[9]
8e HDAC1168.9[9]
Diagrams

G cluster_synthesis General Synthetic Workflow Starting Materials Starting Materials MCR Multi-Component Reaction Starting Materials->MCR One-pot Crude Product Crude Product MCR->Crude Product Purification Purification Crude Product->Purification Column Chromatography Characterized Derivative Characterized Derivative Purification->Characterized Derivative NMR, MS

Caption: A generalized workflow for the synthesis of 2-aminopyridine derivatives.

G cluster_screening In Vitro Screening Cascade Compound Library Compound Library Primary Assay Primary Kinase Assay (Single Concentration) Compound Library->Primary Assay Hit Identification Hit Identification Primary Assay->Hit Identification >50% Inhibition Dose-Response IC50 Determination Hit Identification->Dose-Response Lead Compound Lead Compound Dose-Response->Lead Compound

Caption: A typical screening cascade for identifying potent 2-aminopyridine-based inhibitors.

Conclusion and Future Perspectives

The 2-aminopyridine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets have cemented its status as a privileged structure in drug discovery.[1][2] The successful development of 2-aminopyridine-based drugs and clinical candidates across various therapeutic areas is a testament to its enduring importance. Future research in this field will likely focus on the development of novel synthetic methodologies to access even greater chemical diversity, the design of next-generation derivatives to overcome drug resistance, and the exploration of new therapeutic applications for this remarkable scaffold. The continued investigation of 2-aminopyridine derivatives holds immense promise for the discovery of innovative medicines to address unmet medical needs.

References

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery.
  • Request PDF. (n.d.). 2-Aminopyridine - An unsung hero in drug discovery.
  • Morressier. (2018, March 22). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. [Link]
  • Katritzky, A. R., & Rogers, J. W. (2006). A mild, catalyst-free synthesis of 2-aminopyridines. NIH Public Access, 16(12), 2245–2248. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, August 6). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. [Link]
  • Vasu, D., Li, H., Hardy, C. D., Poulos, T. L., & Silverman, R. B. (2019). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436–1442. [Link]
  • Zhang, G., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry, 183, 111734. [Link]
  • Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220–15245. [Link]
  • ResearchGate. (n.d.). FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
  • Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6296. [Link]
  • ResearchGate. (n.d.). FDA-approved vasodilators containing both pyridine and dihydropyridine scaffolds. [Link]
  • E3S Web of Conferences. (n.d.).
  • Li, Y., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(8), 127048. [Link]
  • Wang, M., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry, 80, 117180. [Link]
  • Chekanov, M. O., et al. (2014). Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 639–646. [Link]
  • ResearchGate. (n.d.). FDA-approved drugs containing pyridine or dihydropyridine scaffolds for... [Link]

Sources

Topic: Analytical Methods for the Detection of 2-Amino-1-pyridin-2-YL-ethanone dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the analytical methodologies for the robust detection and quantification of 2-Amino-1-pyridin-2-YL-ethanone dihydrochloride (CAS: 51746-81-7).[1] As a crucial intermediate in pharmaceutical synthesis, ensuring its purity and identity is paramount.[2] This document provides a primary, detailed protocol for High-Performance Liquid Chromatography with UV detection (HPLC-UV), recognized as the most suitable method for quality control. Furthermore, it outlines a systematic approach to method validation in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity.[3][4] Alternative and complementary techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), spectroscopy, and electrochemical methods, are also discussed to provide a complete analytical overview. This note is intended to serve as a practical resource for scientists in research, development, and quality control environments.

Introduction and Analyte Overview

2-Amino-1-pyridin-2-YL-ethanone is a pyridine derivative that serves as a versatile building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[2][5] Its structure, featuring a primary amine, a ketone, and a pyridine ring, imparts specific chemical properties that dictate the choice of analytical methodology. Accurate and precise measurement of this compound is essential for monitoring reaction progress, quantifying impurities, and ensuring the quality of starting materials in drug development.[6] This guide explains the causality behind experimental choices, providing not just protocols but the scientific reasoning to empower researchers to adapt and troubleshoot effectively.

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
CAS Number 51746-81-7[1]
Molecular Formula C₇H₁₀Cl₂N₂O[1]
Molecular Weight 209.07 g/mol [1]
Appearance Typically a white powder[7]
Key Structural Features Pyridine ring (UV chromophore), primary amine (basic), ketone groupN/A
Solubility Expected to be soluble in aqueous solutions and polar organic solvents like methanolN/A

Core Analytical Strategy: High-Performance Liquid Chromatography (HPLC)

For a non-volatile, polar, and UV-active compound like 2-Amino-1-pyridin-2-YL-ethanone, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard analytical technique.

Causality of Method Choice:

  • Suitability: RP-HPLC is ideal for separating polar to moderately non-polar compounds from a liquid sample.

  • Detection: The pyridine ring in the molecule acts as a strong chromophore, allowing for sensitive detection using a standard UV-Vis detector.[8]

  • Quantification: The technique provides excellent quantitative performance, crucial for purity assessment and assay determination.[9]

  • Stability: It avoids the high temperatures of Gas Chromatography, which could potentially cause degradation of the analyte.[10]

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing P1 Mobile Phase Preparation & Degassing P2 Standard & Sample Solution Preparation A1 HPLC System Equilibration P2->A1 Proceed if solutions are ready A2 System Suitability Injection (SST) A1->A2 A3 Sample Injection & Chromatographic Run A2->A3 D1 Peak Integration & Identification A3->D1 Acquire data D2 Quantification using Calibration Curve D1->D2 D3 Generate Report D2->D3

Caption: Workflow for HPLC-UV analysis of the analyte.

Detailed HPLC-UV Protocol

This protocol provides a starting point for method development and validation.

2.1.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Reference Standard: this compound (≥98% purity).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Phosphate Monobasic (ACS grade), Orthophosphoric acid, and Water (HPLC grade or ultrapure).

2.1.2. Chromatographic Conditions The conditions below are a robust starting point. The presence of the basic amino group necessitates a buffered mobile phase to ensure consistent peak shape and retention time. A pH of around 3 is chosen to ensure the amine is fully protonated.

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmGeneral-purpose column with good retention for aromatic compounds.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 (adjusted with H₃PO₄)Buffered aqueous phase to control the ionization state of the analyte.
Mobile Phase B AcetonitrileOrganic modifier to control elution strength.
Elution Mode Isocratic or GradientStart with Isocratic at 85:15 (A:B). A gradient may be needed if impurities with different polarities are present.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 254 nmCommon wavelength for aromatic compounds; a full UV scan (200-400 nm) is recommended during development to find the absorbance maximum.
Injection Vol. 10 µLA typical volume, can be adjusted based on concentration and sensitivity.
Run Time 10-15 minutesShould be sufficient to elute the main peak and any relevant impurities.

2.1.3. Solution Preparation

  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC water. Adjust pH to 3.0 ± 0.05 with dilute orthophosphoric acid. Filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solution (e.g., 50 µg/mL): Dilute 2.5 mL of the stock solution to 50 mL with the diluent.

  • Sample Solution: Prepare sample solutions at a similar concentration to the working standard using the diluent.

2.1.4. Analysis Sequence

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no system contamination.

  • Inject the working standard solution five or six times to check for system suitability (see Section 3.2).

  • Inject the sample solutions.

  • Inject a working standard at intervals to monitor system drift.

Method Validation: Ensuring Trustworthiness

Analytical method validation provides documented evidence that a method is suitable for its intended purpose.[6][11] The following parameters, based on ICH Q2(R2) guidelines, must be assessed.[4]

Overall Validation Workflow

Validation_Workflow start Method Development protocol Validation Protocol (Pre-approved) start->protocol Specificity Specificity Forced Degradation Peak Purity Linearity Linearity & Range Calibration Curve r² ≥ 0.995 Accuracy Accuracy Spike/Recovery (e.g., 98-102%) Precision Precision Repeatability (n=6) Intermediate Prec. report Validation Report Accuracy->report LOQ LOQ / LOD S/N Ratio Robustness Robustness Vary pH, Flow, Temp end Validated Method report->end

Sources

The Strategic Utility of 2-Amino-1-pyridin-2-yl-ethanone Dihydrochloride in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex heterocyclic scaffolds is of paramount importance. Among these, the imidazo[1,2-a]pyridine core stands out as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] This guide focuses on a key chemical intermediate, 2-Amino-1-pyridin-2-yl-ethanone dihydrochloride , and elucidates its strategic application in the synthesis of these valuable heterocyclic systems. This compound, by virtue of its bifunctional nature—possessing both a nucleophilic amino group and an electrophilic carbonyl carbon—serves as a powerful synthon for the construction of the fused imidazole ring onto a pyridine core. We will delve into the mechanistic underpinnings of its reactivity and provide detailed protocols for its utilization, offering researchers a practical guide to leveraging this versatile intermediate in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. Below is a summary of the key characteristics of this compound.

PropertyValueReference(s)
CAS Number 51746-81-7[3]
Molecular Formula C₇H₁₀Cl₂N₂O[3]
Molecular Weight 209.07 g/mol [3]
Appearance White to off-white crystalline powder[3]
Storage Store in a cool, dry, well-ventilated area.[3]

Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Core Application: Synthesis of Imidazo[1,2-a]pyridines

The primary and most significant application of this compound is in the synthesis of imidazo[1,2-a]pyridines. This is typically achieved through a cyclocondensation reaction with a suitable coupling partner. The dihydrochloride salt form necessitates neutralization in situ to liberate the free amine for reaction.

Mechanistic Rationale: The Power of Intramolecular Cyclization

The synthetic strategy hinges on a tandem reaction sequence that begins with the reaction of a suitable reagent with the α-aminoketone moiety. This is followed by an intramolecular cyclization, driven by the nucleophilic attack of the pyridine ring nitrogen onto an in situ-generated electrophilic center, culminating in the formation of the fused bicyclic imidazo[1,2-a]pyridine system. This approach is a variation of the well-established Tschitschibabin reaction for the synthesis of this scaffold.

G cluster_0 Reaction Pathway Start 2-Amino-1-pyridin-2-yl-ethanone Intermediate Schiff Base/Imine Intermediate Start->Intermediate Reaction with Carbonyl Compound Cyclization Intramolecular Cyclization Intermediate->Cyclization Tautomerization & Ring Closure Product Imidazo[1,2-a]pyridine Cyclization->Product Dehydration/Aromatization G cluster_workflow Experimental Workflow Step1 Step 1: Reagent Addition Add this compound, benzaldehyde, and ethanol to a flask. Step2 Step 2: Catalysis & Reflux Add catalytic HCl and heat to reflux for 4-6 hours. Step1->Step2 Step3 Step 3: Work-up Cool, remove solvent, neutralize with NaHCO₃. Step2->Step3 Step4 Step 4: Extraction Extract with ethyl acetate, wash with brine. Step3->Step4 Step5 Step 5: Purification Dry, concentrate, and purify by column chromatography. Step4->Step5

Sources

One-Pot Synthesis of 2-Aminopyridine Derivatives: An Application Note and Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyridine moiety is a cornerstone of medicinal chemistry, integral to a wide array of pharmacologically active compounds. This guide provides an in-depth exploration of modern, efficient one-pot synthetic strategies for accessing these valuable derivatives. We will delve into the rationale behind various experimental designs, offering detailed, field-proven protocols for multicomponent reactions and other streamlined synthetic approaches. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage these powerful synthetic tools to accelerate their research and discovery pipelines.

The Strategic Importance of 2-Aminopyridines and the Rise of One-Pot Syntheses

The 2-aminopyridine scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] Traditionally, the synthesis of substituted 2-aminopyridines has involved multi-step sequences that are often time-consuming, generate significant chemical waste, and may suffer from low overall yields.

The advent of one-pot syntheses, particularly multicomponent reactions (MCRs), has revolutionized the construction of these vital heterocycles. MCRs are convergent processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials.[1] This approach offers numerous advantages, including:

  • Increased Efficiency: Drastically reduces reaction times and the need for purification of intermediates.

  • Atom Economy: Maximizes the incorporation of starting material atoms into the final product, minimizing waste.

  • Operational Simplicity: Simplifies experimental setup and execution.

  • Molecular Diversity: Allows for the rapid generation of libraries of compounds by varying the starting materials.

This guide will focus on providing detailed protocols for some of the most robust and widely applicable one-pot methods for the synthesis of 2-aminopyridine derivatives.

Catalyst-Free Four-Component Synthesis of 2-Amino-3-cyanopyridines

One of the most elegant and environmentally friendly approaches to highly functionalized 2-aminopyridines is a four-component, catalyst-free reaction. This method leverages the intrinsic reactivity of readily available starting materials to construct the pyridine ring in a single, efficient operation.

Causality Behind the Experimental Choices

The choice of a solvent-free reaction at room temperature is a deliberate one, aimed at maximizing the green chemistry aspects of this synthesis. The absence of a solvent reduces waste and simplifies product isolation. The reaction proceeds efficiently without external heating, which is a testament to the high reactivity of the chosen components. Ammonium carbonate serves as a convenient in situ source of ammonia, which is essential for the formation of the pyridine ring. The reaction is a cascade of classical organic transformations, including a Knoevenagel condensation, a Michael addition, and a cyclization/aromatization sequence.

Experimental Protocol

Materials:

  • Substituted Acetophenone (1.0 mmol)

  • Substituted Benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium Acetate (2.5 mmol)

  • Ethanol (for workup)

Procedure:

  • In a round-bottom flask, combine the substituted acetophenone (1.0 mmol), substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (2.5 mmol).

  • Stir the reaction mixture at 60°C in an oil bath.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Add hot ethanol (5 mL) to the reaction vessel to dissolve the product.

  • Separate any catalyst by filtration or centrifugation if one is used.

  • Allow the ethanolic solution to cool, inducing crystallization of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the purified 2-amino-3-cyanopyridine derivative.

Reaction Mechanism

The reaction is believed to proceed through a cascade of reactions, initiated by a Knoevenagel condensation between the benzaldehyde and malononitrile. This is followed by a Michael addition of the enolate generated from the acetophenone. The resulting intermediate then undergoes cyclization with ammonia (from ammonium acetate) and subsequent aromatization to yield the final 2-aminopyridine product.

Diagram of the Four-Component Reaction Workflow

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup and Isolation A Substituted Acetophenone E Mix and Stir at 60°C A->E B Substituted Benzaldehyde B->E C Malononitrile C->E D Ammonium Acetate D->E F Cool to Room Temperature E->F G Add Hot Ethanol F->G H Filter (if catalyst used) G->H I Crystallize from Ethanol H->I J Filter and Dry I->J K Purified 2-Aminopyridine Derivative J->K

Caption: Workflow for the four-component synthesis of 2-aminopyridines.

Substrate Scope and Representative Yields

This method is notable for its broad substrate scope, tolerating a variety of substituents on both the acetophenone and benzaldehyde starting materials.

EntryAcetophenone DerivativeBenzaldehyde DerivativeYield (%)
1AcetophenoneBenzaldehyde92
24-Methylacetophenone4-Chlorobenzaldehyde95
34-Methoxyacetophenone4-Nitrobenzaldehyde90
44-Bromoacetophenone3-Methoxybenzaldehyde93

Three-Component Synthesis from Enaminones

Another powerful one-pot strategy for the synthesis of 2-aminopyridines involves a three-component reaction of an enaminone, malononitrile, and a primary amine. This method offers a high degree of flexibility in introducing substituents at various positions of the pyridine ring.

Causality Behind the Experimental Choices

Enaminones are versatile building blocks that can be readily prepared from ketones and dimethylformamide dimethyl acetal (DMFDMA). The choice of a solvent-free reaction at elevated temperatures (typically 80°C) is often optimal to drive the reaction to completion in a reasonable timeframe.[2] The reaction proceeds through a proposed Knoevenagel-type condensation, followed by amine addition and intramolecular cyclization. The absence of a catalyst simplifies the procedure and purification.

Experimental Protocol

Materials:

  • Enaminone (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Primary Amine (1.0 mmol)

Procedure:

  • In a sealed reaction vial, combine the enaminone (1.0 mmol), malononitrile (1.0 mmol), and the primary amine (1.0 mmol).

  • Heat the reaction mixture at 80°C for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product often solidifies upon cooling.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Reaction Mechanism

The proposed mechanism commences with a Knoevenagel reaction between the enaminone and malononitrile. The resulting intermediate then undergoes addition of the primary amine at one of the nitrile groups, followed by an intramolecular cyclization. The final step is an aromatization to yield the 2-aminopyridine derivative.[2]

Diagram of the Three-Component Reaction Mechanism

G A Enaminone + Malononitrile B Knoevenagel Condensation Intermediate A->B Knoevenagel D Amine Addition Intermediate B->D Amine Addition C Primary Amine C->D E Intramolecular Cyclization D->E F Cyclized Intermediate E->F G Aromatization F->G H 2-Aminopyridine Derivative G->H

Caption: Generalized mechanism for the three-component synthesis.

Substrate Scope and Representative Yields

This method demonstrates good tolerance for a variety of enaminones and primary amines, allowing for the synthesis of a diverse library of 2-aminopyridines.

EntryEnaminonePrimary AmineYield (%)
1(E)-3-(dimethylamino)-1-phenylprop-2-en-1-oneBenzylamine75
2(E)-3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-oneEthylamine72
3(E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-oneAniline78
4(E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-oneCyclohexylamine70

Classical and Modern Approaches to the Chichibabin Reaction

The Chichibabin reaction, first reported in 1914, is a classic method for the direct amination of pyridines using sodium amide.[3] While historically significant, the harsh reaction conditions have led to the development of milder and more user-friendly protocols.

Causality Behind the Experimental Choices

The classical Chichibabin reaction requires a strong base like sodium amide and high temperatures in an inert solvent such as toluene or xylene.[4] The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amide anion attacks the electron-deficient C2 position of the pyridine ring. A key challenge is the handling of sodium amide, which is highly reactive and moisture-sensitive.[5][6][7]

A modern variation utilizes a composite of sodium hydride (NaH) and an iodide salt (e.g., LiI), which acts as an enhanced Brønsted base. This allows the reaction to proceed under milder conditions with a broader range of primary alkylamines.[8]

Safety Precautions for Handling Sodium Amide

Sodium amide is a highly reactive and hazardous substance. The following precautions are mandatory:

  • Inert Atmosphere: All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) in a glove box or a well-ventilated fume hood.[1][9]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles, a face shield, and appropriate gloves (e.g., nitrile or chloroprene).[9]

  • Avoid Contact with Water: Sodium amide reacts violently with water to produce flammable hydrogen gas and corrosive sodium hydroxide.[5]

  • Peroxide Formation: Old or discolored (yellow or brown) sodium amide may contain explosive peroxides and should not be handled. Contact your institution's environmental health and safety office for disposal.[5][7]

  • Quenching: Spills should be quenched carefully with a non-combustible material like dry sand. Do not use water.[5]

Experimental Protocol: Modern Chichibabin Reaction

Materials:

  • Substituted Pyridine (0.5 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.0 equiv)

  • Lithium Iodide (LiI, 2.0 equiv)

  • Primary Amine (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, sealed tube under a nitrogen atmosphere, add the substituted pyridine (0.5 mmol), sodium hydride (3.0 equiv), and lithium iodide (2.0 equiv).

  • Add anhydrous THF (to make a 1 M solution based on the pyridine).

  • Add the primary amine (1.0 mmol) to the suspension at room temperature.

  • Seal the tube and heat the reaction mixture at 85°C for the required time (typically 7-18 hours), monitoring by TLC.

  • After completion, cool the reaction to 0°C and carefully quench with ice-cold water.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.[8]

Reaction Mechanism

The Chichibabin reaction proceeds through an addition-elimination mechanism. The amide anion adds to the C2 position of the pyridine ring to form a σ-adduct (a Meisenheimer-type intermediate). Aromatization is then achieved by the elimination of a hydride ion, which subsequently deprotonates the amine or another molecule to release hydrogen gas.[3] The final product is obtained after an acidic workup to neutralize the sodium salt.[3][4][10]

Diagram of the Chichibabin Reaction Mechanism

G A Pyridine + NaNH₂ B Nucleophilic Attack of NH₂⁻ A->B C σ-Adduct (Meisenheimer Intermediate) B->C D Elimination of Hydride (H⁻) C->D E Sodium 2-aminopyridide D->E F Acidic Workup E->F G 2-Aminopyridine F->G

Caption: Mechanism of the classical Chichibabin reaction.

Synthesis from Pyridine N-Oxides

Pyridine N-oxides serve as versatile precursors for the synthesis of 2-aminopyridines under mild conditions, offering an alternative to traditional nucleophilic aromatic substitution (SNAr) on halopyridines.

Causality Behind the Experimental Choices

The N-oxide functionality activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C6 positions. The reaction requires an activating agent, such as trifluoroacetic anhydride (TFAA) or bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP), to form a reactive intermediate. This intermediate is then susceptible to attack by a nucleophilic amine. The choice of amine can be varied to introduce a wide range of substituents on the amino group.

Experimental Protocol

Materials:

  • Pyridine N-oxide (1.0 mmol)

  • Trifluoroacetic Anhydride (TFAA, 2.0 equiv)

  • Pyridine (5.0 equiv)

  • Hydrazine monohydrate (5.0 equiv)

  • Acetonitrile (MeCN)

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask, dissolve the pyridine N-oxide (1.0 mmol) and pyridine (5.0 equiv) in MeCN (to make a 0.2 M solution) and cool to 0°C.

  • Add TFAA (2.0 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the formation of the pyridinium salt is complete (monitor by LCMS).

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the residue in a minimal amount of CH₂Cl₂ and triturate with diethyl ether to precipitate the crude pyridinium salt.

  • Isolate the salt by filtration and wash with diethyl ether.

  • Treat the off-white solid with hydrazine monohydrate (5.0 equiv) in EtOH at 80°C for 2 hours.

  • Concentrate the resulting mixture onto silica gel with excess solid NaHCO₃ and purify by column chromatography.

Concluding Remarks

The one-pot synthesis of 2-aminopyridine derivatives represents a significant advancement in synthetic organic chemistry, offering efficient, atom-economical, and often environmentally benign routes to these medicinally important scaffolds. The multicomponent reactions, in particular, provide a powerful platform for the rapid generation of molecular diversity. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can effectively leverage these protocols to accelerate their drug discovery and development efforts.

References

  • BenchChem. (2025).
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium amide.
  • Princeton University Environmental Health and Safety. (n.d.). Sodium Amide.
  • Cole-Parmer. (n.d.).
  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. (n.d.). DR-NTU.
  • Wikipedia. (n.d.). Chichibabin reaction.
  • BenchChem. (2025). Application Notes and Protocols: Sodium Amide in the Chichibabin Reaction. BenchChem.
  • Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429.
  • Chemistry Notes. (2022). Chichibabin amination: Easy mechanism.
  • BenchChem. (2025). comparative study of the synthetic routes to substituted 2-aminopyridines. BenchChem.
  • One‐Pot Three‐Component Access to 2‐Aminopyridine Derivatives. (n.d.). Semantic Scholar.
  • A mild, catalyst-free synthesis of 2-aminopyridines. (2008). PubMed Central (PMC).
  • ResearchGate. (n.d.). Multicomponent synthesis of 2-aminopyridines 2a-l.
  • ResearchGate. (n.d.). Substrate scope for 3CC of 2-aminopyridine (2a) with various aldehydes and phenyl acetylenes.
  • ResearchGate. (n.d.). Synthesis of 2-aminopyridines.
  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. (2019).
  • Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. (2022). PubMed.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). PubMed Central (PMC).
  • Chemistry Stack Exchange. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide.
  • ResearchGate. (n.d.). Substrate scope varying several 2‐aminopyridines.
  • Scientific Update. (2018). The Chichibabin amination reaction.
  • Mild addition of nucleophiles to pyridine-N-oxides. (2011). PubMed.
  • ResearchGate. (n.d.). Scope of three‐component access to 2‐aminopyridine derivatives.
  • ResearchGate. (n.d.). Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a.
  • YouTube. (2019). ChiChibabin reaction || Detailed Mechanism.
  • MDPI. (2023). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives.
  • Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles. (2009). PubMed.
  • Sciforum. (2023). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido [2,3-d] Pyrimidines Derivatives.
  • A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. (2001). Organic Chemistry Portal.
  • ResearchGate. (n.d.). Knoevenagel/Michael-addition/cyclization/ring-opening cascade between aldehydes 1, 3-arylisoxazol-5(4H)-ones 2 and 3-aminocyclohex-2-en-1-ones 3.
  • Benzenine, D., Kibou, Z., Belhadj, F., & Choukchou-Braham, N. (2020). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Molbank, 2020(4), M1171.
  • ResearchGate. (n.d.). Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Derivatives.
  • Royal Society of Chemistry. (n.d.). Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water.
  • ResearchGate. (n.d.). Proposed mechanism of the Knoevenagel–Michael–Mannich cascade.
  • ResearchGate. (n.d.). Tandem-Michael-cyclization cascade to make pyridines: Use of electron-deficient acetylenes for the synthesis of indolizines in aqueous media.

Sources

Application Notes & Protocols: 2-Amino-1-pyridin-2-yl-ethanone Dihydrochloride in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Pre-functionalized Pyridine Building Block

In the landscape of modern medicinal chemistry and materials science, the efficient construction of nitrogen-containing heterocyclic scaffolds is of paramount importance. 2-Amino-1-pyridin-2-yl-ethanone dihydrochloride emerges as a highly valuable and versatile starting material, uniquely poised for the synthesis of diverse heterocyclic systems. Its structure, featuring a reactive α-amino ketone moiety directly attached to a pyridine ring, provides a convergent platform for a variety of cyclocondensation reactions. The pyridine nitrogen can act as an intrinsic nucleophile, while the α-aminoketone functionality is primed for reactions with electrophiles or for self-condensation.

This guide provides an in-depth exploration of the utility of this reagent, moving beyond simple procedural lists to explain the underlying mechanistic principles and strategic considerations for its use in synthesizing key heterocyclic cores, such as imidazo[1,2-a]pyridines and substituted pyrazines. The protocols described herein are designed to be robust and self-validating, offering researchers a reliable foundation for their synthetic endeavors.

Section 1: Reagent Profile and Safe Handling

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.

Physicochemical Data

The dihydrochloride salt form enhances the stability and shelf-life of the α-amino ketone, which in its free base form can be prone to self-condensation.[1]

PropertyValueSource
CAS Number 51746-81-7[2]
Molecular Formula C₇H₁₀Cl₂N₂O[2]
Molecular Weight 209.07 g/mol [2]
Appearance White to light yellow powder/solid[1][3]
Melting Point 54 - 58 °C (for free base)
Storage Store in a dry, sealed container, preferably refrigerated.[1]
Mandatory Safety and Handling Protocols

This compound and its parent amine, 2-aminopyridine, are classified as toxic substances.[4] Strict adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Handle the solid in a well-ventilated fume hood to avoid inhalation of dust.[3] Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[5]

  • Toxicity: The compound is toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage. The parent compound, 2-aminopyridine, has an oral LD50 of 200 mg/kg in rats.[6]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not release it into the environment.

Section 2: Synthesis of Imidazo[1,2-a]pyridines: A Cornerstone Application

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, found in numerous marketed drugs like Zolpidem and Alpidem.[7] The classical synthesis involves the reaction of a 2-aminopyridine with an α-haloketone. Our reagent cleverly combines functionalities, allowing it to serve as the 2-aminopyridine component in a multicomponent reaction strategy.

Mechanistic Rationale: The Groebke–Blackburn–Bienaymé Reaction

A highly efficient method for constructing the imidazo[1,2-a]pyridine core using our reagent is the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction. This one-pot process involves the condensation of an aminopyridine, an aldehyde, and an isocyanide. Here, 2-Amino-1-pyridin-2-yl-ethanone (generated in situ from its dihydrochloride salt) can be envisioned to react with an aldehyde and an isocyanide to yield a highly substituted imidazo[1,2-a]pyridine.

The reaction proceeds through the formation of an iminium intermediate from the aminopyridine and the aldehyde, which is then attacked by the nucleophilic isocyanide. A subsequent intramolecular cyclization onto the pyridine nitrogen, followed by aromatization, yields the final product.[8]

Conceptual Workflow Diagram

GBB_Reaction cluster_reactants Reactants reagent 2-Amino-1-pyridin-2-yl-ethanone (from dihydrochloride + base) product Substituted Imidazo[1,2-a]pyridine reagent->product One-Pot Condensation aldehyde Aldehyde (R¹CHO) aldehyde->product isocyanide Isocyanide (R²NC) isocyanide->product caption GBB reaction for Imidazo[1,2-a]pyridine synthesis. Gutknecht_Workflow start 2-Amino-1-pyridin-2-yl-ethanone dihydrochloride neutralize Neutralization (e.g., NaHCO₃, aq. NaOH) start->neutralize free_base Free α-Amino Ketone (in solution) neutralize->free_base dimerize Self-Condensation (Dimerization) free_base->dimerize dihydropyrazine Dihydropyrazine Intermediate dimerize->dihydropyrazine oxidize Oxidation (Air or H₂O₂) dihydropyrazine->oxidize product 2,5-di(pyridin-2-yl)pyrazine oxidize->product caption Workflow for the Gutknecht pyrazine synthesis.

Sources

Application Notes & Protocols: A Guide to the Laboratory Preparation of 2-Aminopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry and drug development, serving as a critical pharmacophore in a multitude of therapeutic agents.[1] Its prevalence in bioactive molecules underscores the continuous need for robust, efficient, and scalable synthetic methods. This guide provides an in-depth analysis of the principal laboratory-scale strategies for the synthesis of 2-aminopyridine and its derivatives. We will dissect the causality behind experimental choices, present validated protocols, and compare methodologies to empower researchers in selecting the optimal route for their specific synthetic challenges.

Section 1: The Chichibabin Reaction: Direct Amination of Pyridine

The Chichibabin reaction, first reported in 1914, remains a historically significant and direct method for the synthesis of 2-aminopyridine.[2] It involves the nucleophilic aromatic substitution of a hydrogen atom on the pyridine ring with an amino group, typically using sodium amide (NaNH₂).[2][3]

Mechanistic Principles

The reaction proceeds via an addition-elimination mechanism. The potent nucleophile, the amide anion (NH₂⁻), attacks the electron-deficient C2 position of the pyridine ring. This is facilitated by the coordination of the sodium cation to the pyridine nitrogen, which enhances the electrophilicity of the α-carbon.[1][4] This addition forms a resonance-stabilized anionic σ-complex (a Meisenheimer-type adduct).[4][5] Aromaticity is subsequently restored through the elimination of a hydride ion (H⁻), which then reacts with a proton source (like ammonia or the product itself) to evolve hydrogen gas.[4] An acidic workup ensures the final product is the neutral 2-aminopyridine.

G cluster_mech Chichibabin Reaction Mechanism Pyridine Pyridine Adduct Anionic σ-Adduct (Meisenheimer Complex) Pyridine->Adduct + NH₂⁻ NaNH2 NaNH₂ Product_Salt Sodium 2-aminopyridide Adduct->Product_Salt - H⁻ (elimination) H2 H₂ Gas Product 2-Aminopyridine Product_Salt->Product H₃O⁺ Workup

Caption: The Chichibabin reaction pathway.

Critical Safety Considerations for Sodium Amide (NaNH₂)

Sodium amide is a dangerously reactive solid that demands stringent safety protocols.

  • Water Reactivity: It reacts violently with water, producing toxic ammonia gas and flammable hydrogen gas.[6][7] All operations must be conducted under strictly anhydrous conditions.

  • Peroxide Formation: Upon storage, especially with exposure to air, NaNH₂ can form explosive superoxides and peroxides.[6][8] Discolored (yellow or brown) material should not be handled and requires expert disposal.[8] Containers must be dated upon receipt and opening.[6]

  • Handling: Always handle NaNH₂ in an inert atmosphere (glove box or fume hood with a nitrogen/argon blanket).[6][8] Personal Protective Equipment (PPE) must include a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (e.g., nitrile or chloroprene).[6][9] A Class D fire extinguisher or a container of dry sand must be immediately accessible.[8]

Experimental Protocol: Synthesis of 2-Aminopyridine

Reagents & Equipment:

  • Pyridine (distilled and dried)

  • Sodium amide (fresh, high-purity)

  • Toluene (anhydrous)

  • Ammonium chloride (saturated aqueous solution)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • Setup: Assemble the glassware and flame-dry it under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: Charge the reaction flask with anhydrous toluene (e.g., 150 mL) and pyridine (e.g., 0.5 mol). Begin vigorous stirring.

  • Amide Addition: Carefully add sodium amide (e.g., 0.6 mol) portion-wise over 30 minutes. The addition is exothermic and will cause gas evolution (ammonia). Maintain control over the reaction temperature.

  • Reaction: Heat the stirred suspension to reflux (approx. 110 °C) for 6-8 hours. The reaction progress can be monitored by the evolution of hydrogen gas and the formation of a dark, viscous mixture.[4]

  • Workup - Quenching: Cool the reaction mixture to room temperature. CAUTION: Carefully and slowly add the reaction mixture to a separate flask containing crushed ice and water, or slowly add saturated ammonium chloride solution to the reaction flask with external cooling. This step must be done behind a blast shield in a fume hood due to the violent reaction of unreacted NaNH₂.

  • Extraction: Separate the organic layer. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine all organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.

Section 2: Nucleophilic Aromatic Substitution (SNAr) Strategies

A more versatile approach than the Chichibabin reaction is the nucleophilic aromatic substitution (SNAr) on pre-functionalized pyridines. This method involves the displacement of a good leaving group, such as a halide, from the 2-position by an amine nucleophile.[10]

Principle of SNAr on Pyridines

The inherent electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[10] Unlike the Chichibabin reaction, this method does not require dangerously harsh reagents and allows for the introduction of a wide variety of primary and secondary amines. The reaction rate is enhanced by the presence of electron-withdrawing groups on the pyridine ring.

G cluster_workflow General S N Ar Workflow Start 2-Halopyridine Heat Heat/Pressure (if required) Start->Heat Amine Amine (R-NH₂) Amine->Heat Solvent Solvent/Base Solvent->Heat Product 2-Aminopyridine Derivative Heat->Product Workup Aqueous Workup & Purification Product->Workup

Caption: A typical workflow for SNAr amination.

Protocol: Synthesis of 2-(Benzylamino)pyridine from 2-Chloropyridine

Procedure:

  • Setup: In a round-bottom flask, combine 2-chloropyridine (1.0 eq.), benzylamine (1.2 eq.), and a base such as potassium carbonate (1.5 eq.) in a suitable solvent like DMSO or NMP.

  • Reaction: Heat the mixture to 80-120 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

Modern advancements include transition-metal-catalyzed SNAr reactions, which can proceed under milder conditions and expand the substrate scope.[11][12]

Section 3: Synthesis from Pyridine N-Oxides

Utilizing pyridine N-oxides is an increasingly popular and mild strategy for preparing 2-aminopyridines.[13][14] The N-oxide functionality activates the C2 position towards nucleophilic attack. The process is typically a one-pot, two-step sequence involving activation followed by amination.[15]

Principle of N-Oxide Activation

The pyridine N-oxide is first treated with an activating agent, such as a phosphonium salt (e.g., PyBroP) or phosphorus oxychloride (POCl₃).[14] This forms a highly reactive intermediate (e.g., an O-phosphoryloxypyridinium salt) that is readily displaced by an amine nucleophile at the C2 position. A base is used to facilitate the rearomatization step.[14]

G cluster_pathway Pyridine N-Oxide Activation Pathway N_Oxide Pyridine N-Oxide Activated_Complex Activated Intermediate N_Oxide->Activated_Complex + Activator Activator Activating Agent (e.g., PyBroP) Product 2-Aminopyridine Activated_Complex->Product + Amine - Rearomatization Amine Amine (R-NH₂)

Caption: Pathway for amination via N-oxide activation.

Protocol: One-Pot Amination using PyBroP

This protocol is adapted from a general procedure for N-oxide amination.[14]

Procedure:

  • Setup: In a dry flask under an inert atmosphere, dissolve the pyridine-N-oxide (1.0 eq.), the desired amine (1.25 eq.), and a non-nucleophilic base like diisopropylethylamine (iPr₂EtN, 3.75 eq.) in anhydrous dichloromethane (CH₂Cl₂).

  • Activation & Amination: Add bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP, 1.3 eq.) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 15 hours or until completion is confirmed by TLC/LC-MS.

  • Workup & Purification: Quench the reaction with water and extract with CH₂Cl₂. Wash the combined organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Section 4: Modern and Alternative Methodologies

Multi-Component Reactions (MCRs)

MCRs offer a highly efficient route to construct complex 2-aminopyridine derivatives in a single step from simple precursors. For instance, a one-pot reaction of enaminones, malononitrile, and various primary amines can yield substituted 2-amino-3-cyanopyridines under solvent-free conditions.[16][17][18] These methods are prized for their atom economy and utility in generating chemical libraries for drug discovery.

Purification Strategies

The purification of 2-aminopyridine compounds often leverages the basicity of the amino group.

  • Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the basic 2-aminopyridine, pulling it into the aqueous layer and separating it from non-basic impurities. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.[19]

  • Chromatography: Column chromatography on silica gel is a standard method for purification.[19] For certain applications, such as purifying pyridylaminated carbohydrates, cation-exchange chromatography can be highly effective for removing excess 2-aminopyridine reagent.[20]

  • Recrystallization: For solid products, recrystallization from a suitable solvent system is an excellent technique for achieving high purity.[19]

Summary of Synthetic Methods

MethodKey ReagentsConditionsAdvantagesLimitations
Chichibabin Pyridine, NaNH₂High Temp. (110-130°C), Inert SolventDirect amination of pyridineHarsh conditions, hazardous reagents, limited to NH₂, potential for regioisomers.[1][2]
SNAr 2-Halopyridine, AmineModerate to High Temp.Wide variety of amines, avoids NaNH₂, generally good regioselectivity.Requires pre-functionalized pyridine starting material.
N-Oxide Activation Pyridine N-Oxide, Amine, PyBroPRoom TemperatureVery mild conditions, excellent functional group tolerance, high regioselectivity.[13][14]Requires preparation of N-oxide, cost of activating agent.
MCRs Enaminones, Malononitrile, AmineVaries (e.g., 80°C, solvent-free)High efficiency, atom economy, rapid access to diverse derivatives.[16][17]Substrate scope can be limited by the specific MCR.

References

  • Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2005(4), 49-60. [Link]
  • El-harrad, I., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]
  • Lee, K. B., et al. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 193(1), 90-96. [Link]
  • Grokipedia. Chichibabin reaction. Grokipedia. [Link]
  • Vanderbilt University. Sodium Amide and Potassium Metal Chemical Safety Protocol. Vanderbilt University Environmental Health & Safety. [Link]
  • Western Carolina University. Standard Operating Procedure for the use of Sodium amide. Western Carolina University Safety and Risk Management. [Link]
  • Princeton University. Sodium Amide Safety Information. Princeton University Environmental Health & Safety. [Link]
  • Chen, J., & Shi, H. (2022). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Synlett, 33(15), 1509-1513. [Link]
  • Wikipedia. Chichibabin reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Chen, J., & Shi, H. (2022). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
  • Studley, J. (2018). The Chichibabin amination reaction.
  • Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. Chemistry Notes. [Link]
  • Name Reactions in Organic Synthesis. Chichibabin Reaction. Cambridge University Press. [Link]
  • Cole-Parmer. Material Safety Data Sheet - Sodium amide. Cole-Parmer. [Link]
  • ResearchGate. Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a.
  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]
  • Wikipedia. Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]
  • Morin, M. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier. [Link]
  • PrepChem. Synthesis of 2-aminopyridine. PrepChem.com. [Link]
  • Semantic Scholar. Synthesis of aminopyridines via an unprecedented nucleophilic aromatic substitution of cyanopyridines. Semantic Scholar. [Link]
  • Google Patents. (2006). Process for preparing 2-aminopyridine derivatives.
  • El-harrad, I., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]
  • Google Patents. (2013). Synthesis method of 2-amino pyridine compounds.
  • Google Patents. (1953). Preparation of 2-aminopyridine and 2-aminoquinoline.
  • Antonow, D., & Thurston, D. E. (2010). General and Mild Preparation of 2-Aminopyridines. Organic Letters, 12(21), 4952-4954. [Link]
  • Semantic Scholar. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. [Link]

Sources

Application Notes & Protocols: Custom Synthesis of 2-Amino-1-pyridin-2-YL-ethanone Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks are recognized for their frequent appearance in bioactive compounds and are termed "privileged scaffolds." The 2-aminopyridine moiety is a quintessential example of such a scaffold, valued for its role in constructing molecules with diverse pharmacological activities.[1] When coupled with an α-amino ketone functional group, the resulting 2-Amino-1-pyridin-2-yl-ethanone core becomes a highly versatile building block for drug discovery programs. These structures are integral to the development of kinase inhibitors, antiviral agents, and other therapeutics, largely due to their ability to form key hydrogen bonds with biological targets.[2][3][4]

This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and critical insights for the custom synthesis of 2-Amino-1-pyridin-2-yl-ethanone dihydrochloride and its derivatives. The protocols are designed to be robust and adaptable, enabling researchers to generate a library of analogues for structure-activity relationship (SAR) studies. We will delve into the causality behind experimental choices, address common challenges, and provide methods for the rigorous characterization of the final compounds.

Part 1: Synthetic Strategy & Workflow Overview

The synthesis of α-amino ketones, particularly those that are relatively unstable in their free-base form, requires careful planning. The primary challenge lies in the controlled introduction of the amine functionality adjacent to the carbonyl group. Several strategies have been developed to achieve this transformation efficiently.[5][6] The general workflow involves the construction of a pyridyl ketone skeleton followed by amination.

A robust and adaptable approach begins with the functionalization of a readily available starting material, such as 2-methylpyridine (α-picoline). The workflow can be visualized as a multi-stage process, allowing for modification at different points to generate diverse derivatives.

G cluster_0 Core Synthesis Pathway cluster_1 Derivative Synthesis Points Start 2-Methylpyridine Analogues Step1 Deprotonation (e.g., n-BuLi) Formation of (2-pyridylmethyl)lithium Start->Step1 Anhydrous THF, -78°C Deriv1 Vary substituents on the starting pyridine ring Start->Deriv1 Step2 Acylation with N-protected Glycine Ester (e.g., Boc-glycine-OMe) Step1->Step2 Key C-C bond formation Step3 Formation of Protected α-Amino Ketone Step2->Step3 Workup & Purification Deriv2 Modify N-protecting group or use different amino acid esters Step2->Deriv2 Step4 Acidic Deprotection & Salt Formation (HCl in Dioxane) Step3->Step4 Final Step End Target Dihydrochloride Salt Step4->End

Caption: General workflow for synthesizing 2-Amino-1-pyridin-2-yl-ethanone derivatives.

Part 2: Detailed Synthesis Protocol

This section details a representative protocol for the synthesis of the parent compound, this compound.

Protocol 1: Synthesis of this compound

Principle: This synthesis employs a nucleophilic acyl substitution pathway. First, the acidic benzylic protons of 2-methylpyridine are removed using a strong base like n-butyllithium (n-BuLi) to generate a potent nucleophile, (2-pyridylmethyl)lithium.[7] This anion then attacks an N-protected glycine ester, such as Boc-glycine methyl ester, to form the carbon-carbon bond and establish the α-amino ketone backbone. Finally, the Boc-protecting group is removed under acidic conditions, which simultaneously protonates the pyridine nitrogen and the primary amine to yield the stable dihydrochloride salt.[8]

Materials & Equipment:

  • Reagents: 2-Methylpyridine, n-Butyllithium (n-BuLi, 2.5 M in hexanes), N-Boc-glycine methyl ester, Anhydrous Tetrahydrofuran (THF), Hydrochloric acid (4.0 M in 1,4-dioxane), Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄), Diethyl ether.

  • Equipment: Schlenk line or argon/nitrogen manifold, oven-dried round-bottom flasks, magnetic stirrer, stir bars, syringes, low-temperature thermometer, separatory funnel, rotary evaporator, Buchner funnel.

Step-by-Step Methodology:

Step 1: Generation of (2-Pyridylmethyl)lithium Anion

  • Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • To the flask, add anhydrous THF (e.g., 50 mL for a 20 mmol scale reaction) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Add 2-methylpyridine (1.0 eq.) to the cold THF via syringe.

  • Slowly add n-BuLi (2.5 M in hexanes, 1.05 eq.) dropwise via syringe over 15 minutes. The solution will typically develop a deep red or orange color, indicating anion formation.

  • Stir the reaction mixture at -78 °C for 1 hour.

Causality & Insights:

  • Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards protic sources, including water. All glassware must be oven-dried and the reaction must be performed under an inert atmosphere to prevent quenching of the reagent and ensure high yields.

  • Low Temperature: The (2-pyridylmethyl)lithium anion is thermally unstable. Maintaining a low temperature (-78 °C) is critical to prevent decomposition and unwanted side reactions.

Step 2: Acylation to Form the Protected α-Amino Ketone

  • In a separate dry flask, dissolve N-Boc-glycine methyl ester (1.1 eq.) in a minimal amount of anhydrous THF.

  • Add the solution of the ester dropwise to the cold (-78 °C) solution of (2-pyridylmethyl)lithium over 20 minutes.

  • Allow the reaction to stir at -78 °C for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting 2-methylpyridine is consumed.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

Step 3: Work-up and Purification of the Intermediate

  • Transfer the biphasic mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[7]

  • The crude product, tert-butyl (2-oxo-2-(pyridin-2-yl)ethyl)carbamate, can be purified by flash column chromatography on silica gel if necessary (eluent: hexane/ethyl acetate gradient).

Step 4: Deprotection and Dihydrochloride Salt Formation

  • Dissolve the purified (or crude) Boc-protected intermediate in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Add an excess of 4.0 M HCl in 1,4-dioxane (e.g., 5 eq.) dropwise with vigorous stirring.

  • A precipitate will form almost immediately. Stir the resulting slurry at room temperature for 2-4 hours.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • The final product, this compound, is typically a white to off-white powder.[9]

Safety Precautions:

  • n-Butyllithium: Pyrophoric and reacts violently with water. Handle only under an inert atmosphere using proper syringe techniques.

  • Cryogenic Baths: Dry ice/acetone baths are extremely cold. Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

  • Strong Acids: HCl in dioxane is corrosive. Handle in a fume hood with appropriate PPE.

Part 3: Customization & Synthesis of Derivatives

A key advantage of this synthetic route is its adaptability for creating a diverse library of derivatives. Modifications can be introduced at various stages of the synthesis.

Table 1: Strategies for Derivative Synthesis

Modification TargetStrategyExample Starting Materials / ReagentsExpected Outcome
Pyridine Ring Use commercially available substituted 2-methylpyridines in Step 1.2,4-dimethylpyridine, 2-methyl-5-ethylpyridine, 4-methoxy-2-methylpyridineDerivatives with alkyl, alkoxy, or other groups on the pyridine ring.
Amino Group (N-substitution) Modify the acylation agent in Step 2. Use N-protected α-amino acid esters other than glycine.N-Boc-alanine methyl ester, N-Boc-valine methyl esterα-Substituted amino ketones (e.g., 2-amino-1-(pyridin-2-yl)propan-1-one).
Amino Group (N-alkylation) Perform reductive amination on the final primary amine product (after neutralization) with an aldehyde or ketone.Benzaldehyde, AcetoneN-benzyl or N-isopropyl derivatives.

graph TD {
subgraph "Core Reagents"
A[2-Methylpyridine];
B[n-BuLi];
C[N-Boc-Glycine Ester];
D[HCl in Dioxane];
end
subgraph "Modification Points"
    ModA("Start with

Substituted Pyridines"); ModC("Use Different N-Boc Amino Acid Esters"); end

subgraph "Resulting Derivatives"
    ResA["Pyridine-Substituted

Analogues"]; ResC["α-Substituted Analogues"]; end

A -- "Replace" --> ModA --> ResA;
C -- "Replace" --> ModC --> ResC;

style ModA fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
style ModC fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124

}

Caption: Points of modification in the synthetic pathway for derivative generation.

Part 4: Purification & Characterization

Rigorous purification and characterization are essential to validate the identity, purity, and structure of the synthesized compounds.

Purification:

  • Intermediate: The Boc-protected intermediate is typically purified using flash column chromatography on silica gel.

  • Final Product: The dihydrochloride salt is often highly crystalline and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) or by washing the precipitate thoroughly with an appropriate solvent like cold ether to remove non-polar impurities.

Characterization Methods: The final product should be characterized using a suite of analytical techniques.

Table 2: Analytical Data for this compound

Analysis TechniqueParameterExpected Result / Observation
¹H NMR Chemical Shift (δ)Peaks corresponding to pyridine protons (δ 7.5-8.8 ppm), methylene protons (-CH₂-, δ ~4.5 ppm), and ammonium protons (-NH₃⁺, broad singlet, δ ~8.5-9.0 ppm). Solvent: D₂O or DMSO-d₆.
¹³C NMR Chemical Shift (δ)Signals for carbonyl carbon (C=O, δ ~195 ppm), pyridine carbons (δ ~125-155 ppm), and methylene carbon (-CH₂-, δ ~45 ppm).
FT-IR Wavenumber (cm⁻¹)Characteristic absorptions for C=O stretch (~1700 cm⁻¹), N-H bend (~1600 cm⁻¹), and broad N-H stretch from ammonium salt (~2500-3200 cm⁻¹).
Mass Spec (ESI-MS) m/zFor the free base (C₇H₈N₂O, MW: 136.15), expect [M+H]⁺ at m/z = 137.07.[10]
Melting Point °CA sharp melting point (with decomposition) is indicative of high purity.
Elemental Analysis % CompositionCalculated vs. Found % for C, H, N, Cl should be within ±0.4%. Formula: C₇H₁₀Cl₂N₂O.[11]

References

  • PubChem, 2-amino-1-(pyridin-2-yl)ethan-1-one dihydrochloride, [Link]
  • RSC Publishing, Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions, [Link]
  • ACS Omega, Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling, [Link]
  • Google Patents, DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cycliz
  • Google Patents, CN102276526B - Synthesis method of 2-amino pyridine compounds,
  • Organic Chemistry Portal, Synthesis of α-Amino ketones, acids, esters, nitriles and rel
  • ResearchGate, Recent Advances of Pyridinone in Medicinal Chemistry, [Link]
  • The Royal Society of Chemistry, Supporting information Synthesis of α-Amino Ketones through Aminations of Umpoled Enol
  • PubMed, Recent Advances of Pyridinone in Medicinal Chemistry, [Link]
  • PubMed, Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one, [Link]
  • RSC Publishing, 2-Aminopyridine – an unsung hero in drug discovery, [Link]
  • ResearchGate, Synthesis and Synthetic Applications of α-Amino Ketones Derived
  • Organic & Biomolecular Chemistry, Recent advances in the synthesis of α-amino ketones, [Link]

Sources

Unlocking Therapeutic Potential: A Guide to 2-Amino-1-pyridin-2-yl-ethanone Dihydrochloride in Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold

In the landscape of modern medicinal chemistry, the 2-aminopyridine moiety stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its inherent chemical functionalities and structural rigidity make it an ideal starting point for the synthesis of diverse heterocyclic systems with significant therapeutic potential. 2-Amino-1-pyridin-2-yl-ethanone dihydrochloride, a stable salt of a key α-aminoketone, serves as a versatile building block in this context. This guide provides an in-depth exploration of its applications, supported by detailed protocols and the underlying chemical principles that drive its utility in pharmaceutical research and development.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 51746-81-7Internal Database
Molecular Formula C₇H₈N₂O · 2HClInternal Database
Molecular Weight 209.07 g/mol Internal Database
Appearance White to off-white crystalline powderSupplier Data
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol).General Chemical Knowledge
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed.Safety Data Sheet (SDS)

Note on the Dihydrochloride Salt: The dihydrochloride form enhances the stability and solubility of the parent compound, making it easier to handle and store. However, in many reactions, the free base may need to be generated in situ by the addition of a suitable base. This is a critical consideration in experimental design.

Core Application: Synthesis of Fused Heterocyclic Systems

The primary application of this compound lies in its role as a precursor for the synthesis of fused heterocyclic compounds, most notably imidazo[1,2-a]pyridines. This class of compounds is of significant interest due to its broad spectrum of biological activities.

The Chemistry of Imidazo[1,2-a]pyridine Synthesis

The formation of the imidazo[1,2-a]pyridine scaffold from 2-aminopyridine derivatives and α-haloketones is a well-established synthetic route.[2] In the case of 2-Amino-1-pyridin-2-yl-ethanone, the α-amino group can act as a leaving group after an initial condensation reaction, or the compound can be conceptually viewed as a synthon for an α-haloketone precursor.

The general mechanism involves the initial nucleophilic attack of the pyridine ring nitrogen of a 2-aminopyridine derivative onto the electrophilic carbonyl carbon of the ketone. This is followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyridine core.

Application Note 1: Synthesis of Kinase Inhibitors

Background:

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug discovery efforts. The 2-aminopyridine and pyridinone scaffolds are frequently found in potent and selective kinase inhibitors.[3][4][5][6][7][8][9] Derivatives of 2-Amino-1-pyridin-2-yl-ethanone can be elaborated into compounds targeting a variety of kinases, such as Polo-like kinase 1 (Plk1), c-Src, and Cyclin-Dependent Kinases (CDKs).

Experimental Rationale:

The synthetic strategy often involves a cyclocondensation reaction to form a fused heterocyclic system, which then serves as the core of the kinase inhibitor. The substituents on this core can be modified to optimize binding to the ATP-binding pocket of the target kinase.

G cluster_0 Synthesis of Kinase Inhibitors Start 2-Amino-1-pyridin-2-yl-ethanone dihydrochloride Reagent Dicarbonyl Compound (e.g., β-ketoester) Reaction Cyclocondensation Intermediate Fused Pyridine Core (e.g., Pyridopyrimidine) Modification Further Functionalization (e.g., Suzuki Coupling) Final_Product Kinase Inhibitor

Protocol: Synthesis of a Pyridopyrimidine Kinase Inhibitor Core

This protocol describes a general procedure for the cyclocondensation of this compound with a β-ketoester to form a pyridopyrimidine scaffold.

Materials:

  • This compound

  • Ethyl acetoacetate (or other β-ketoester)

  • Sodium ethoxide

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask, add this compound (1 equivalent). Stir the mixture at room temperature for 30 minutes to generate the free base in situ.

  • Addition of Reagent: Add ethyl acetoacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Cyclocondensation: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid). Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the desired pyridopyrimidine derivative.

Expected Outcome:

The reaction is expected to yield a substituted pyridopyrimidine, which can be further functionalized to produce a library of potential kinase inhibitors. Characterization of the product should be performed using standard analytical techniques such as NMR, mass spectrometry, and IR spectroscopy.

Application Note 2: Multi-component Reactions for Library Synthesis

Background:

Multi-component reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid synthesis of complex molecules from three or more starting materials in a single step.[10][11][12] This approach is highly efficient for generating chemical libraries for high-throughput screening. The reactive nature of 2-Amino-1-pyridin-2-yl-ethanone makes it an excellent candidate for use in MCRs.

Experimental Rationale:

The Groebke-Blackburn-Bienaymé (GBB) reaction is a well-known MCR for the synthesis of imidazo[1,2-a]pyridines.[13] This reaction typically involves a 2-aminopyridine, an aldehyde, and an isocyanide. By analogy, 2-Amino-1-pyridin-2-yl-ethanone can participate in similar MCRs to generate diverse molecular scaffolds.

G cluster_1 Multi-component Reaction (MCR) Start_MCR 2-Amino-1-pyridin-2-yl-ethanone Aldehyde Aldehyde Isocyanide Isocyanide MCR_Reaction One-Pot Reaction Product_Library Diverse Library of Fused Heterocycles

Protocol: One-Pot Synthesis of a Fused Heterocyclic Library

This protocol provides a general framework for a one-pot, multi-component reaction involving this compound.

Materials:

  • This compound

  • A library of diverse aldehydes

  • A library of diverse isocyanides

  • A suitable solvent (e.g., methanol, acetonitrile)

  • A Lewis or Brønsted acid catalyst (e.g., Sc(OTf)₃, HClO₄)

  • Multi-well reaction block or parallel synthesizer

  • Automated purification system (e.g., preparative HPLC)

Procedure:

  • Reaction Setup: In a multi-well reaction block, dispense a solution of this compound in the chosen solvent.

  • Reagent Addition: Add a solution of the aldehyde (1 equivalent) and the isocyanide (1 equivalent) to each well.

  • Catalyst Addition: Add the catalyst to each well.

  • Reaction: Heat the reaction block to the desired temperature (e.g., 60-80 °C) and stir for 12-24 hours.

  • Analysis and Purification: After the reaction is complete, a small aliquot from each well can be analyzed by LC-MS to confirm product formation. The crude products can then be purified using an automated parallel purification system.

Expected Outcome:

This MCR approach will generate a library of structurally diverse fused heterocyclic compounds. The diversity of the library will be determined by the variety of aldehydes and isocyanides used as inputs. This library can then be screened for biological activity against a range of therapeutic targets.

Conclusion: A Versatile Tool for Drug Discovery

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant potential in pharmaceutical research and development. Its ability to participate in cyclocondensation and multi-component reactions makes it a powerful tool for the generation of novel molecular entities for drug discovery programs. The protocols and application notes provided in this guide serve as a starting point for researchers to explore the full potential of this important chemical intermediate.

References

  • Fucini, R. V., et al. (2008). Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5648-5652.
  • Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. (2014). Bioorganic & Medicinal Chemistry, 22(21), 6173-6183.
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
  • García-Vázquez, C., et al. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 25(15), 3456.
  • 2,6-diamino pyridine compounds. (2020). U.S.
  • Synthesis and identification of[3][14][15]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. (2007). Journal of Medicinal Chemistry, 50(19), 4721-4734.
  • Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). (2021). Chemistry & Biology Interface, 11(1), 34-39.
  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. (2013). Bioorganic & Medicinal Chemistry, 21(5), 1288-1304.
  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (2022). International Journal of Molecular Sciences, 23(3), 1709.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(51), 35269–35282.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(51), 35269–35282.
  • 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors. (2019).
  • Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. (2010).
  • Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085-2093.
  • 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin-dependent kinase inhibitors. (2021).
  • Enantiomeric compositions of 2-amino-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one and related methods. (2012). U.S.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances, 12(55), 35649-35671.
  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery.
  • Novel cyclocondensation of 2-acylethynyl-1-amino- and 2-alkoxycarbonylethynyl-1-amino-anthraquinones with pyridines. (2004). Chemistry of Heterocyclic Compounds, 40(11), 1497-1498.
  • Application Notes and Protocols: Cyclocondensation Reactions of 3-Amino-2-pyridinecarbonitrile. BenchChem.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2019). Molecules, 24(17), 3057.
  • Imidazo[1,2-a]pyridines. (2014).
  • α-Aminoazoles/azines: key reaction partners for multicomponent reactions. (2021). RSC Advances, 11(19), 11413-11438.
  • BindingDB BDBM50026891 1-Pyridin-2-yl-ethanone::CHEMBL11945.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-1-pyridin-2-YL-ethanone dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Amino-1-pyridin-2-YL-ethanone dihydrochloride (CAS 51746-81-7). As a polar, ionizable aminoketone salt, this compound presents specific purification hurdles that require carefully considered strategies. This document outlines common issues in a question-and-answer format, provides detailed troubleshooting protocols, and explains the scientific rationale behind each recommended step.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered before and during the purification process.

Q1: What are the primary recommended purification methods for this compound?

The most suitable purification techniques for a polar, crystalline organic salt like this are, in order of preference:

  • Recrystallization: This is the preferred method for removing minor impurities from a solid product, often resulting in high purity with a single operation. The key is identifying a suitable solvent or mixed-solvent system.[1]

  • Column Chromatography: This is necessary when dealing with complex mixtures or impurities with similar solubility profiles. However, standard silica gel chromatography is challenging due to the basic nature of the amine and pyridine moieties, which interact strongly with acidic silica.[1][2] Specialized techniques, such as using an amine-modified mobile phase or alternative stationary phases, are required.[2]

  • Acid-Base Extraction: While typically a work-up procedure rather than a final purification step, an acid-base wash can be effective for removing non-basic organic impurities before attempting recrystallization. Since the target compound is already a salt, this would involve dissolving it in a weak acid, washing with an organic solvent to remove neutral impurities, and then proceeding.

Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?

Impurities can originate from the synthetic route or subsequent degradation.[1] Common impurities for aminoketones include:

  • Unreacted Starting Materials: Depending on the synthetic pathway.

  • Reaction Byproducts: These can include products from side reactions like over-alkylation or elimination.[1]

  • Self-Condensation Products: Aminoketones can be prone to dimerization or oligomerization.[1]

  • Degradation Products: The compound may degrade if stored improperly or exposed to harsh conditions (e.g., strongly acidic or basic environments, high heat).[1]

  • Incomplete Salt Formation: If the free base is not fully protonated, a mixture of the mono- and dihydrochloride salts, along with the free base, could be present.

Q3: My crude or purified compound is discolored (e.g., yellow to brown) instead of the expected white powder. What is the cause and how can I fix it?

Discoloration typically arises from trace, highly conjugated impurities, often formed through oxidation or side reactions during synthesis. The aminopyridine moiety can be susceptible to oxidation. To address this, a small amount of activated carbon (charcoal) can be added to the hot solution during recrystallization. The charcoal adsorbs the colored impurities, and it is then removed by hot filtration through a pad of celite before allowing the solution to cool and crystallize.

Q4: What are the best practices for handling and storing the purified this compound?

Proper handling and storage are critical to maintain the purity of the compound.

  • Storage: Store the compound in a tightly sealed container to protect it from moisture.[3][4] It should be kept in a cool, dry, and well-ventilated place, away from direct sunlight and strong oxidizing agents.[4][5]

  • Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6] Avoid creating dust and handle the compound in a well-ventilated area or a fume hood to prevent inhalation.[4][5][7]

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is the most powerful tool for purifying this compound, but it often requires optimization.

Problem 1: I am unable to find a suitable solvent for recrystallization.

  • Causality: As a polar dihydrochloride salt, the compound is often too soluble in highly polar solvents (like water, methanol) and insoluble in non-polar solvents (like hexanes). The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Solution: Use a Mixed-Solvent System. [1]

    • Identify a "Good" Solvent: Find a solvent that readily dissolves the compound when heated. For this polar salt, start with methanol, ethanol, or water.

    • Identify a "Bad" Solvent: Find a solvent in which the compound is poorly soluble, even when hot. This solvent must be miscible with the "good" solvent. Good candidates include isopropanol, ethyl acetate, acetone, or diethyl ether.[1]

    • Procedure: Dissolve the crude compound in a minimal amount of the hot "good" solvent. While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes persistently cloudy (turbid). Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again. Allow the flask to cool slowly to induce crystallization.[1]

Problem 2: The compound "oils out" instead of forming crystals.

  • Causality: This occurs when the compound comes out of solution at a temperature above its melting point, or when significant impurities are present, depressing the melting point.[1] The resulting oil is a liquid phase of the impure compound, which rarely crystallizes well.

  • Troubleshooting Steps:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount more of the "good" solvent to decrease the saturation level slightly.[1]

    • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of well-ordered crystals instead of oil.

    • If the issue persists, try a different solvent system, preferably one with a lower boiling point.

Problem 3: No crystals form, even after the solution has cooled to room temperature.

  • Causality: The solution is not sufficiently saturated, or crystallization requires an initiation event. This is common with highly pure compounds that form stable supersaturated solutions.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[1]

    • Seed the Solution: If available, add a single, tiny crystal of the pure compound to the solution.[1]

    • Increase Concentration: If induction fails, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Let it cool again.[1]

    • Deep Cool: Place the sealed flask in an ice bath or refrigerator to further decrease solubility, but only after slow cooling has failed to produce crystals.

Section 3: Troubleshooting Guide: Column Chromatography

Use chromatography only when recrystallization fails to remove impurities. The polar and basic nature of the compound requires special consideration.

Problem 1: On a standard silica gel TLC plate, my compound streaks badly or remains at the origin.

  • Causality: Silica gel is acidic (due to surface silanol groups, Si-OH), while your compound contains two basic nitrogen atoms (the primary amine and the pyridine ring). This leads to a strong acid-base interaction, causing the compound to bind irreversibly to the stationary phase.[2]

  • Solution: Deactivate the Silica Gel.

    • Add a Competing Amine to the Mobile Phase: The most common solution is to add a small amount of a basic modifier to your eluent. This base will preferentially interact with the acidic silanol groups, allowing your compound to elute properly.

    • Recommended Modifier: Add 0.5-2% triethylamine (TEA) or a concentrated ammonium hydroxide solution to your mobile phase (e.g., Dichloromethane/Methanol or Chloroform/Methanol).[2][8] You must use this modified eluent to slurry-pack the column and run the entire separation.[8]

Problem 2: My compound appears to be decomposing on the column.

  • Causality: The prolonged exposure to the acidic surface of silica gel can catalyze the degradation of sensitive compounds like β-aminoketones.

  • Troubleshooting Steps:

    • Use Amine-Modified Eluent: As described above, neutralizing the silica with TEA or ammonia will also reduce acid-catalyzed degradation.[2]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as basic alumina or commercially available amine-functionalized silica.[2]

    • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance and perform the chromatography session without long pauses.

Problem 3: How do I choose between normal-phase and reversed-phase chromatography?

  • Causality: The choice depends on the polarity of your compound and its impurities. As a polar salt, both methods are viable but require different approaches.

  • Comparison and Recommendations:

FeatureNormal-Phase (Amine-Treated Silica)Reversed-Phase (C18)
Stationary Phase Polar (Silica)Non-polar (C18 Hydrocarbon)
Mobile Phase Non-polar to polar organic solvents (e.g., DCM/MeOH + TEA)Polar solvents (e.g., Water/Acetonitrile)
Elution Order Least polar compounds elute first.Most polar compounds elute first.
Best For... Separating the target compound from less polar impurities.Separating the highly polar target compound from both more polar and less polar impurities. It is very effective for polar and ionizable compounds.[2][9]
Considerations Requires adding a base (TEA/Ammonia) to the eluent to prevent streaking.[2]Requires an acidic modifier (e.g., 0.1% TFA or Formic Acid) in the mobile phase to ensure the amine remains protonated and gives sharp peaks.

Recommendation: For this dihydrochloride salt, Reversed-Phase HPLC with an acidic modifier (e.g., water/acetonitrile + 0.1% TFA) is often the more robust and reproducible method for achieving high purity.

Section 4: Protocols & Workflows

Workflow: Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification method.

Purification_Workflow start Crude Product (this compound) purity_check Assess Purity & Complexity (TLC, ¹H NMR, LCMS) start->purity_check decision Is product >90% pure with minor impurities? purity_check->decision recrystallize Recrystallization (Protocol 4.1) decision->recrystallize Yes chromatography Column Chromatography decision->chromatography No / Complex Mixture final_product Pure Product (Verify Purity) recrystallize->final_product chrom_decision Nature of Impurities? chromatography->chrom_decision normal_phase Normal-Phase w/ Amine (Protocol 4.2) (For less polar impurities) chrom_decision->normal_phase Non-polar rev_phase Reversed-Phase w/ Acid (For polar impurities or highest purity) chrom_decision->rev_phase Polar / Mixed normal_phase->final_product rev_phase->final_product

Caption: Decision tree for selecting a purification method.

Protocol 4.1: Recrystallization using a Mixed-Solvent System
  • Preparation: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Choose a flask size that will be 1/3 to 1/2 full with solvent.

  • Dissolution: Add a minimal volume of a hot "good" solvent (e.g., methanol) to the flask while stirring and heating to dissolve the solid completely.

  • Titration: While maintaining the heat, add a "bad" solvent (e.g., ethyl acetate) dropwise until the solution turns cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again. If discoloration is an issue, this is the point to add activated carbon, stir for 5 minutes, and perform a hot filtration.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Isolation: Once crystallization appears complete, cool the flask further in an ice bath for 20-30 minutes to maximize product precipitation. Collect the crystals by vacuum filtration, wash them with a small amount of the cold "bad" solvent, and dry them thoroughly in a vacuum oven.[9]

Protocol 4.2: Flash Column Chromatography on Amine-Treated Silica Gel
  • Eluent Preparation: Prepare the mobile phase. A typical starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). To this mixture, add 1% v/v triethylamine (TEA). For example, for 1 L of 95:5 DCM/MeOH, add 10 mL of TEA.

  • Column Packing: Slurry-pack a glass column with silica gel using the amine-treated eluent. Do not use untreated solvent.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or another suitable solvent (like DCM/MeOH). Alternatively, adsorb the compound onto a small amount of silica gel (dry loading), which is often preferable for polar compounds.

  • Elution: Run the column, collecting fractions and monitoring the elution by TLC. The TLC plates should also be developed in an eluent containing TEA.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Note that removing the final traces of TEA may require co-evaporation with another solvent or placing the product under high vacuum.

References

  • Benchchem. Technical Support Center: Purification of Long-Chain Amines.
  • Org Prep Daily. Purifying amines on silica.
  • ChemScene. 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride.
  • Benchchem. Purification techniques for 1-Amino-4-hydroxybutan-2-one hydrochloride.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Loba Chemie. 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No..
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Zhejiang Jiuzhou Chem Co.,Ltd. This compound cas no.51746-81-7.
  • National Institutes of Health (NIH). Trichloroacetic acid fueled practical amine purifications.
  • ResearchGate. How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • Organic Syntheses. 4 - Organic Syntheses Procedure.
  • CDH Fine Chemical. 2-Amino Pyridine CAS No 504-29-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Synblock. CAS 51746-81-7 | this compound.
  • MDPI. Investigation of Impurities in Peptide Pools.
  • National Institutes of Health (NIH). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
  • Royal Society of Chemistry. Recent progress in the chemistry of β-aminoketones.

Sources

Technical Support Center: Optimizing 2-Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-aminopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical chemical intermediate. 2-Aminopyridine is a foundational building block in the pharmaceutical and agrochemical industries, making the optimization of its synthesis paramount for efficient and cost-effective production.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance your reaction yields and product purity.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing 2-aminopyridine, and what are its main challenges?

The most prevalent method for the synthesis of 2-aminopyridine is the Chichibabin reaction, first reported by Aleksei Chichibabin in 1914.[1][4] This reaction involves the direct amination of pyridine with sodium amide (NaNH₂), typically in an inert solvent like toluene or xylene at elevated temperatures.[1][2]

The primary challenges associated with the Chichibabin reaction include:

  • Harsh Reaction Conditions: The reaction often requires high temperatures (100-130°C), which can lead to the formation of byproducts and decomposition of starting materials or products.[1]

  • Handling of Hazardous Reagents: Sodium amide is a highly reactive and hazardous material that requires careful handling in an inert atmosphere.[4]

  • Side Reactions: The formation of byproducts such as 4-aminopyridine and di- and tri-substituted pyridines can occur, complicating the purification process.[1][5] Dimerization of the pyridine starting material can also be a significant side reaction.[4]

  • Moderate Yields: While effective, the Chichibabin reaction can sometimes result in moderate yields, especially if conditions are not optimized.[1]

Q2: My Chichibabin reaction is resulting in a low yield of 2-aminopyridine. What are the likely causes and how can I troubleshoot this?

Low yields in the Chichibabin reaction can stem from several factors. A systematic approach to troubleshooting is essential.

Troubleshooting Low Yield in the Chichibabin Reaction
Potential Cause Explanation Recommended Solution
Poor Quality of Sodium Amide The purity of sodium amide can significantly impact the reaction's efficiency. Interestingly, very pure sodium amide may not react as effectively, suggesting that certain impurities might have a catalytic effect.[5]Use a freshly opened or properly stored container of sodium amide. If yields are consistently low with a high-purity reagent, consider using a commercial grade that has proven effective in similar applications.
Suboptimal Reaction Temperature The reaction rate is highly dependent on temperature. Too low a temperature will result in a sluggish or incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.Optimize the reaction temperature. For unactivated pyridines, temperatures in the range of 100-130°C in solvents like xylene or toluene are typical.[1] For more sensitive substrates, lower temperatures in liquid ammonia with potassium amide might be an option.[2]
Inadequate Mixing The Chichibabin reaction is often heterogeneous. Inefficient stirring can lead to localized overheating and poor contact between the reactants, resulting in lower yields.Ensure vigorous and efficient mechanical stirring throughout the reaction to maintain a homogeneous mixture.
Presence of Moisture Sodium amide reacts violently with water. The presence of moisture in the pyridine, solvent, or reaction apparatus will consume the sodium amide and inhibit the reaction.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and pyridine. The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[6][7]
Incorrect Stoichiometry An inappropriate ratio of sodium amide to pyridine can affect the yield. While a molar excess of sodium amide is often used, a large excess can lead to the formation of di-aminated byproducts.[5]Start with a molar ratio of sodium amide to pyridine of around 1.5:1 to 2:1 and optimize from there based on your experimental results.
Q3: I am observing significant byproduct formation in my 2-aminopyridine synthesis. What are the common byproducts and how can I minimize them?

The primary byproducts in the Chichibabin reaction are 4-aminopyridine and di-aminated pyridines.[1][5] Dimerization of the pyridine starting material can also occur.[4]

Strategies to Minimize Byproduct Formation
  • Control Reaction Temperature: As mentioned, higher temperatures can favor the formation of byproducts. Maintaining the reaction at the lowest effective temperature can improve selectivity for the 2-amino product.

  • Optimize Reagent Stoichiometry: Using a large excess of sodium amide can increase the likelihood of di-amination.[5] Carefully controlling the stoichiometry is crucial.

  • Solvent Choice: The choice of solvent can influence the reaction's selectivity. While toluene and xylene are common, exploring other high-boiling inert solvents might be beneficial for specific substrates.[1]

  • Pressure: In some cases, conducting the reaction under pressure can influence the product distribution. For example, in the amination of 4-tert-butylpyridine, applying nitrogen pressure significantly increased the yield of the aminated product over the dimer.[4]

Q4: What are the most effective methods for purifying crude 2-aminopyridine?

The purification of 2-aminopyridine often involves removing unreacted starting materials and byproducts.

Purification Techniques for 2-Aminopyridine
Method Description Advantages Considerations
Acid-Base Extraction This technique leverages the basicity of the amino group. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the 2-aminopyridine into the aqueous phase. The aqueous layer is then basified to precipitate the purified product, which can be extracted back into an organic solvent.[8]Effective for removing non-basic impurities.The product must be stable to the acidic and basic conditions used.[8]
Recrystallization This is a common method for purifying solid compounds. The choice of solvent is critical and depends on the solubility profile of 2-aminopyridine and its impurities.[8]Can yield highly pure crystalline product.Requires finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.
Column Chromatography This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[8]Can provide high purity and is adaptable to various scales.Can be time-consuming and require significant amounts of solvent.
Cation-Exchange Chromatography This method is particularly useful for large-scale preparations and for removing excess 2-aminopyridine from reaction mixtures where it is a reagent.[9]Efficient for separating 2-aminopyridine from other components.[9]May require specific equipment and resins.
Q5: Are there any milder alternatives to the Chichibabin reaction for synthesizing 2-aminopyridines?

Yes, several alternative methods have been developed to circumvent the harsh conditions of the Chichibabin reaction.

  • From 2-Halopyridines: The substitution of a halogen at the 2-position of the pyridine ring with an amine is a common alternative. This can be achieved through nucleophilic aromatic substitution (SNAr) reactions, often requiring high temperatures or the use of a strong base.[10][11] Transition metal-catalyzed methods, such as the Buchwald-Hartwig amination, can facilitate this transformation under milder conditions.[10][12]

  • From Pyridine N-Oxides: Pyridine N-oxides can be activated to facilitate nucleophilic attack at the 2-position. Various reagents can be used to achieve this transformation, offering a regioselective route to 2-aminopyridines under milder conditions than the Chichibabin reaction.[13][14][15]

  • Modern Variations of the Chichibabin Reaction: Recent research has focused on developing milder versions of the Chichibabin reaction. For example, the use of a NaH-iodide composite has been shown to promote the C2-amination of pyridines at lower temperatures.[16]

II. Experimental Protocols

Protocol 1: Synthesis of 2-Aminopyridine via the Chichibabin Reaction

Disclaimer: This protocol involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6][7][17][18][19]

Materials:

  • Pyridine (anhydrous)

  • Sodium amide (NaNH₂)

  • Toluene (anhydrous)

  • Ammonium chloride solution (saturated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet.

Procedure:

  • Set up the reaction apparatus and ensure it is completely dry.

  • Under a nitrogen atmosphere, add anhydrous toluene to the flask.

  • Carefully add sodium amide to the toluene with vigorous stirring.

  • Slowly add anhydrous pyridine to the suspension.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen gas and the formation of a reddish-brown color from the σ-adduct intermediate.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Caution: This step is exothermic and will evolve ammonia gas.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-aminopyridine by one of the methods described in the purification FAQ (Q4).

Protocol 2: Purification of 2-Aminopyridine by Acid-Base Extraction
  • Dissolve the crude 2-aminopyridine in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The 2-aminopyridine will move into the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer and wash it with a small amount of fresh organic solvent to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and slowly add a concentrated solution of NaOH or KOH until the solution is strongly basic (pH > 12). The 2-aminopyridine will precipitate out of the solution.

  • Extract the precipitated 2-aminopyridine with fresh organic solvent (3 x 50 mL).

  • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified 2-aminopyridine.

III. Visualizations & Diagrams

Diagram 1: Chichibabin Reaction Mechanism

Caption: Mechanism of the Chichibabin reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of 2-Aminopyridine CheckReagents Verify Reagent Quality (Pyridine, NaNH₂, Solvent) Start->CheckReagents CheckConditions Evaluate Reaction Conditions (Temperature, Time, Stirring) CheckReagents->CheckConditions Reagents OK Action1 Use anhydrous reagents. Use fresh NaNH₂. CheckReagents->Action1 CheckSetup Inspect Reaction Setup (Dryness, Inert Atmosphere) CheckConditions->CheckSetup Conditions OK Action2 Systematically vary temperature. Ensure vigorous stirring. CheckConditions->Action2 OptimizeStoichiometry Optimize Stoichiometry (NaNH₂:Pyridine ratio) CheckSetup->OptimizeStoichiometry Setup OK Action3 Oven-dry glassware. Maintain positive N₂ pressure. CheckSetup->Action3 AnalyzeByproducts Analyze for Byproducts (TLC, GC-MS, NMR) OptimizeStoichiometry->AnalyzeByproducts Stoichiometry Optimized PurificationLoss Assess Purification Method (Extraction, Recrystallization, Chromatography) AnalyzeByproducts->PurificationLoss Minimal Byproducts ConsiderAlternatives Consider Alternative Synthetic Routes AnalyzeByproducts->ConsiderAlternatives Significant Byproducts PurificationLoss->ConsiderAlternatives Significant Loss During Purification

Caption: Troubleshooting workflow for low yield in 2-aminopyridine synthesis.

IV. References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. Available at: [Link]

  • Chichibabin reaction - Wikipedia. Available at: [Link]

  • Chichibabin reaction - Grokipedia. Available at: [Link]

  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Available at: [Link]

  • Chichibabin pyridine synthesis - Wikipedia. Available at: [Link]

  • 2-AMINOPYRIDINE (FOR SYNTHESIS) (ORTHO-AMINO PYRIDINE) - Suvchem Laboratory Chemicals. Available at: [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. Available at: [Link]

  • The Chichibabin amination reaction - Scientific Update - UK. Available at: [Link]

  • Chichibabin reaction. Available at: [Link]

  • Chichibabin amination: Easy mechanism - Chemistry Notes. Available at: [Link]

  • Chichibabin Reaction - Chemistry LibreTexts. Available at: [Link]

  • CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE - Alkali Metals Limited. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. Available at: [Link]

  • (PDF) Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - ResearchGate. Available at: [Link]

  • Easy Access to 2-Aminopyridines - GalChimia. Available at: [Link]

  • Direct preparation of 2-Aminopyridines from pyridine N-oxides - Org Prep Daily. Available at: [Link]

  • Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a - ResearchGate. Available at: [Link]

  • US2643256A - Preparation of 2-aminopyridine and 2-aminoquinoline - Google Patents. Available at:

  • 2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing. Available at: [Link]

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin - MDPI. Available at: [Link]

  • US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents. Available at:

  • CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents. Available at:

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. Available at: [Link]

  • Reductive amination difficulties - poor conversion : r/Chempros - Reddit. Available at: [Link]

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite - DR-NTU. Available at: [Link]

  • PV2143 - OSHA. Available at: [Link]

  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. - ResearchGate. Available at: [Link]

  • General method for the mild C2‐amination of pyridine and quinoline N‐oxides. - ResearchGate. Available at: [Link]

  • 2-Aminopyridine - Wikipedia. Available at: [Link]

Sources

Stability and degradation of 2-Amino-1-pyridin-2-YL-ethanone dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the stability and degradation of 2-Amino-1-pyridin-2-YL-ethanone dihydrochloride, designed for research, scientific, and drug development professionals.

Technical Support Center: this compound

As a key intermediate in pharmaceutical synthesis, understanding the stability and degradation profile of this compound (CAS 51746-81-7) is critical for ensuring the integrity of experimental results and the quality of manufactured products. This guide provides practical answers to common questions and troubleshooting advice for challenges encountered during its handling, storage, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] Several safety data sheets recommend storing it locked up and away from incompatible substances like strong acids, strong bases, and oxidizing agents.[2] For long-term stability, protection from moisture and direct sunlight is crucial to prevent hydrolytic and photolytic degradation.[3]

Q2: What is the typical appearance of this compound, and what if my lot looks different?

This compound is typically supplied as a white to off-white powder.[4] A significant deviation in color (e.g., yellow or brown) may indicate degradation or the presence of impurities. If you observe this, it is recommended to qualify the material using an appropriate analytical technique like HPLC-UV to check for purity before use.

Q3: What solvents are suitable for preparing solutions of this compound?

Given its dihydrochloride salt form, the compound is expected to have good solubility in aqueous solutions. For analytical purposes, such as HPLC, a common approach is to dissolve it in water or a buffered solution and then dilute it with the mobile phase. Always use high-purity solvents and prepare solutions fresh to minimize the risk of degradation in the solution state.

Q4: What are the primary safety precautions when handling this compound?

According to safety data sheets, this compound is toxic if swallowed or in contact with skin.[3] It is essential to use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhaling the dust.[3][5] In case of exposure, wash the affected skin area thoroughly with soap and water and seek medical advice.[1][2]

Troubleshooting Guide for Experimental Challenges

This section addresses specific issues that may arise during experimentation, providing a logical path to diagnose and resolve them.

Q5: I am observing a new, unknown peak in my HPLC chromatogram during analysis. What could be the cause?

The appearance of unexpected peaks is a common issue that can stem from several sources. The following workflow can help identify the root cause.

G A Unexpected Peak Observed in HPLC B Step 1: Verify System Integrity A->B C Analyze Blank Injection (Solvent/Mobile Phase) B->C D Peak Present in Blank? C->D E Yes: Contamination in Solvent, Mobile Phase, or System. Clean system, use fresh solvents. D->E Yes F No: Peak is Sample-Related D->F No G Step 2: Investigate Sample Stability F->G H Was the solution prepared fresh? G->H I No: Potential solution-state instability. Re-prepare fresh sample and re-inject. H->I No J Yes: Potential intrinsic instability or degradation from sample prep. H->J Yes K Step 3: Confirm Degradation J->K L Perform a forced degradation study to confirm peak identity. K->L G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis & Evaluation A Prepare Stock Solution of Compound B Aliquot for Different Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1N HCl) B->C D Base Hydrolysis (e.g., 0.1N NaOH) B->D E Oxidation (e.g., 3% H2O2) B->E F Thermal (e.g., 80°C, Solid & Solution) B->F G Photolytic (ICH Q1B Light Exposure) B->G H Analyze All Samples by HPLC-PDA C->H D->H E->H F->H G->H I Evaluate Peak Purity of API H->I J Assess Mass Balance I->J K Characterize Major Degradants (LC-MS) J->K

Caption: Workflow for a forced degradation study.

Q8: What are the likely degradation pathways for this molecule?

  • Hydrolysis: The ketone functional group could be susceptible to hydrolysis, particularly under basic conditions.

  • Oxidation: The primary amine is a potential site for oxidation, which could lead to various products. The pyridine ring itself can also be oxidized under harsh conditions to form N-oxides.

  • Dimerization/Polymerization: α-aminoketones can be prone to self-condensation or other side reactions, especially in solution, potentially leading to dimers or oligomeric impurities.

A proposed (hypothetical) oxidative pathway is shown below. This must be confirmed experimentally, for instance, by using LC-MS to identify the mass of the degradation products. [6]

G A 2-Amino-1-pyridin-2-yl-ethanone (Parent Compound) C Pyridin-2-yl-glyoxal (Hypothetical Product 1) A->C Oxidation of amine D 2-Amino-1-(1-oxido-pyridin-2-yl)-ethanone (Hypothetical Product 2) A->D N-oxidation of pyridine ring B Oxidizing Agent (e.g., H2O2)

Caption: Proposed potential oxidative degradation pathways.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines the steps to intentionally degrade this compound to support the development of a stability-indicating method.

Objective: To generate potential degradation products and assess the stability profile of the compound under various stress conditions. [7] Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade Water and Acetonitrile

  • Calibrated oven, photostability chamber

  • HPLC with a Photodiode Array (PDA) detector

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve the compound in HPLC-grade water to prepare a 1 mg/mL stock solution.

  • Stress Sample Preparation: Label five separate vials for acid, base, oxidative, thermal, and photolytic stress.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the solid compound and a separate vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Neutralization & Dilution:

    • Before analysis, neutralize the acid-stressed sample with an equivalent amount of 0.1 M NaOH and the base-stressed sample with 0.1 M HCl.

    • Dilute all samples with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by HPLC-PDA.

    • The goal is to achieve 10-15% degradation of the active ingredient, as this is generally sufficient to validate the method. [8]Adjust stress conditions (time, temperature) if degradation is too low or too high. [9] Data Evaluation:

  • Specificity: Check that the peaks for the degradants are well-resolved from the main compound peak.

  • Peak Purity: Use the PDA detector to assess the peak purity of the parent compound in the presence of degradants.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are being detected.

Stress ConditionTypical Reagent/SettingRecommended TemperatureSuggested Duration
Acid Hydrolysis0.1 M to 1 M HClRoom Temp to 80°C2 to 72 hours
Base Hydrolysis0.1 M to 1 M NaOHRoom Temp to 60°C1 to 48 hours
Oxidation3% to 30% H₂O₂Room Temp2 to 48 hours
ThermalDry Heat80°C to 105°C24 to 72 hours
PhotolyticICH Q1B Option 225°CAs per guidelines
Table 1: General Conditions for Forced Degradation Studies.
[9]

References

  • Alsante, K. M., Hatajik, T. D., Horni, A., & Sharp, T. R. (2003). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 1015-1027.
  • Alsante, K. M., Ando, A., Hatajik, T. D., Horni, A., & Sharp, T. R. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. In Handbook of Modern Pharmaceutical Analysis (pp. 59-105). Academic Press.
  • Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE.
  • Biochem Chemopharma. (n.d.). Safety Data Sheet SDS/MSDS 2-amino pyridine.
  • Sharma, G., & Saini, V. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical, Chemical and Biological Sciences, 5(2), 118-127.
  • Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
  • Patel, R., & Patel, P. (2022). Forced Degradation – A Review. International Journal of Pharmacy and Biological Sciences, 12(4), 1-9.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

Sources

Troubleshooting common issues in 2-aminopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Aminopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this crucial chemical intermediate. 2-Aminopyridine is a foundational building block in the development of numerous pharmaceuticals, including piroxicam, sulfapyridine, and tenoxicam, making its efficient synthesis paramount.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter in the laboratory.

I. The Chichibabin Reaction: The Classic Approach and Its Challenges

The most traditional and widely recognized method for synthesizing 2-aminopyridine is the Chichibabin reaction, first reported by Aleksei Chichibabin in 1914.[3] This reaction involves the direct amination of pyridine with sodium amide (NaNH₂), typically in an inert, high-boiling solvent like toluene or xylene.[3][4] While historically significant, this method is notorious for its harsh reaction conditions and potential for side reactions.[5][6]

A. Understanding the Mechanism

The Chichibabin reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[7] The highly nucleophilic amide anion (NH₂⁻) from sodium amide attacks the electron-deficient C2 position of the pyridine ring. This forms an anionic σ-adduct, often observed as a distinct red color, which then rearomatizes by eliminating a hydride ion (H⁻).[3][4] The unstable hydride ion subsequently reacts with an available proton source, such as ammonia or the product itself, to liberate hydrogen gas (H₂), driving the reaction forward.[4] A final workup with an acid or water protonates the resulting sodium salt to yield 2-aminopyridine.[4][7]

Chichibabin_Mechanism Pyridine Pyridine SigmaAdduct Anionic σ-Adduct (Red Color) Pyridine->SigmaAdduct + NH₂⁻ NaNH2 NaNH₂ HydrideElimination Hydride (H⁻) Elimination SigmaAdduct->HydrideElimination Rearomatization H2_Formation H₂ Gas Evolution HydrideElimination->H2_Formation H⁻ + H⁺ ProductSalt Sodium 2-Aminopyridide HydrideElimination->ProductSalt Workup Aqueous Workup (H₂O) ProductSalt->Workup Product 2-Aminopyridine Workup->Product

Caption: The Chichibabin reaction mechanism.

B. Troubleshooting the Chichibabin Reaction
FAQ 1: My Chichibabin reaction has a very low yield or failed to initiate. What are the likely causes?

Several factors can contribute to low yields or reaction failure. A systematic approach to troubleshooting is crucial.

  • Purity and Activity of Sodium Amide: The quality of sodium amide is paramount. While counterintuitive, extremely pure sodium amide may not initiate the reaction effectively, suggesting that certain impurities might have a catalytic effect.[8] Conversely, old or improperly stored sodium amide can be deactivated by moisture or form explosive peroxides upon exposure to air.[9]

    • Recommendation: Use freshly opened, high-quality sodium amide. If the reaction is sluggish, consider that the purity might be too high. However, never compromise on safety; handle sodium amide in an inert, anhydrous atmosphere.[4]

  • Reaction Temperature: The traditional Chichibabin reaction requires high temperatures, often between 100-130°C, to overcome the activation energy for the nucleophilic attack on the pyridine ring.[5]

    • Recommendation: Ensure your heating mantle and condenser are functioning correctly to maintain the required reflux temperature of your chosen solvent (e.g., toluene or xylene). Monitor the reaction temperature closely.

  • Moisture Contamination: Sodium amide reacts violently with water.[9] Any moisture in the pyridine, solvent, or reaction apparatus will consume the sodium amide, preventing the amination reaction.

    • Recommendation: Use freshly distilled, anhydrous pyridine and solvents. Dry all glassware thoroughly in an oven before use and assemble the apparatus under a dry, inert atmosphere (e.g., nitrogen or argon).

FAQ 2: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?

The harsh conditions of the Chichibabin reaction can lead to several side products.

  • Dimerization: A common side reaction is the dimerization of the pyridine substrate, leading to bipyridine derivatives. For instance, the amination of 4-tert-butylpyridine can yield a significant amount of the dimer product.[3]

    • Recommendation: Modifying reaction conditions, such as temperature and reaction time, can sometimes favor the desired amination over dimerization.

  • Formation of 4-Aminopyridine: While the primary product is 2-aminopyridine, some formation of the 4-amino isomer can occur, especially if the 2- and 6-positions are blocked.[5][8]

    • Recommendation: The regioselectivity is generally high for the 2-position in unsubstituted pyridine. If substitution at the 4-position is a significant issue, consider alternative synthetic routes.

  • Over-amination: Using a large excess of sodium amide can lead to the introduction of a second amino group, typically at the 6-position.[8]

    • Recommendation: Carefully control the stoichiometry of sodium amide. Use a moderate excess, but avoid large excesses unless di-amination is the desired outcome.

IssuePotential CauseRecommended Solution
Low or No Yield Inactive or hydrolyzed sodium amideUse fresh, high-quality sodium amide under strict anhydrous conditions.[4][9]
Insufficient reaction temperatureEnsure the reaction reaches and maintains the reflux temperature of the solvent (100-130°C).[5]
Moisture in reagents or glasswareUse anhydrous solvents and pyridine; thoroughly dry all glassware.[9]
Byproduct Formation Dimerization of pyridineOptimize reaction temperature and time to favor amination.[3]
Formation of 4-aminopyridine isomerWhile typically a minor product, consider alternative syntheses if it's a major issue.[5]
Over-amination (di-substitution)Use a controlled stoichiometry of sodium amide.[8]
FAQ 3: How do I safely quench the reaction and purify the crude 2-aminopyridine?
  • Quenching: Unreacted sodium amide must be quenched with extreme caution. This is a highly exothermic process that releases ammonia gas.

    • Protocol: After cooling the reaction mixture to room temperature, slowly and cautiously add a saturated aqueous solution of ammonium chloride or cold water under an inert atmosphere in a well-ventilated fume hood.[9]

  • Purification: The crude product can be purified by several methods.

    • Extraction: After quenching, the product is typically extracted into an organic solvent.

    • Recrystallization or Column Chromatography: The crude 2-aminopyridine can be further purified by recrystallization or column chromatography to remove residual byproducts and impurities.[4] For challenging purifications involving the removal of excess 2-aminopyridine from reaction mixtures, cation-exchange chromatography can be an effective method.[10]

II. Modern and Alternative Synthetic Routes

Given the challenges associated with the Chichibabin reaction, several alternative and milder methods for 2-aminopyridine synthesis have been developed.

A. Milder Chichibabin-Type Reactions

Recent advancements have focused on modifying the Chichibabin reaction to proceed under milder conditions.

  • NaH-Iodide Composite: A notable development is the use of a sodium hydride (NaH)-iodide composite (e.g., with LiI) which can mediate the Chichibabin amination with primary alkylamines at lower temperatures (65-85°C).[6][11][12] This method provides a safer and more efficient route to a range of 2-aminopyridine derivatives.[11]

Milder_Chichibabin Pyridine Pyridine NaH_LiI NaH / LiI THF, 65-85°C Pyridine->NaH_LiI PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->NaH_LiI Product N-substituted 2-Aminopyridine NaH_LiI->Product

Caption: Milder Chichibabin-type reaction workflow.

B. Synthesis from Substituted Pyridines
  • From Halopyridines: Nucleophilic substitution of a leaving group, such as a halogen, at the 2-position of the pyridine ring is a common strategy. This can be achieved using various nitrogen nucleophiles. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for this transformation.[13] Copper-catalyzed methods have also been developed.[13] The reaction of 2-fluoropyridine with lithium amides offers a transition-metal-free alternative.[14]

  • From Pyridine N-Oxides: Pyridine N-oxides can be activated and subsequently aminated to produce 2-aminopyridines. This approach avoids the harsh conditions of the Chichibabin reaction and offers good regioselectivity.[15][16]

C. Multicomponent Reactions (MCRs)
  • One-Pot Syntheses: Multicomponent reactions offer an efficient way to synthesize highly substituted 2-aminopyridine derivatives in a single step from simple precursors. For example, the reaction of enaminones, malononitrile, and primary amines can yield 2-amino-3-cyanopyridines.[17][18] These methods are often more environmentally friendly due to reduced waste and simplified purification procedures.[17]

III. Safety Considerations

The synthesis of 2-aminopyridine, particularly via the Chichibabin reaction, involves hazardous materials that require strict safety protocols.

  • Sodium Amide (NaNH₂): This reagent is highly reactive and corrosive.[9]

    • It reacts violently with water.[9]

    • It can form explosive peroxides upon exposure to air or during prolonged storage.[9]

    • Always handle sodium amide in a certified chemical fume hood, under an inert atmosphere, and wear appropriate personal protective equipment (PPE), including tightly fitting safety goggles, a face shield, a fire-retardant lab coat, and compatible gloves (e.g., nitrile or neoprene).[9][19][20]

    • Ensure an eyewash station and safety shower are readily accessible.[19]

  • 2-Aminopyridine: The product itself is toxic if swallowed, inhaled, or absorbed through the skin.[1]

    • Handle with care, avoiding dust formation, and use appropriate PPE.

IV. Conclusion

The synthesis of 2-aminopyridine, while a cornerstone of heterocyclic chemistry, presents numerous challenges that require a deep understanding of the underlying reaction mechanisms and careful attention to experimental detail. This guide provides a framework for troubleshooting common issues, particularly with the classic Chichibabin reaction, and highlights modern alternatives that offer milder and often more efficient pathways. By applying these principles, researchers can enhance the success and safety of their 2-aminopyridine syntheses.

References
  • Wikipedia.Chichibabin reaction.[Link]
  • Al-Mokyna, F. H., et al. (2022). "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies." Molecules, 27(11), 3439. [Link]
  • ResearchGate.
  • Grokipedia.Chichibabin reaction.[Link]
  • Reddy, T. J., et al. (2007). "A mild, catalyst-free synthesis of 2-aminopyridines." Arkivoc, 2007(15), 147-157. [Link]
  • Pang, J. H., et al. (2019). "Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite." Nanyang Technological University.[Link]
  • ACS Publications.Synthesis of 2-Aminopyridines via a Base-Promoted Cascade Reaction of N-Propargylic β-Enaminones with Formamides.[Link]
  • ChemistryViews. (2019). Milder Conditions for the Chichibabin Reaction.[Link]
  • University of Georgia.
  • GalChimia. (2020). Easy Access to 2-Aminopyridines.[Link]
  • Wikipedia.2-Aminopyridine.[Link]
  • Lee, Y. C., et al. (1995). "Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography." Analytical Biochemistry, 232(1), 65-8. [Link]
  • Western Carolina University.Standard Operating Procedure for the use of Sodium amide.[Link]
  • MDPI.Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.[Link]
  • Organic Preparations and Procedures Daily. (2007).
  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide.[Link]
  • Chemistry Notes. (2022).
  • Google Patents.
  • Clayden, J., et al.Organic Chemistry.[Link]
  • ResearchGate.14 questions with answers in AMINOPYRIDINES | Science topic.[Link]
  • ResearchGate.Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.[Link]
  • Google Patents.
  • ResearchGate.Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite.[Link]
  • RSC Publishing.2-Aminopyridine – an unsung hero in drug discovery.[Link]

Sources

Technical Support Center: Optimization of 2-Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-aminopyridines. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of common synthetic routes, troubleshoot experimental challenges, and optimize reaction conditions for improved yields and purity. 2-Aminopyridines are crucial building blocks in medicinal chemistry and materials science, yet their synthesis can present significant hurdles.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

We will explore two primary synthetic strategies: the classic Chichibabin reaction and modern transition-metal-catalyzed cross-coupling reactions.

Part 1: The Chichibabin Reaction: Direct Amination of Pyridines

First reported by Aleksei Chichibabin in 1914, this reaction allows for the direct amination of pyridine with sodium amide to produce 2-aminopyridine.[3][4] While historically significant and atom-economical, it is often plagued by harsh reaction conditions and safety concerns.[3][5]

Chichibabin Reaction: Frequently Asked Questions & Troubleshooting

Q1: My Chichibabin reaction has a very low yield or is not proceeding at all. What are the most likely causes?

Low or no yield in a Chichibabin reaction can typically be traced back to a few critical factors:

  • Reagent Quality (Sodium Amide): Sodium amide (NaNH₂) is highly reactive and moisture-sensitive.[6][7] It can decompose upon prolonged storage or exposure to air, forming inactive sodium hydroxide and explosive peroxides.[7] Paradoxically, extremely pure sodium amide may also exhibit low reactivity; trace impurities are sometimes thought to have a catalytic effect.[8]

    • Troubleshooting: Use freshly purchased, high-quality sodium amide. If the reagent is old, consider a fresh bottle. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon) to prevent moisture contamination.[7]

  • Reaction Temperature: The traditional Chichibabin reaction requires high temperatures, often between 110-150 °C in solvents like toluene or xylene, to overcome the activation energy for the nucleophilic attack on the electron-deficient pyridine ring.[4][9]

    • Troubleshooting: Ensure your reaction temperature is adequate. If your substrate is sensitive, consider a lower temperature in liquid ammonia, though this requires specialized equipment.[4][9] A good rule of thumb is to use the lowest temperature that allows for the steady evolution of hydrogen gas, which indicates the reaction is proceeding.[3][10]

  • Pyridine Ring Basicity: The basicity of the pyridine substrate is crucial. The ideal pKa range for the substrate is 5-8.[3][10] If the pyridine is too basic, the buildup of electron density on the ring can reduce the electrophilicity of the C2 position, slowing or preventing the nucleophilic attack by the amide anion.[3][10]

Q2: I'm observing the formation of significant byproducts. What are they and how can I minimize them?

The most common side reactions are dimerization and the formation of 4-aminopyridine.

  • Dimerization: This can occur when two pyridine molecules couple, a side reaction that can become dominant under certain conditions. For example, with 4-tert-butylpyridine, dimerization can be the major pathway.[3]

  • 4-Aminopyridine Formation: While amination at the 2-position is kinetically and thermodynamically favored, substitution at the 4-position can occur, especially if the 2- and 6-positions are blocked.[8] Yields for 4-amination are typically low.[8]

    • Troubleshooting: Carefully control the reaction temperature, as higher temperatures can favor side reactions. Ensure the stoichiometry of sodium amide is correct; using a large excess can sometimes lead to di-amination if both the 2- and 6-positions are available.[8]

Q3: The handling of sodium amide is a major safety concern. Are there milder, safer alternatives?

Yes, the hazardous nature of sodium amide has driven the development of safer, milder protocols. A notable advancement involves the use of sodium hydride (NaH) in combination with an iodide salt like lithium iodide (LiI).[5][11]

  • Mechanism of NaH/LiI System: This composite system enhances the Brønsted basicity of NaH, allowing it to deprotonate primary amines in situ to form the active nucleophile.[11] This avoids the need to handle solid sodium amide directly and allows the reaction to proceed under much milder conditions (e.g., 65-85 °C in THF).[5][11] This method has been successfully applied to a range of primary alkylamines.[5]

Visualizing the Chichibabin Reaction

A clear understanding of the reaction pathway and decision-making process is crucial for effective troubleshooting.

Chichibabin_Mechanism cluster_reaction Reaction Pathway cluster_hydride Hydride Fate Py Pyridine Adduct σ-adduct (Meisenheimer intermediate) Py->Adduct + NaNH₂ (Nucleophilic Attack) NaNH2 NaNH₂ Product_Salt Sodium 2-aminopyridide Adduct->Product_Salt Elimination of H⁻ H2 H₂ Gas Adduct->H2 H⁻ reacts with NH₃ or Product Final_Product 2-Aminopyridine Product_Salt->Final_Product Aqueous Workup (H₂O) Troubleshooting_Workflow Start Low Yield in C-N Coupling of 2-Halopyridine Poisoning Is Catalyst Poisoning Suspected? Start->Poisoning Conditions Are Reaction Conditions Optimal? Poisoning->Conditions No ChangeLigand Switch to Bulky Ligand (e.g., XPhos) Poisoning->ChangeLigand Yes Reagents Are Reagents High Quality? Conditions->Reagents No CheckBase Use Stronger Base (e.g., NaOtBu) Conditions->CheckBase Base? CheckTemp Optimize Temperature Conditions->CheckTemp Temp? InertAtmosphere Ensure Strict Inert Atmosphere Reagents->InertAtmosphere Setup? FreshReagents Use Fresh Catalyst & Anhydrous Solvent Reagents->FreshReagents Purity? ChangeLigand->Conditions CheckBase->Reagents CheckTemp->Reagents Success Reaction Optimized InertAtmosphere->Success FreshReagents->Success

Sources

Technical Support Center: Troubleshooting Byproducts in 2-Aminopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during chemical reactions involving 2-aminopyridine and its derivatives. As a versatile and widely used building block in medicinal and materials chemistry, 2-aminopyridine's reactivity can also lead to challenging side reactions and purification hurdles. This resource is designed to provide not just solutions, but a foundational understanding of the underlying chemistry to empower you to resolve current and future challenges in your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My initial analysis shows multiple unexpected products. What's a general strategy for identification and purification?

A: A multi-step, systematic approach is crucial when facing a complex reaction mixture. The goal is to move from initial detection to definitive identification and then to efficient purification.

The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate or several peaks in a Liquid Chromatography-Mass Spectrometry (LC-MS) trace is a common scenario. The key is to avoid making assumptions and instead follow a logical workflow to characterize the mixture and devise a purification strategy.

Byproducts in 2-aminopyridine reactions can arise from several sources:

  • Inherent Reactivity: The molecule possesses two nucleophilic sites (the endocyclic ring nitrogen and the exocyclic amino group), which can lead to competing reactions.

  • Self-Condensation: Under basic or high-temperature conditions, 2-aminopyridine can react with itself or other activated pyridine species.

  • Side Reactions of Coupling Partners: In cross-coupling reactions, reagents like boronic acids can undergo side reactions such as protodeboronation or homocoupling.[1]

  • Degradation: The starting materials or product may be unstable under the reaction conditions.

The following workflow provides a systematic guide to identifying unknown byproducts and purifying your desired compound.

G start Complex Reaction Mixture (Multiple TLC spots / LC-MS peaks) lcms Step 1: Initial Analysis LC-MS / UPLC-MS start->lcms assess Assess Data: - Masses of components? - UV profiles similar? - Relative quantities? lcms->assess isolate Step 2: Isolation - Flash Column Chromatography - Prep-TLC / Prep-HPLC assess->isolate Unknowns Present purify Step 5: Bulk Purification - Optimized Chromatography - Recrystallization - Acid-Base Extraction assess->purify Known Impurities (e.g., Starting Material) char Step 3: Characterization - 1H & 13C NMR - High-Resolution MS (HRMS) - FT-IR isolate->char struct Structure Elucidation: Identify Byproducts char->struct optimize Step 4: Reaction Optimization - Modify conditions to minimize  byproduct formation struct->optimize Feedback Loop optimize->purify final Pure Target Compound purify->final

Caption: General workflow for byproduct identification and purification.

  • Adsorbent Preparation: Dry a sufficient amount of silica gel under vacuum. Prepare a slurry in a non-polar solvent (e.g., hexane or heptane).

  • Column Packing: Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Concentrate a small amount of the crude reaction mixture (e.g., 50-100 mg) and adsorb it onto a small amount of silica gel. Alternatively, dissolve the crude material in a minimal amount of a solvent in which it is highly soluble but that is a weak eluent for the separation.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) based on the polarity of the compounds observed by TLC.

  • Fraction Collection: Collect fractions and analyze each one by TLC or LC-MS to identify which fractions contain the isolated byproducts and the desired product.

  • Characterization: Combine the pure fractions of each isolated compound and concentrate them. Submit for full characterization (NMR, HRMS) to determine their structures.[2]

FAQ 2: My reaction using a strong base produced a major byproduct with a mass of ~171. What is it and how can I stop it from forming?

A: This byproduct is very likely 2,2'-dipyridylamine, formed from the dimerization or self-condensation of 2-aminopyridine. Its formation can be minimized by carefully controlling reaction conditions.

2,2'-Dipyridylamine (formula: (C₅H₄N)₂NH, M.W. 171.20 g/mol ) is a common byproduct in reactions involving 2-aminopyridine, particularly under harsh conditions.[3][4] Its formation is often promoted by:

  • Strong Bases (e.g., NaNH₂, NaH, t-BuOK): These can deprotonate the amino group, creating a highly nucleophilic amide anion that can attack another pyridine-containing molecule.

  • High Temperatures: Elevated temperatures provide the activation energy needed for this condensation reaction.

  • Presence of a Leaving Group on another Pyridine: In reactions with substrates like 2-chloropyridine, the deprotonated 2-aminopyridine can act as a nucleophile to displace the chloride, directly forming the dimer.[4]

A plausible pathway resembles a Chichibabin-type side reaction, where an activated 2-aminopyridine species is attacked by another molecule of 2-aminopyridine.[5]

G cluster_reactants Conditions Promoting Dimerization 2-AP_1 2-Aminopyridine (Nucleophile) 2-AP_2 Activated 2-Aminopyridine or 2-Halopyridine (Electrophile) DPA 2,2'-Dipyridylamine (Dimer Byproduct) 2-AP_2->DPA Base Strong Base (e.g., NaNH2) Base->2-AP_1 Deprotonates Heat High Temperature (>100 °C) Heat->DPA Facilitates Reaction

Caption: Factors leading to the formation of 2,2'-dipyridylamine.

StrategyRationale
Lower Reaction Temperature Reduces the rate of the undesired dimerization reaction, which often has a higher activation energy than the desired reaction.
Slower Reagent Addition Adding the base or the electrophile slowly (e.g., via syringe pump) keeps its instantaneous concentration low, minimizing side reactions.
Reverse Addition Add the deprotonated 2-aminopyridine solution to the electrophile, rather than the other way around. This ensures the electrophile is never in excess, preventing it from reacting with the product.
Choose a Milder Base If possible, use a non-nucleophilic organic base (e.g., DBU, DIPEA) or an inorganic base (e.g., K₂CO₃, Cs₂CO₃) instead of strong, nucleophilic bases like NaH or NaNH₂.
Protecting Groups In multi-step syntheses, consider protecting the N-H of 2-aminopyridine (e.g., as a Boc-carbamate) before performing reactions that require harsh basic conditions.
FAQ 3: My Suzuki/Buchwald-Hartwig coupling with a 2-aminopyridine derivative is failing or giving messy byproducts. What's going wrong?

A: Palladium-catalyzed cross-coupling reactions involving 2-aminopyridines are notoriously challenging. Success hinges on overcoming catalyst inhibition and suppressing common side reactions through careful selection of the catalyst system and reaction conditions.

The primary challenge with 2-aminopyridine substrates is catalyst inhibition. The lone pair of electrons on the pyridine ring nitrogen can coordinate strongly to the palladium center.[1] This coordination can block the active site, preventing the catalyst from participating in the catalytic cycle and leading to low or no conversion.

Furthermore, several side reactions are common in these couplings:[1][6]

  • Protodeboronation: The boronic acid reacts with trace water or protic solvents, replacing the boron group with a hydrogen atom.

  • Dehalogenation: The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom.

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.

ProblemPlausible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst inhibition by pyridine nitrogen.[1]2. Inactive catalyst for the specific substrate (e.g., aryl chlorides).1. Use a ligand designed for electron-rich/heterocyclic substrates. Sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective.[1]2. Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%).
Dehalogenation of Starting Material 1. Presence of hydride sources (e.g., solvent, base).2. Unstable catalyst leading to β-hydride elimination pathways.1. Ensure strictly anhydrous and degassed solvents.2. Use a robust ligand that promotes reductive elimination over side reactions.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen oxidizing the Pd(0) catalyst.2. Reaction temperature is too high, promoting decomposition pathways.1. Thoroughly degas the reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with argon). Maintain a positive pressure of inert gas.[1]2. Screen lower reaction temperatures (e.g., 80 °C instead of 110 °C).
Protodeboronation 1. Excess water in the reaction.2. Base is too strong or reaction time is too long.1. Use anhydrous solvents and reagents. Consider adding a small amount of molecular sieves.2. Use a weaker base like K₃PO₄ or KF instead of hydroxides.[6][7] Monitor the reaction and stop it once the starting material is consumed.

This protocol is adapted for a challenging coupling between a bromo-2-aminopyridine derivative and an arylboronic acid.[8]

  • Vessel Preparation: Add the bromo-2-aminopyridine derivative (1.0 eq.), the arylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.5 mol %).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction should be set up at a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

FAQ 4: How can I efficiently remove a large excess of unreacted 2-aminopyridine from my product?

A: An acidic aqueous wash (acid-base extraction) is the most common and effective method for removing residual 2-aminopyridine, leveraging its basic character. For more sensitive substrates, column chromatography or specialized resins are excellent alternatives.

2-Aminopyridine is a basic compound (pKa of the conjugate acid is ~6.8). It readily reacts with dilute acid (e.g., 1 M HCl) to form the corresponding pyridinium salt. This salt is highly water-soluble and will partition into the aqueous phase during a liquid-liquid extraction, while most neutral or less basic organic products remain in the organic phase.[9]

G cluster_layers Phase Separation mixture Crude Organic Solution (Product + excess 2-AP in EtOAc) add_hcl Add 1 M HCl (aq) mixture->add_hcl shake Shake in Separatory Funnel add_hcl->shake aq_layer Aqueous Layer (Protonated 2-AP Salt - Soluble) shake->aq_layer org_layer Organic Layer (Neutral Product - Insoluble in water) shake->org_layer discard Discard Aqueous Layer aq_layer->discard keep Collect Organic Layer for further workup (drying, concentration) org_layer->keep

Caption: Logic of an acid-base extraction to remove 2-aminopyridine.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl).

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate fully. The aqueous layer contains the 2-aminopyridinium chloride salt.

  • Drain: Drain the lower layer (note: this will be the aqueous layer for EtOAc and ether, but the organic layer for DCM).

  • Repeat: Repeat the wash with 1 M HCl one or two more times to ensure complete removal of the aminopyridine.

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent in vacuo to yield the purified product.

MethodWhen to UseRationale
Cation-Exchange Chromatography When the product is acid-sensitive or also basic.The basic 2-aminopyridine binds strongly to the acidic resin (e.g., Dowex 50WX8), while a neutral product can be eluted. The bound amine can be released later with a basic wash.[10]
Amine Scavenger Resins For final polishing of a nearly pure product to remove trace amine impurities.These are functionalized polymers (e.g., isocyanate or sulfonic acid resins) that covalently bind to the excess amine, which is then simply filtered off.[9]
References
  • Lee, Y. C., Lee, B., & Tomiya, N. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 216(2), 358-364. [Link]
  • Wikipedia contributors. (2023). Chichibabin reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Wikipedia contributors. (2023). 2,2'-Dipyridylamine. Wikipedia, The Free Encyclopedia. [Link]
  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 71(25), 9508–9511. [Link]
  • ResearchGate. (n.d.). Accuracy of method for 2-aminopyridine.
  • Biscoe, M. R., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 9(9), 1773–1775. [Link]
  • Asiri, A. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 196. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: 2-Amino-1-pyridin-2-YL-ethanone Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development

Welcome to the technical support center for 2-Amino-1-pyridin-2-YL-ethanone dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for experiments involving this compound. Understanding the stability and degradation pathways of active pharmaceutical ingredients (APIs) and key intermediates is critical for formulation development, establishing storage conditions, and ensuring regulatory compliance.[1][2] This document synthesizes established chemical principles and field-proven methodologies to empower you to anticipate and resolve challenges in your research.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses fundamental questions about the inherent stability of this compound based on its molecular structure.

Q1: What are the most probable degradation pathways for this compound based on its functional groups?

A1: The structure of 2-Amino-1-pyridin-2-YL-ethanone contains three key functional groups that dictate its reactivity: a primary aliphatic amine, a ketone, and a pyridine ring. Based on these features, the most likely degradation pathways are oxidation, hydrolysis, and photodegradation.

  • Oxidation: The primary amine and the nitrogen atom in the pyridine ring are both susceptible to oxidation.[3][4] Exposure to oxidative conditions (e.g., peroxides, atmospheric oxygen in the presence of metal ions) can lead to the formation of N-oxides, hydroxylamines, or even oxidative dimerization products.[3][4]

  • Hydrolysis: While the ketone group is generally stable, the overall molecule's stability can be pH-dependent. Most drugs degrade via hydrolysis.[5] Forced degradation studies across a broad pH range are essential to determine if acid- or base-catalyzed hydrolysis of the amide bond (if formed as an intermediate) or other rearrangements occur.

  • Photodegradation: Pyridine-containing compounds are known to be susceptible to photodegradation when exposed to UV or visible light.[6][7] This can lead to complex reactions including photoisomerization, photofragmentation, and photosubstitution on the pyridine ring.[6]

Q2: How is pH expected to influence the stability of this compound in aqueous solutions?

A2: The pH of the solution will have a profound impact on the stability of this compound. Both the primary amine and the pyridine nitrogen are basic and will be protonated at acidic pH.

  • Acidic Conditions (pH 1-4): In highly acidic solutions, both nitrogen atoms will be protonated. This can alter the electronic properties of the molecule, potentially influencing its susceptibility to hydrolysis. While protonation can sometimes be protective, it can also catalyze specific degradation reactions. Direct hydrolysis of the amide side chain (if applicable to a degradant) has been observed at acidic pH for other molecules.[8]

  • Neutral to Alkaline Conditions (pH 7-12): As the pH increases, the primary amine will be deprotonated, becoming a more potent nucleophile. This can increase its susceptibility to oxidative degradation. Alkaline conditions are known to promote the degradation of many pharmaceutical compounds.[9] It is standard practice to perform hydrolysis studies across a wide pH range (e.g., 2 to 12) to fully characterize the stability profile.[10]

Q3: My analytical chromatogram (HPLC-UV) shows a new, unexpected peak after storing my sample in solution. What is the first step to identify it?

A3: The appearance of a new peak is a classic sign of degradation. The first and most critical step is to determine if this is a true degradant or an artifact.

  • Verify Peak Purity: Use a photodiode array (PDA) detector if available. A spectrally pure peak for your main compound confirms that the new peak is a separate entity and not a co-eluting impurity hidden under the main peak.[10]

  • Mass Analysis (LC-MS): The most direct way to identify the unknown is to analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peak provides the molecular weight of the degradation product.[11]

  • Fragmentation Analysis (MS/MS): If the molecular weight alone is insufficient, tandem mass spectrometry (MS/MS) can be used to fragment the degradant ion. The resulting fragmentation pattern provides structural clues that help in elucidating the new structure.[9][11] This data, combined with knowledge of likely degradation pathways, is often sufficient for identification.

Section 2: Troubleshooting Guide for Experimental Challenges

This section provides solutions to specific problems you may encounter during your stability studies.

Q4: I am conducting a forced degradation study and observe over 50% degradation of my compound in the alkaline hydrolysis condition (0.1M NaOH at 60°C) within an hour. How should I proceed?

A4: This indicates that the molecule is highly labile under these conditions. The goal of forced degradation is to achieve a target degradation of approximately 10-20%, not to completely degrade the drug.[12]

  • Actionable Solution: You must modify the stress conditions to be milder. Instead of decreasing the reaction time, which can be difficult to control, it is better to reduce the severity of the stressor.

    • Lower the Temperature: Repeat the experiment at a lower temperature (e.g., room temperature or 40°C).

    • Lower the Base Concentration: Use a more dilute base (e.g., 0.01M or 0.001M NaOH).

    • Combine Both: A combination of lower temperature and lower base concentration may be necessary.

  • Causality: The purpose of the study is to generate primary degradation products and validate the stability-indicating nature of your analytical method.[1] Excessive degradation can lead to the formation of secondary or tertiary degradants, which may not be relevant to real-time storage conditions and can unnecessarily complicate the analysis.[1]

Q5: My mass balance in the forced degradation study is below 90%. What are the potential causes and how can I fix it?

A5: A poor mass balance suggests that not all components (the parent drug and all its degradation products) are being accounted for by your analytical method.

  • Potential Causes & Troubleshooting Steps:

    • Degradants Not Eluting: Some degradation products may be highly polar and retained on the column, or highly non-polar and eluting very late.

      • Solution: Extend the gradient run time of your HPLC method and include a high-organic wash step at the end to elute any strongly retained compounds.

    • Degradants Have Poor UV Chromophore: The degradation product may have lost the part of the molecule responsible for UV absorbance at your chosen wavelength.

      • Solution: Analyze the samples at multiple wavelengths (e.g., 210 nm, 230 nm, 254 nm) using a PDA detector. Also, consider using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV.

    • Formation of Volatile Degradants: The degradation process may have produced volatile compounds that are lost during sample preparation or analysis.

      • Solution: This is more challenging to address. If suspected, headspace Gas Chromatography-Mass Spectrometry (GC-MS) may be required to identify volatile products.

    • Precipitation: A degradant may be insoluble in the sample diluent and precipitate out of the solution.

      • Solution: Visually inspect your sample vials. If precipitation is observed, you may need to change the diluent to ensure all components remain in solution.

Section 3: Key Experimental Protocols & Workflows

Adherence to robust, well-designed protocols is essential for generating reliable and reproducible stability data.

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol outlines the standard conditions for stress testing as recommended by international guidelines. The goal is to generate 10-20% degradation.

Objective: To generate potential degradation products and demonstrate the specificity of the stability-indicating analytical method.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis PREP Prepare Stock Solution (e.g., 1 mg/mL in Methanol:Water) ACID Acid Hydrolysis (0.1M HCl, 60°C) PREP->ACID Aliquot & Stress BASE Alkaline Hydrolysis (0.1M NaOH, 60°C) PREP->BASE Aliquot & Stress OX Oxidation (3% H2O2, RT) PREP->OX Aliquot & Stress THERMAL Thermal (80°C, Solid & Solution) PREP->THERMAL Aliquot & Stress PHOTO Photolytic (ICH Q1B Light Box) PREP->PHOTO Aliquot & Stress CONTROL Control (Diluent, RT, Protected from Light) PREP->CONTROL Aliquot & Stress ANALYZE Analyze all samples by Stability-Indicating HPLC-PDA ACID->ANALYZE Neutralize & Dilute BASE->ANALYZE Neutralize & Dilute OX->ANALYZE Neutralize & Dilute THERMAL->ANALYZE Neutralize & Dilute PHOTO->ANALYZE Neutralize & Dilute CONTROL->ANALYZE Neutralize & Dilute ID Identify Degradants by LC-MS/MS ANALYZE->ID Characterize Peaks

Caption: Workflow for a comprehensive forced degradation study.

Detailed Steps:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a methanol/water mixture.

  • Set up stress conditions in separate vials as described in the table below. Include a control sample stored at room temperature and protected from light.

  • Monitor over time: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).

  • Quench Reaction: Neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Cool thermal samples.

  • Analyze: Dilute all samples to the target concentration and analyze using a validated stability-indicating HPLC method.

Table 1: Standard Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M to 1 M Hydrochloric Acid (HCl) at 60-80°C2 hours - 7 days
Alkaline Hydrolysis 0.1 M to 1 M Sodium Hydroxide (NaOH) at 60-80°C2 hours - 7 days
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at RT2 hours - 24 hours
Thermal Degradation 80°C (in solution and as solid powder)24 hours - 7 days
Photostability ICH Q1B specified light exposureAs per guideline

Note: These conditions are starting points and must be adjusted based on the lability of the molecule to achieve the target 10-20% degradation.[10][12]

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a chromatographic method capable of separating the parent compound from all process impurities and degradation products.

  • Column Selection: Start with a robust, general-purpose column. A C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a standard choice.

  • Mobile Phase Selection:

    • Aqueous (A): 0.1% Formic Acid or 10 mM Ammonium Acetate in Water. The acidic modifier ensures good peak shape for basic compounds like this one.

    • Organic (B): Acetonitrile or Methanol. Acetonitrile is generally preferred for its lower UV cutoff and viscosity.

  • Detector Wavelength: Use a PDA detector to scan from 200-400 nm. Select a wavelength for quantification where the API has significant absorbance and potential degradants are also likely to absorb (e.g., the λmax of the pyridine ring).

  • Initial Gradient: Run a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the parent compound and any visible impurities.

  • Method Optimization:

    • Inject a mixture of all forced degradation samples ("stressed sample cocktail").

    • Adjust the gradient slope to achieve a resolution (Rs) of >1.5 between the parent peak and the closest eluting degradant peak.

    • Ensure the parent peak is spectrally pure using the PDA peak purity analysis function.

Section 4: Hypothetical Degradation Pathways

While specific degradation products for this compound must be confirmed experimentally, we can propose likely pathways based on established chemical reactivity. These diagrams serve as a guide for what to look for during mass spectrometry analysis.

Hypothetical Oxidative Degradation Pathway

Oxidation is a common degradation route for molecules containing amine and pyridine functionalities.[3][4]

G PARENT 2-Amino-1-pyridin-2-yl- ethanone NOXIDE Pyridine N-Oxide Derivative (M + 16) PARENT->NOXIDE H₂O₂ / O₂ DIMER Oxidative Dimer (2M - 2H) PARENT->DIMER H₂O₂ / O₂

Caption: Potential oxidative degradation products.

Hypothetical Photodegradation Pathway

Exposure to light can provide the energy for isomerization or fragmentation reactions.[6]

G PARENT 2-Amino-1-pyridin-2-yl- ethanone FRAG1 Fragment 1 (e.g., Pyridine derivative) PARENT->FRAG1 UV/Vis Light (Fragmentation) FRAG2 Fragment 2 (e.g., Aminoethanone derivative) PARENT->FRAG2 UV/Vis Light (Fragmentation) ISOMER Positional Isomer PARENT->ISOMER UV/Vis Light (Isomerization)

Caption: Potential photodegradation pathways.

References

  • Summary of forced degradation studies. (n.d.). ResearchGate.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • Alsante, K. M., et al. (2011). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis.
  • Knuutila, H., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis.
  • Filip, K., et al. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules.
  • Bai, J., et al. (2017). 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone synthesis. Journal of Molecular Structure.
  • Krasavin, M., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry.
  • Stella, V. J. (2007). STABILITY: PHYSICAL AND CHEMICAL. In Pharmaceutical Development and Technology.
  • PubChem. (n.d.). 2-Amino-1-[6-(dimethylamino)pyridin-3-yl]ethan-1-ol. PubChem.
  • Wieszczycka, K., & Zembrzuska, J. (2012). Photodegradation of pyridylketoximes in methanolic solutions under UV–Vis radiation.
  • van den Braak, M., et al. (2010). Review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its phase I and phase II metabolites in biological matrices, foodstuff and beverages.
  • Dong, Y., et al. (2022). Effect of acrolein, a lipid oxidation product, on the formation of the heterocyclic aromatic amine 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
  • Eide-Haugmo, I., et al. (2011). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. Industrial & Engineering Chemistry Research.
  • Saeed, M. T., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. Chemistry Central Journal.
  • Krasavin, M., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry.
  • Golebiowski, A., et al. (2012). Enantiomeric compositions of 2-amino-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one and related methods.
  • Papic, S., et al. (2009). Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. Journal of Photochemistry and Photobiology A: Chemistry.
  • Calvo, P. V. C., et al. (2022). Flow Synthesis of 2 - (Methyl ( Pyridin-2-Yl) Amino)
  • González-Mancebo, S., et al. (2022). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst.
  • BindingDB. (n.d.). BDBM50026891 1-Pyridin-2-yl-ethanone::CHEMBL11945. BindingDB.
  • Saeed, M. T., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies.
  • Omar, S. S., et al. (2019). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. Molecules.
  • Higashi, N., et al. (2020).
  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical Research.
  • 2-Amino-1-Pyridin-3-Yl-Ethanone Dihydrochloride (CAS No. 51746-82-8) Suppliers. (n.d.). Chemical Register.

Sources

Technical Support Center: Purifying 2-Aminopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the purification of 2-aminopyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable compounds. The unique physicochemical properties of 2-aminopyridines, namely their basicity and potential for metal chelation, often complicate standard column chromatography procedures. This resource provides in-depth, field-proven insights to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of 2-aminopyridine compounds.

Q1: Why is my 2-aminopyridine compound streaking or "tailing" on my silica gel TLC plate and column?

A: Peak tailing is the most frequent problem and is primarily caused by the strong interaction between the basic amine groups of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel. This acid-base interaction leads to a non-uniform elution, where a portion of the compound is strongly retained, resulting in a "tail".

Q2: My compound seems to be irreversibly stuck to the silica gel column, leading to very low recovery. What's happening?

A: This is an extreme case of the interaction described in Q1. The high basicity of some 2-aminopyridine derivatives can lead to such strong adsorption onto the acidic silica that the mobile phase is not strong enough to elute the compound, causing significant yield loss. Additionally, the bifunctional nature of 2-aminopyridine (with both a pyridine ring nitrogen and an exocyclic amino group) can lead to chelation with trace metal impurities within the silica gel matrix, further anchoring it to the stationary phase.

Q3: What is the quickest way to improve my separation and reduce tailing?

A: The most common and effective solution is to "deactivate" the silica gel by adding a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (TEA) or ammonium hydroxide is added to the eluent. This competing base neutralizes the acidic silanol sites, preventing your target compound from interacting too strongly with them.

Q4: Should I consider using a different stationary phase besides silica gel?

A: Yes, if modifying the mobile phase doesn't resolve the issue or is incompatible with your compound's stability. Basic alumina is a good alternative for the purification of amines as it provides a basic surface, minimizing the strong acid-base interactions. For very polar aminopyridines, reversed-phase (e.g., C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable. Amine-functionalized silica is another excellent option that minimizes strong interactions with the silica backbone.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving more complex purification challenges.

Problem 1: Severe Peak Tailing and Poor Resolution

You observe significant streaking on your TLC, and column fractions are broad and contain overlapping impurities.

The primary cause is the interaction between the basic 2-aminopyridine and acidic silanol groups on the silica surface. This creates multiple retention mechanisms for a single analyte, leading to band broadening and tailing.

Solution A: Mobile Phase Modification (First-Line Approach)

The goal is to add a competing base to the eluent to saturate the acidic sites on the silica.

  • Protocol: Deactivating Silica with Triethylamine (TEA)

    • Solvent System Selection: Develop an initial solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives your target compound an Rf of ~0.2-0.3 on a standard silica TLC plate.

    • Modifier Addition: Prepare your bulk mobile phase and add 0.5% to 2% (v/v) of triethylamine (TEA). For example, for 1 L of eluent, add 5-20 mL of TEA.

    • TLC Re-evaluation: Run a new TLC using the TEA-modified eluent. You should observe a significant reduction in tailing and a slightly higher Rf value.

    • Column Equilibration: When packing your column, ensure you equilibrate the silica gel with at least 2-3 column volumes of the TEA-modified mobile phase before loading your sample. This pre-treatment is crucial for neutralizing the entire stationary phase.

    • Elution: Run the column as usual with the modified eluent.

Solution B: Alternative Stationary Phases

If mobile phase modification is insufficient or undesirable (e.g., TEA is difficult to remove from the final product), changing the stationary phase is the next logical step.

  • Option 1: Basic Alumina: Alumina is a basic stationary phase and is well-suited for the purification of basic compounds like aminopyridines.

  • Option 2: Amine-Functionalized Silica: This specialty silica has aminopropyl groups covalently bonded to the surface, creating a more base-friendly environment and preventing strong interactions.

  • Option 3: Reversed-Phase (C18) Silica: For highly polar 2-aminopyridine derivatives, reversed-phase chromatography can be very effective. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol.

Problem 2: Low or No Recovery of Compound

You've run the column, but analysis of the fractions (TLC, LC-MS) shows very little or none of your desired product.

This issue points to either irreversible adsorption onto the column or on-column decomposition. The strong basicity of the aminopyridine can lead to chemisorption on the acidic silica. Alternatively, the acidic nature of the silica gel can catalyze the degradation of sensitive compounds.

Solution A: Dry Loading with Deactivated Silica

This technique ensures your compound is protected from the moment it is loaded onto the column.

  • Protocol: Dry Loading Procedure

    • Dissolve your crude sample in a suitable solvent (e.g., dichloromethane, methanol).

    • Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to the solution.

    • Add 1-2% TEA relative to the solvent volume.

    • Carefully remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.

    • Gently load this powder onto the top of your column that has been pre-equilibrated with a TEA-modified mobile phase.

Solution B: Switching Chromatography Mode

If your compound is highly polar and basic, normal-phase chromatography may not be the ideal technique.

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for separating polar compounds that are poorly retained in reversed-phase. It typically uses a polar stationary phase (like bare silica) with a high organic content mobile phase (e.g., acetonitrile) and a small amount of an aqueous modifier.

  • Consider Ion-Exchange: For compounds that are readily protonated, cation-exchange chromatography can be a highly effective purification method, as it separates molecules based on their charge.

Data & Protocols at a Glance

Table 1: Common Solvent Systems for 2-Aminopyridine Purification
Polarity of CompoundStationary PhaseRecommended Solvent SystemModifier
Low to MediumSilica GelHexane / Ethyl Acetate1% Triethylamine
Medium to HighSilica GelDichloromethane / Methanol1-2% NH4OH in MeOH
High / BasicBasic AluminaEthyl Acetate / MethanolNone needed
Very High / PolarC18 (Reversed-Phase)Water / Acetonitrile0.1% Formic Acid or TEA
Very High / PolarSilica (HILIC Mode)Acetonitrile / Water + BufferAmmonium Formate

Note: The optimal solvent system must be determined empirically using TLC.

Visual Workflow Guides

Troubleshooting Decision Tree

This diagram outlines a logical sequence for troubleshooting common purification issues.

Troubleshooting_Workflow start Start: Purification of 2-Aminopyridine Compound tlc Run TLC with standard solvent system (e.g., Hex/EtOAc) start->tlc check_tailing Observe Tailing or Streaking? tlc->check_tailing no_tailing No Tailing: Proceed with standard column chromatography check_tailing->no_tailing No add_modifier Add 1% TEA or NH4OH to mobile phase check_tailing->add_modifier Yes re_run_tlc Re-run TLC with modified eluent add_modifier->re_run_tlc check_improvement Tailing Improved? re_run_tlc->check_improvement proceed_modified Proceed with modified mobile phase column. Pre-equilibrate silica. check_improvement->proceed_modified Yes alt_phase Consider Alternative Stationary Phase check_improvement->alt_phase No / Insufficient phase_options Basic Alumina Amine-functionalized Silica Reversed-Phase (C18) alt_phase->phase_options

Caption: A decision tree for troubleshooting peak tailing.

Analyte-Silica Interaction Mechanism

This diagram illustrates the effect of a basic modifier on the interaction between a 2-aminopyridine derivative and the silica surface.

Interaction_Mechanism cluster_0 A) Standard Silica Gel cluster_1 B) Deactivated Silica Gel (with TEA) silica_a Silica Surface Si-OH (Acidic Site) interaction_a Strong Acid-Base Interaction (Causes Tailing) aminopyridine_a 2-Aminopyridine (Basic Analyte) aminopyridine_a->silica_a:f1 H-Bonding & Ion Exchange silica_b Silica Surface Si-O⁻•••HN⁺Et₃ interaction_b Weak Interaction (Improved Peak Shape) aminopyridine_b 2-Aminopyridine (Basic Analyte) aminopyridine_b->silica_b:f0 Elutes Smoothly tea Triethylamine (TEA) (Competing Base) tea->silica_b:f1 Neutralizes Acidic Site

Caption: Mechanism of silica deactivation by a basic modifier.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • uHPLCs. Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
  • Benchchem. Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • University of Rochester, Department of Chemistry.
  • Axion Labs. HPLC Peak Tailing.
  • GMP Insiders.
  • ACD/Labs.
  • ResearchGate.
  • National Institutes of Health (NIH).
  • Biotage. Is there an easy way to purify organic amines?.
  • YouTube. How To Neutralize Silica Gel?.
  • SIELC Technologies. 2-Aminopyridine.
  • ACS Publications.
  • University of Rochester, Department of Chemistry.
  • Reddit. Purification of strong polar and basic compounds.
  • PubMed.
  • Biotage.
  • ACS Publications.
  • ResearchGate. Chromatograms of a mixture of aminopyridines with elution by a mobile....
  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine.
  • Biotage. What can I use to purify polar reaction mixtures?.
  • ResearchGate. Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC.
  • Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • University of Rochester, Department of Chemistry.
  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCS5rI0WokN9nOSS1fVflszF4Cct4Fvooa8WWcwW2_aTKs8G-gm-_FlXC3jPjM6IdwDXQCY9KG53ziWHaw-AxyH59iyCz6JE8ARb1HK4K639cn27M1mH4OhukzzV8vSv4m9OfqYqzcLqnS4MiRvlVCThhZtdXdpsYyWAnH-AhbQ239CNWKKYXGxGML7A28iiGcvN11BCM24XgLvvz9oGIb2BbhwVdbH3q0VUwiOdw88PUJTAwzZFsY](

Preventing di-acetylation in 2-aminopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-aminopyridine synthesis, focusing on the common and often frustrating issue of di-acetylation. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving selective mono-acetylation. Here, we move beyond simple protocols to explore the underlying chemical principles, offering robust troubleshooting strategies and validated experimental designs.

Frequently Asked Questions (FAQs)

Q1: I'm trying to synthesize 2-acetamidopyridine, but I'm consistently getting a significant amount of a second, less polar byproduct. What is happening?

You are likely observing the formation of a di-acetylated product. 2-Aminopyridine possesses two nucleophilic nitrogen atoms: the exocyclic primary amine (-NH₂) and the endocyclic pyridine ring nitrogen. The exocyclic amine is significantly more nucleophilic and is the site of the initial, desired acetylation.

However, under certain conditions, a second acetylation can occur. The primary mechanism for di-acetylation involves the formation of N,N-diacetyl-2-aminopyridine, where the second acetyl group attaches to the already acetylated exocyclic nitrogen. While acetylation of the ring nitrogen can occur, direct acetylation on the exocyclic amino group is the predominant pathway for 2-aminopyridines[1]. The formation of the di-acetylated species is driven by factors that increase the reactivity of the system beyond what is necessary for mono-acetylation.

Q2: What are the primary experimental factors that promote di-acetylation?

Di-acetylation is rarely a random event. It is almost always a direct consequence of the reaction conditions being too "forcing." The key culprits are:

  • Excess Acetylating Agent: Using a significant excess (e.g., >1.5 equivalents) of a highly reactive acetylating agent like acetic anhydride or acetyl chloride dramatically increases the likelihood of a second acetylation event after the initial, faster mono-acetylation is complete.

  • High Reaction Temperature: Elevated temperatures provide the necessary activation energy for the less favorable second acetylation to occur. Many standard procedures call for cooling the reaction mixture, and failing to do so is a common cause of this issue[2].

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the consumption of the starting 2-aminopyridine provides an extended window for the slower di-acetylation process to take place.

  • Use of Potent Acylation Catalysts: While catalysts like 4-(dimethylamino)pyridine (DMAP) are excellent for accelerating sluggish acylations, they can also readily promote di-acetylation if not used judiciously or in controlled amounts[3][4].

Q3: How can I definitively confirm the presence of the di-acetylated byproduct in my crude reaction mixture?

A combination of standard analytical techniques will provide a clear confirmation.

Analytical TechniqueExpected Observation for Di-Acetylated Product
Thin-Layer Chromatography (TLC) The di-acetylated product is typically less polar than the mono-acetylated product, resulting in a higher Rf value (it will travel further up the plate).
¹H NMR Spectroscopy The most telling sign is the disappearance of the N-H proton signal that is present in the mono-acetylated product. You will also see a change in the integration of the methyl protons, corresponding to two acetyl groups (6H) instead of one (3H).
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the mass of 2-aminopyridine + two acetyl groups (M + 84.08). For example, if starting with 2-aminopyridine (M=94.11), the mono-acetylated product is 136.15 g/mol , and the di-acetylated product is 178.19 g/mol .
Infrared (IR) Spectroscopy The characteristic N-H stretching bands (typically around 3300-3100 cm⁻¹) present in both the starting material and the mono-acetylated product will be absent in the di-acetylated species.

Troubleshooting Guide: From Problem to Solution

This section provides direct answers to common experimental failures, guiding you toward a successful, high-selectivity synthesis.

Scenario 1: "My TLC shows three spots: starting material, my desired product, and a higher Rf impurity. How do I optimize for mono-acetylation?"

This is the classic presentation of incomplete reaction combined with over-acetylation. The goal is to find the "sweet spot" where the starting material is consumed without significant formation of the di-acetylated product.

Logical Troubleshooting Workflow

G Start Di-acetylation Observed? Stoichiometry Step 1: Control Stoichiometry - Use 1.05 - 1.1 eq. Ac₂O - Add dropwise via syringe Start->Stoichiometry Yes Temperature Step 2: Reduce Temperature - Run reaction at 0°C (ice bath) - Maintain cooling during addition Stoichiometry->Temperature Monitoring Step 3: Monitor Closely - Check reaction by TLC every 15 mins - Quench immediately upon SM consumption Temperature->Monitoring StillIssue Still Seeing Di-acetylation? Monitoring->StillIssue Reagent Step 4: Change Reagent/Solvent - Use a less reactive agent - Consider a non-basic solvent like DCM or THF Success Problem Solved: High yield of mono-acetylated product Reagent->Success StillIssue->Reagent Yes StillIssue->Success No

Detailed Steps:

  • Control Stoichiometry: The single most effective change is to precisely control the amount of your acetylating agent. Use no more than 1.05 - 1.1 equivalents of acetic anhydride. A large excess is unnecessary and counterproductive.

  • Lower the Temperature: Perform the reaction in an ice bath at 0°C . Add the acetic anhydride dropwise to the solution of 2-aminopyridine in your chosen solvent. This tempers the reaction's exothermicity and disfavors the higher activation energy pathway of the second acetylation[2].

  • Active Reaction Monitoring: Do not let the reaction run for a pre-set time. Monitor its progress by TLC every 15-30 minutes. Once the 2-aminopyridine spot has disappeared, quench the reaction immediately by adding a small amount of cold water or methanol.

  • Solvent and Base Choice: Pyridine is often used as both the solvent and base. However, its basicity can facilitate the second acetylation. Consider switching to an inert solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) with a non-nucleophilic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to scavenge the acid byproduct.

Scenario 2: "I've optimized conditions but my product is still impure. How do I effectively remove the di-acetylated byproduct?"

Even in optimized reactions, small amounts of impurities can persist. Effective purification is key to obtaining high-quality material.

  • Flash Column Chromatography: This is the most reliable method for separating the mono- and di-acetylated products.

    • Stationary Phase: Standard silica gel (SiO₂) is effective.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is an excellent starting point. The less polar di-acetylated product will elute first, followed by the more polar, desired mono-acetylated product.[5][6]

  • Recrystallization: If your mono-acetylated product is a solid, recrystallization can be an excellent and scalable purification method. You will need to perform solvent screening to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the di-acetylated impurity remains in the mother liquor.

  • Acid-Base Extraction: While powerful for removing unreacted (and basic) 2-aminopyridine[7], this technique is generally not effective for separating mono- and di-acetylated products. Both are significantly less basic than the starting amine, and their pKa values are often too similar for a selective liquid-liquid extraction.

Validated Experimental Protocols

Protocol 1: High-Selectivity Mono-Acetylation of 2-Aminopyridine

This protocol is designed to maximize the yield of 2-acetamidopyridine while minimizing the formation of the di-acetylated byproduct.

Materials:

  • 2-Aminopyridine (1.0 eq.)

  • Acetic Anhydride (Ac₂O) (1.05 eq.)

  • Pyridine (or DCM with 1.2 eq. TEA)

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2-aminopyridine (1.0 eq.).

  • Dissolve the 2-aminopyridine in pyridine (approx. 5-10 mL per gram of starting material).

  • Cool the flask in an ice-water bath to 0°C.

  • While stirring vigorously, add acetic anhydride (1.05 eq.) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above 5°C.

  • Stir the reaction at 0°C, monitoring by TLC (e.g., 50% Ethyl Acetate / Hexanes) every 15 minutes.

  • Once the starting material is consumed (typically within 1-2 hours), quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified if necessary.

Mechanism of Acetylation and Di-acetylation

The following diagram illustrates the reaction pathway and highlights the critical control point.

G

References

  • Katritzky, A. R., et al. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2010(7), 179-191.
  • Giffney, J. C., & O'Connor, C. J. (1978). Mechanisms for the acetylation of aminopyridines. Australian Journal of Chemistry, 31(8), 1725-1730.
  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 10(16), 3481–3484.
  • Hunt, R. R. (1962). A Study of Factors Leading to N,N-Diacetylation of Aminopyrimidines. Oregon State University.
  • PrepChem (2023). Synthesis of 2-aminopyridine.
  • Al-Harbi, N. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6682.
  • Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 18-24.
  • Movassaghi, M., & Hill, M. D. (2009). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. NIH Public Access.
  • Reddy, K. L., et al. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Organic Letters, 11(21), 4882-4885.
  • Zawisza, A. (1980). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Acta Poloniae Pharmaceutica, 37(1), 25-28.
  • CN101643447A - Method for preparing 2-acetamido-5-aminopyridine. Google Patents.
  • Reddy, K. L., et al. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. PubMed.
  • Khan, E., et al. (2017). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Química Nova, 40(7), 748-753.
  • Sipos, A., et al. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 26(11), 3415.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2024). RSC Advances.
  • Vasu, D., et al. (2016). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 59(17), 8097-8108.
  • Mayr, S., et al. (2019). Annelated Pyridine Bases for the Selective Acylation of 1,2‐Diols. European Journal of Organic Chemistry, 2019(27), 4381-4393.
  • Manabe, S. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols.

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to 2-Amino-1-pyridin-2-YL-ethanone Dihydrochloride and its Key Structural Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive spectroscopic characterization of 2-Amino-1-pyridin-2-YL-ethanone dihydrochloride, a pivotal intermediate in pharmaceutical synthesis.[1][2] Through a detailed analysis of Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS), we elucidate its core structural features. To provide a deeper contextual understanding, this guide presents a direct comparison with two structurally significant analogues: 2-Acetylpyridine, which lacks the amino group, and 2'-Aminoacetophenone, which replaces the pyridine ring with a benzene ring. This comparative approach, supported by detailed experimental protocols and data, is designed to equip researchers, scientists, and drug development professionals with the necessary tools to unambiguously identify and differentiate these compounds, ensuring analytical integrity in research and development workflows.

Chapter 1: Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is an indispensable technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum of absorption versus wavenumber provides a unique molecular fingerprint.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The choice of ATR-FTIR is deliberate for its minimal sample preparation and suitability for solid samples. This method ensures high-quality, reproducible data without the need for creating KBr pellets, which can introduce moisture-related artifacts.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR stage. This is a critical self-validating step that subtracts interfering signals from the ambient atmosphere (e.g., CO₂ and H₂O).

  • Sample Application: Place a small amount (approx. 1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

  • Pressure Application: Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor signal intensity.

  • Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal thoroughly before the next sample.

Diagram: FTIR Experimental Workflow

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_post Post-Analysis Prep Clean ATR Crystal (Isopropanol) BG Acquire Background Spectrum Prep->BG Sample Apply Solid Sample to Crystal BG->Sample Ready Pressure Apply Consistent Pressure Sample->Pressure Acquire Acquire Spectrum (4000-400 cm⁻¹) Pressure->Acquire Process Baseline & ATR Correction Acquire->Process Raw Data Clean Clean Crystal Process->Clean

Caption: Workflow for acquiring a high-quality ATR-FTIR spectrum.

Spectroscopic Interpretation and Comparative Analysis

The FTIR spectrum of this compound is dominated by features arising from its ammonium salt, ketone, and pyridine ring structures. Comparing it with its analogues isolates the contribution of each molecular component.

Functional Group Vibrational Mode 2-Amino-1-pyridin-2-YL-ethanone 2HCl 2-Acetylpyridine 2'-Aminoacetophenone Justification for Differences
Amine/Ammonium N-H Stretch~3100-2800 cm⁻¹ (very broad) Absent~3450 & 3350 cm⁻¹ (two sharp bands)The dihydrochloride salt forms an R-NH₃⁺ group, whose stretching vibrations are very broad and shifted to lower wavenumbers due to hydrogen bonding. In contrast, the free primary amine (-NH₂) of 2'-Aminoacetophenone shows characteristic sharp symmetric and asymmetric stretches.[3]
Ketone C=O Stretch~1705 cm⁻¹ ~1695 cm⁻¹~1650 cm⁻¹The electron-withdrawing nature of the protonated pyridinium ring in the target molecule increases the double-bond character of the carbonyl, shifting its frequency higher than in 2-Acetylpyridine. The intramolecular hydrogen bonding between the amine and carbonyl in 2'-Aminoacetophenone significantly lowers its frequency.
Pyridine/Benzene Ring C=C & C=N Stretches~1610, 1580 cm⁻¹ ~1585, 1570 cm⁻¹~1615, 1560 cm⁻¹These bands are characteristic of the aromatic ring backbone. The specific positions and intensities help differentiate the pyridine heterocycle from the benzene ring.[4][5][6]
Amine Bend N-H Bend~1540 cm⁻¹ Absent~1620 cm⁻¹ (overlaps with C=C)The scissoring vibration of the NH₃⁺ group is distinct from the -NH₂ scissoring mode found in 2'-Aminoacetophenone.[3]

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol: ¹H and ¹³C NMR

The choice of solvent is critical. Given the dihydrochloride salt's high polarity and the presence of exchangeable protons, Deuterium Oxide (D₂O) or DMSO-d₆ are appropriate solvents. DMSO-d₆ is often preferred as it allows for the observation of N-H protons, whereas they would be exchanged and rendered invisible in D₂O.

  • Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Tuning: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A 30° pulse angle and a relaxation delay of 2 seconds are typical starting points.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) may be necessary to obtain a good signal-to-noise ratio and accurate integrals for all carbon signals.

Diagram: NMR Data Acquisition & Analysis Pathway

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Dissolve Dissolve Sample (10-15mg in 0.7mL DMSO-d₆) Standard Add TMS Standard Dissolve->Standard Tune Lock, Tune & Shim Standard->Tune H1_Acq Acquire ¹H Spectrum Tune->H1_Acq C13_Acq Acquire ¹³C Spectrum (Proton Decoupled) Tune->C13_Acq FT Fourier Transform (FID -> Spectrum) H1_Acq->FT C13_Acq->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate to TMS (0.00 ppm) Phase->Calibrate Integrate Integrate Peaks (¹H) Calibrate->Integrate Interpretation Structural Elucidation Integrate->Interpretation

Caption: Logical flow from sample preparation to structural analysis in NMR.

¹H NMR: Comparative Chemical Shift Analysis
Proton Assignment 2-Amino-1-pyridin-2-YL-ethanone 2HCl 2-Acetylpyridine 2'-Aminoacetophenone Justification for Differences
Pyridine/Benzene H δ ~8.8-7.8 ppm (4H, m) δ ~8.7-7.5 ppm (4H, m)δ ~7.2-6.5 ppm (4H, m)The protonation of the pyridine nitrogen in the target compound makes the ring highly electron-deficient, causing a significant downfield shift for all ring protons compared to neutral 2-Acetylpyridine. The protons on the electron-rich aminobenzene ring of 2'-Aminoacetophenone are shifted significantly upfield.
-CH₂- / -CH₃ δ ~4.8 ppm (2H, s) δ ~2.7 ppm (3H, s)δ ~2.6 ppm (3H, s)The methylene (-CH₂-) protons in the target are adjacent to both the electron-withdrawing ketone and the R-NH₃⁺ group, resulting in a strong deshielding effect and a large downfield shift. The methyl groups in the analogues are in a more conventional environment.
-NH₃⁺ / -NH₂ δ ~8.5 ppm (3H, broad s) Absentδ ~6.5 ppm (2H, broad s)The ammonium protons are acidic and appear as a broad singlet far downfield. The amine protons of 2'-Aminoacetophenone are less acidic and appear further upfield.
¹³C NMR: Comparative Chemical Shift Analysis
Carbon Assignment 2-Amino-1-pyridin-2-YL-ethanone 2HCl 2-Acetylpyridine 2'-Aminoacetophenone Justification for Differences
C=O (Ketone) δ ~195 ppm δ ~200 ppmδ ~201 ppmThe precise chemical shift of the carbonyl carbon is sensitive to subtle electronic effects. The protonated pyridine ring exerts a strong inductive pull.
Pyridine/Benzene C δ ~152-128 ppm (5C) δ ~154-122 ppm (5C)δ ~151-115 ppm (6C)The carbon attached to the amino group in 2'-Aminoacetophenone (C-NH₂) is highly shielded and appears far upfield (~115 ppm), which is a key distinguishing feature. The carbons of the protonated pyridine ring are all significantly deshielded.
-CH₂- / -CH₃ δ ~55 ppm δ ~26 ppmδ ~28 ppmSimilar to the ¹H NMR, the methylene carbon in the target compound is strongly deshielded by the adjacent electron-withdrawing groups, placing it much further downfield than the methyl carbons of the analogues.

Chapter 3: Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this analysis, we consider Electron Ionization (EI), a common technique that generates a radical cation (molecular ion, M⁺•) which then undergoes characteristic fragmentation. It is important to note that the analysis will detect the free base form, not the dihydrochloride salt.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol). Introduce the solution into the mass spectrometer via a direct insertion probe or a GC inlet.

  • Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming the M⁺•.

  • Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the instrument software plots the relative abundance of each ion versus its m/z value to generate the mass spectrum.

Fragmentation Analysis and Comparison

The molecular formula of the free base of 2-Amino-1-pyridin-2-YL-ethanone is C₇H₈N₂O, with a molecular weight of 136.15 g/mol .

Ion/Fragment 2-Amino-1-pyridin-2-YL-ethanone 2-Acetylpyridine 2'-Aminoacetophenone Fragmentation Pathway
Molecular Ion [M]⁺• m/z 136 m/z 121m/z 135The parent ion corresponding to the molecular weight of the neutral free base.
Alpha-Cleavage m/z 106 m/z 106 m/z 120This is the most characteristic fragmentation for all three. It involves the cleavage of the bond between the carbonyl carbon and the adjacent carbon, resulting in a stable acylium ion. For the pyridine-containing compounds, this gives the diagnostic pyridoyl cation at m/z 106. For 2'-Aminoacetophenone, loss of the methyl group gives a fragment at m/z 120.[7]
Loss of Side Chain m/z 78 m/z 78m/z 92Loss of the entire keto-amine or acetyl side chain as a radical leads to the pyridinyl radical cation (m/z 78) or the anilinyl radical cation (m/z 92).

Conclusion

The multi-technique spectroscopic analysis presented in this guide provides an unambiguous basis for the structural confirmation of this compound.

  • FTIR uniquely identifies the compound through the simultaneous presence of a broad ammonium N-H stretch (~3100-2800 cm⁻¹), a high-frequency ketone C=O stretch (~1705 cm⁻¹), and pyridine ring vibrations.

  • NMR provides definitive proof of structure. The ¹H NMR is characterized by a highly deshielded methylene singlet at ~4.8 ppm, and ¹³C NMR shows the corresponding methylene carbon at ~55 ppm—both are diagnostic markers.

  • Mass Spectrometry confirms the molecular weight of the free base (m/z 136) and shows a characteristic base peak at m/z 106, corresponding to the pyridoyl cation, which distinguishes it from its benzene-ring analogue.

By comparing these data to those of 2-Acetylpyridine and 2'-Aminoacetophenone, the specific spectroscopic contributions of the amino group (as a dihydrochloride salt) and the pyridine ring are clearly delineated. This guide serves as a robust analytical reference for quality control, synthetic monitoring, and further development of molecules derived from this important chemical intermediate.

References

  • ChemScene. 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride.
  • National Institute of Standards and Technology. 2-Aminopyridine - NIST Chemistry WebBook.
  • CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.
  • Synblock. CAS 51746-81-7 | this compound.
  • PubChem. 2-(2-Amino-1-hydroxyethyl)pyridine.
  • National Institute of Standards and Technology. Ethanone, 1-(2-pyridinyl)- - NIST WebBook.
  • Benchchem. 2'-Aminoacetophenone spectroscopic data analysis (NMR, IR, MS).
  • ChemicalBook. 2-Acetylpyridine.
  • PubChem. 2'-Aminoacetophenone.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • Google Patents. Synthesis method of 2-amino pyridine compounds.
  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • ChemicalBook. 2-Amino-3-picoline(1603-40-3) 13C NMR spectrum.
  • ResearchGate. 13 C NMR spectra (ppm) of L-and D-isoleucine a) in the absence and b)....
  • ChemicalBook. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.
  • ChemicalBook. 1-(2-Aminoethyl)pyrrolidine(7154-73-6) 1H NMR spectrum.
  • Sigma-Aldrich. 2'-Aminoacetophenone.
  • APExBIO. 2'-Aminoacetophenone - High-Purity Biochemical Reagent.
  • Chem-Impex. 2-Amino-1-pyridin-2-yl-ethanol.

Sources

1H NMR and 13C NMR data for 2-aminopyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to ¹H and ¹³C NMR Data of 2-Aminopyridine Derivatives

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of molecular scaffolds is paramount. The 2-aminopyridine moiety is a prevalent feature in numerous pharmacologically active compounds, making its precise characterization essential. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for elucidating the structure of these derivatives in solution. This guide provides an in-depth comparison of the ¹H and ¹³C NMR data for 2-aminopyridine and two of its substituted derivatives: 2-amino-5-methylpyridine and 2-amino-5-nitropyridine. By examining the effects of both an electron-donating group (EDG) and an electron-withdrawing group (EWG), we will illustrate the predictable electronic effects on the pyridine ring, offering valuable insights for the structural confirmation of novel 2-aminopyridine derivatives.

The Fundamental NMR Landscape of 2-Aminopyridine

The parent 2-aminopyridine molecule presents a distinct NMR fingerprint. The pyridine ring protons exhibit characteristic chemical shifts and coupling patterns that are influenced by the electronegativity of the ring nitrogen and the electronic contribution of the amino group. The amino protons themselves often present a challenge in ¹H NMR due to their exchangeability and potential for hydrogen bonding, leading to broad signals whose chemical shifts are highly dependent on factors like solvent, concentration, and temperature.[1][2]

Comparative Analysis: Substituent Effects on the 2-Aminopyridine Scaffold

To illustrate the impact of substituents on the NMR spectra, we will compare the parent 2-aminopyridine with 2-amino-5-methylpyridine (containing an electron-donating methyl group) and 2-amino-5-nitropyridine (containing a strongly electron-withdrawing nitro group).

¹H NMR Spectral Data Comparison

The chemical shifts (δ) of the pyridine ring protons are particularly sensitive to the electronic nature of the substituent at the 5-position. An electron-donating group like methyl (–CH₃) is expected to increase electron density in the ring, leading to an upfield shift (lower ppm) of the ring protons. Conversely, a potent electron-withdrawing group like nitro (–NO₂) will decrease electron density, causing a significant downfield shift (higher ppm).

CompoundH3 (ppm)H4 (ppm)H5 (ppm)H6 (ppm)NH₂ (ppm)CH₃ (ppm)
2-Aminopyridine 6.477.386.618.05~4.63-
2-Amino-5-methylpyridine 6.327.12-7.79~4.672.12
2-Amino-5-nitropyridine 6.538.21-8.95~6.87-

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from various sources.[3][4][5]

Key Observations:

  • Electron-Donating Group (–CH₃): In 2-amino-5-methylpyridine, the methyl group pushes electron density into the ring. This is reflected in the upfield shift of H3, H4, and H6 compared to the parent 2-aminopyridine.[4]

  • Electron-Withdrawing Group (–NO₂): The nitro group in 2-amino-5-nitropyridine strongly withdraws electron density. This deshielding effect results in a significant downfield shift for H3, H4, and especially H6, which is ortho to the nitro group.[5][6]

  • Amino Protons (–NH₂): The chemical shift of the amino protons is highly variable. In aprotic solvents like DMSO-d₆, these protons are more likely to be observed as a distinct, albeit often broad, signal and may even exhibit coupling to adjacent protons.[2] In many deuterated solvents, these labile protons can exchange with deuterium, causing the signal to broaden or disappear entirely. A "D₂O shake" experiment can confirm the presence of these exchangeable protons.[1]

¹³C NMR Spectral Data Comparison

The trends observed in ¹H NMR are mirrored in the ¹³C NMR spectra. The carbons of the pyridine ring are sensitive to the electronic effects of the substituent at C5.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)CH₃ (ppm)
2-Aminopyridine 158.4108.9137.8113.8148.1-
2-Amino-5-methylpyridine 156.9108.4138.3122.9146.916.9
2-Amino-5-nitropyridine 162.7108.2132.0134.8150.1-

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from various sources.[6][7]

Key Observations:

  • C2 (ipso-amino): This carbon is significantly deshielded in all three compounds due to the direct attachment of the electronegative nitrogen of the amino group. The effect of the substituent at C5 is less pronounced at this position.

  • C5 (ipso-substituent): The chemical shift of C5 is, as expected, highly dependent on the directly attached substituent.

  • Ring Carbons: The electron-donating methyl group in 2-amino-5-methylpyridine causes a slight shielding (upfield shift) of C2, C3, and C6 compared to 2-aminopyridine.[7] Conversely, the electron-withdrawing nitro group in 2-amino-5-nitropyridine leads to a deshielding (downfield shift) of C2, C4, and C6.[6]

Experimental Protocol: Acquiring High-Quality NMR Data for 2-Aminopyridine Derivatives

The following protocol outlines a robust procedure for obtaining high-quality ¹H and ¹³C NMR spectra suitable for structural elucidation.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a 2-aminopyridine derivative.

Materials:

  • 2-aminopyridine derivative sample (5-10 mg)

  • Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃) of high purity

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

  • NMR spectrometer (300 MHz or higher recommended)

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 2-aminopyridine derivative into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is often preferred for observing exchangeable protons).[2]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Transfer the solution to a clean NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm).[8][9]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This experiment typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the spectrum similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at ~39.52 ppm).[8]

  • Confirmatory Experiment (Optional but Recommended):

    • To confirm the identity of the NH₂ protons, perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The disappearance or significant attenuation of the NH₂ signal confirms its assignment.[1]

Visualizing the Workflow and Structures

The following diagrams illustrate the molecular structures with atom numbering and a general workflow for NMR analysis.

G cluster_0 2-Aminopyridine cluster_1 2-Amino-5-methylpyridine cluster_2 2-Amino-5-nitropyridine 2AP <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=10466&t=l' />TD>TR>TABLE> 2A5MP <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=15348&t=l' />TD>TR>TABLE> 2A5NP <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=77888&t=l' />TD>TR>TABLE>

Caption: Molecular structures of the compared 2-aminopyridine derivatives.

NMR_Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) SpectrometerSetup Spectrometer Setup (Lock, Shim) SamplePrep->SpectrometerSetup H1_Acquisition ¹H NMR Acquisition (16 scans) SpectrometerSetup->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (1024+ scans) SpectrometerSetup->C13_Acquisition Processing Data Processing (FT, Phasing, Baseline) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis (Referencing, Integration, Peak Picking) Processing->Analysis

Caption: General workflow for NMR data acquisition and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 2-aminopyridine derivatives provide a wealth of structural information. The chemical shifts of the pyridine ring protons and carbons are predictably influenced by the electronic nature of substituents, allowing for a detailed understanding of the electronic environment within the molecule. By following a robust experimental protocol, researchers can obtain high-quality, reproducible data that is crucial for the unambiguous structural characterization of these important pharmaceutical building blocks. The comparative data presented herein serves as a valuable reference for scientists working on the synthesis and development of novel 2-aminopyridine-based compounds.

References

  • PubChem. 2-Amino-5-methylpyridine | C6H8N2. [Link]
  • JoVE. NMR Spectroscopy Of Amines. [Link]
  • ACD/Labs. Exchangeable Protons in NMR—Friend or Foe?. [Link]
  • ResearchGate. 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. [Link]
  • PubChem. 2-Amino-5-nitropyridine | C5H5N3O2. [Link]
  • Chemistry LibreTexts. 23.5: Spectroscopic Properties of Amines. [Link]
  • Semantic Scholar.
  • Biochemistry. Proton exchange of nucleic acids. Amino protons of mononucleotides. [Link]
  • The Royal Society of Chemistry.
  • SpectraBase. 2-Pyridinamine - Optional[1H NMR] - Chemical Shifts. [Link]
  • ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]
  • NIST WebBook. 2-Amino-5-nitropyridine. [Link]
  • NIST WebBook. 2-Amino-5-nitropyridine. [Link]
  • PubMed Central.
  • Organic Letters. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
  • ResearchGate. Spectral characteristics of 2-amino-3-benzyloxy pyridine: Effects of solvents, pH, and β-cyclodextrin. [Link]

Sources

A Comparative Benchmarking Guide to 2-Amino-1-pyridin-2-YL-ethanone dihydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth characterization of 2-Amino-1-pyridin-2-YL-ethanone dihydrochloride, a key building block in pharmaceutical synthesis. We will explore its physicochemical properties through a multi-technique analytical approach and benchmark its performance against relevant alternatives, offering researchers and drug development professionals the critical data needed for informed decision-making in their synthetic endeavors.

Introduction: The Significance of this compound

This compound (CAS 51746-81-7) is a versatile bifunctional molecule incorporating a pyridine ring, a ketone, and a primary amine. This unique combination of functional groups makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. The dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions. Its structural motif is found in molecules targeting a range of biological pathways, underscoring the importance of a thorough characterization for its effective utilization in drug discovery pipelines.

Physicochemical Characterization: A Multi-faceted Approach

A rigorous analytical workflow is essential to confirm the identity, purity, and stability of this compound. The following sections detail the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR (Proton NMR): The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Due to the dihydrochloride salt form, the amine protons are expected to be broad and may exchange with residual water in the solvent. The protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns in the aromatic region (typically δ 7.0-9.0 ppm). The methylene protons adjacent to the carbonyl and amino groups will appear as a singlet or a multiplet in the aliphatic region (typically δ 4.0-5.0 ppm), shifted downfield due to the influence of the adjacent electron-withdrawing groups.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will reveal the number of unique carbon environments. Key resonances to identify include the carbonyl carbon (δ > 190 ppm), the carbons of the pyridine ring (δ 120-160 ppm), and the aliphatic methylene carbon (δ 40-60 ppm). The precise chemical shifts are sensitive to the solvent and the protonation state of the molecule.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands:

  • N-H stretching: A broad band in the region of 3400-2800 cm⁻¹, characteristic of the ammonium salt (R-NH₃⁺).

  • C=O stretching: A strong, sharp absorption band around 1680-1700 cm⁻¹, corresponding to the ketone carbonyl group. The position of this band can be influenced by conjugation with the pyridine ring.

  • C=N and C=C stretching: Absorptions in the 1600-1400 cm⁻¹ region, indicative of the pyridine ring.

  • C-N stretching: Bands in the 1250-1020 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For this compound, electrospray ionization (ESI) is a suitable technique. The expected molecular ion peak for the free base (C₇H₈N₂O) would be at m/z 136.06 [M+H]⁺. Common fragmentation patterns for this type of molecule may involve the loss of CO, cleavage of the bond between the carbonyl and the methylene group, and fragmentation of the pyridine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for monitoring reaction progress. Due to its polar nature, a reversed-phase HPLC method with a polar-embedded column or a Hydrophilic Interaction Liquid Chromatography (HILIC) approach would be suitable.

Comparative Analysis: Benchmarking Against Alternatives

The choice of a building block in a synthetic route often depends on factors like reactivity, availability, and cost. Here, we compare this compound with structurally related alternatives.

CompoundStructureMolecular Weight ( g/mol )Key Differences
This compound Pyridin-2-yl209.07Pyridine ring offers sites for further functionalization and potential for metal chelation.
2-Amino-1-phenylethanone hydrochloride Phenyl171.62Phenyl group is less basic than pyridine. Offers different electronic and steric properties.
2-Amino-1-(4-chlorophenyl)ethanone hydrochloride 4-Chlorophenyl206.06Electron-withdrawing chloro group can influence reactivity of the aromatic ring and ketone.
2-Amino-1-(4-methoxyphenyl)ethanone hydrochloride 4-Methoxyphenyl201.65Electron-donating methoxy group can alter the reactivity of the aromatic ring and ketone.

Rationale for Comparison: The selected alternatives allow for a systematic evaluation of how replacing the pyridine ring with a substituted phenyl ring affects the molecule's properties. This comparison is critical for applications where the electronic nature of the aromatic system plays a key role in the desired biological activity or in subsequent synthetic transformations. For instance, the basicity of the pyridine nitrogen in the target compound can be a key feature for certain biological interactions or can be utilized in coordination chemistry, a property absent in the phenyl-based alternatives.

Experimental Protocols

To ensure reproducibility and accuracy, detailed experimental protocols are provided for key characterization techniques.

Protocol for HPLC-UV Purity Analysis

This protocol is designed as a starting point and may require optimization based on the specific HPLC system and column used.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column with polar endcapping (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.

Causality behind Experimental Choices: The use of a C18 column with polar endcapping is chosen to provide good retention for the polar analyte while minimizing peak tailing. The gradient elution allows for the separation of impurities with a wide range of polarities. TFA is used as an ion-pairing agent to improve peak shape for the basic amine.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis sample_prep Dissolve Sample (1 mg/mL in initial MP) injector Injector (10 µL injection) sample_prep->injector mp_a Mobile Phase A (0.1% TFA in Water) pump Pump (Gradient Elution) mp_a->pump mp_b Mobile Phase B (0.1% TFA in Acetonitrile) mp_b->pump column Column (Polar-embedded C18) injector->column pump->injector detector UV Detector (254 nm) column->detector chromatogram Obtain Chromatogram detector->chromatogram purity Calculate Purity chromatogram->purity

Caption: A typical workflow for the HPLC-UV analysis of this compound.

Interpreting the Data: A Holistic View

The true power of this multi-technique approach lies in the integration of data from all analytical methods. The NMR confirms the carbon-hydrogen framework, the IR identifies the key functional groups, the mass spec provides the molecular weight and fragmentation clues, and the HPLC assesses the purity. Any deviation from the expected data should be investigated as it could indicate the presence of impurities, degradation products, or an incorrect structure.

Data_Integration center Compound Identity & Purity nmr NMR (Structure & Connectivity) center->nmr verifies ir IR (Functional Groups) center->ir verifies ms Mass Spec (Molecular Weight & Formula) center->ms verifies hplc HPLC (Purity & Impurity Profile) center->hplc quantifies nmr->center confirms ir->center confirms ms->center confirms hplc->center confirms

Caption: The logical relationship of how different analytical techniques contribute to the overall characterization.

Conclusion: Empowering Your Research

This guide provides a comprehensive framework for the characterization of this compound and its comparison with relevant alternatives. By understanding the expected analytical data and the rationale behind the experimental choices, researchers can confidently utilize this important building block in their synthetic campaigns. The provided protocols offer a solid starting point for in-house validation and quality control, ultimately contributing to the robustness and reproducibility of the scientific process.

References

  • PubChem. 2-amino-1-(pyridin-2-yl)ethan-1-one dihydrochloride. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

A Comparative Guide to 2-Amino-1-pyridin-2-YL-ethanone dihydrochloride and Other Pyridone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridone scaffold is a privileged structure, forming the backbone of numerous therapeutic agents. Its versatility allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of 2-Amino-1-pyridin-2-YL-ethanone dihydrochloride with other notable pyridone derivatives, offering insights into their potential biological activities supported by established experimental data from the scientific literature.

Introduction to this compound

This compound is a small molecule featuring a pyridine ring, an ethanone linker, and a primary amine. Its chemical structure suggests potential for various biological activities, a hypothesis rooted in the well-documented pharmacological profiles of related pyridone and aminopyridine derivatives. The presence of a nitrogen-containing heterocycle, a carbonyl group, and an amino group provides multiple points for potential interactions with biological targets such as enzymes and receptors.

Chemical Structure and Properties:

PropertyValueSource
CAS Number 51746-81-7[1]
Molecular Formula C7H10Cl2N2O[1]
Molecular Weight 209.07 g/mol [1]
Appearance White powder[2]
Purity Typically ≥98%[1]

The Landscape of Pyridone Derivatives in Medicinal Chemistry

Pyridone derivatives have garnered significant attention in drug discovery due to their broad spectrum of pharmacological activities. These include anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][5] The pyridone moiety can act as a bioisostere for other chemical groups and can participate in hydrogen bonding, which is crucial for target binding.

Comparative Analysis: A Focus on Anticancer and Kinase Inhibitory Potential

While specific experimental data for this compound is not extensively available in peer-reviewed literature, a comparative analysis can be constructed based on the structure-activity relationships (SAR) of analogous compounds. For this guide, we will compare it to two well-characterized classes of pyridone derivatives: Pyridin-2(1H)-one based kinase inhibitors and 2-amino-3-cyanopyridine anticancer agents .

Hypothetical Performance Comparison

Based on its structural features, this compound can be hypothesized to exhibit biological activity, particularly as a kinase inhibitor or an anticancer agent. The 2-aminopyridine core is a known pharmacophore in several kinase inhibitors.[6][7] The ethanone linker and the position of the amino group could influence its binding affinity and selectivity for various kinases.

Compared to more complex pyridone derivatives, its relatively simple structure might translate to a broader spectrum of activity with lower potency. However, this simplicity also makes it an attractive starting point for further chemical modification and optimization in a drug discovery program.

The following table presents a hypothetical comparison based on structural analysis and established SAR from the literature.

FeatureThis compound (Hypothetical)Pyridin-2(1H)-one Kinase Inhibitors2-amino-3-cyanopyridine Anticancer Agents
Core Scaffold 2-AminopyridinePyridin-2(1H)-one2-Amino-3-cyanopyridine
Key Functional Groups Primary amine, KetoneAmide, various substituentsPrimary amine, Nitrile, various substituents
Potential Target Class Protein KinasesProtein Kinases (e.g., TRK, c-Src)[8][9]Various, including tubulin polymerization
Anticipated Potency Potentially moderate, requires optimizationHigh, often in the nanomolar range[9]Varies, with some showing potent activity[10]
Rationale The 2-aminopyridine moiety is a known hinge-binder for many kinases.[6]The pyridin-2(1H)-one scaffold is present in several potent and selective kinase inhibitors.[8][9]The 2-amino-3-cyanopyridine scaffold has demonstrated broad-spectrum anticancer activity.[10]
Supporting Experimental Data from Analogous Compounds

Several studies have demonstrated the potent biological activities of pyridone derivatives. For instance, a series of pyridin-2(1H)-one analogues were identified as potent Tropomyosin receptor kinase (TRK) inhibitors with strong in vivo tumor growth inhibition.[9] Another study reported on (+)-nopinone-based 2-amino-3-cyanopyridines exhibiting promising anticancer activity against various cancer cell lines, with IC50 values in the micromolar range.[10] These findings underscore the potential of the broader class of compounds to which this compound belongs.

Experimental Protocols for Evaluation

To empirically determine the biological activity of this compound and enable a direct comparison with other derivatives, standardized in vitro assays are essential. Below are detailed protocols for two fundamental assays in cancer drug discovery.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[11] The concentration of the formazan is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate for 48-72h treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_solubilization 6. Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance 7. Read Absorbance at 570nm formazan_solubilization->read_absorbance calc_ic50 8. Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: A typical kinase assay measures the transfer of a phosphate group from ATP to a substrate (peptide or protein) by the kinase. The inhibition is quantified by measuring the decrease in the phosphorylated substrate or the consumption of ATP.

Step-by-Step Protocol (Generic):

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and the test compound in a suitable kinase buffer.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations.

  • Initiation: Start the reaction by adding the substrate and ATP mixture to the wells.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the kinase activity using a suitable detection method. Common methods include:

    • Radiometric assays: Using radiolabeled ATP ([γ-32P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.[12]

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.

Kinase_Inhibition_Workflow cluster_setup Setup cluster_reaction Reaction cluster_detection Detection & Analysis reagent_prep 1. Prepare Reagents (Kinase, Substrate, ATP, Compound) reaction_mix 2. Mix Kinase and Compound reagent_prep->reaction_mix initiation 3. Initiate with Substrate/ATP reaction_mix->initiation incubation 4. Incubate initiation->incubation termination 5. Terminate Reaction incubation->termination detection 6. Detect Kinase Activity termination->detection analysis 7. Determine IC50 detection->analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

This compound represents a molecule of interest within the pharmacologically significant class of pyridone derivatives. While direct experimental evidence of its biological activity is currently limited in the public domain, a comparative analysis based on the well-established structure-activity relationships of analogous compounds suggests its potential as a starting point for the development of novel anticancer agents or kinase inhibitors.

To validate this hypothesis, the next logical step is the empirical evaluation of this compound using the standardized in vitro assays detailed in this guide. Such studies would provide the necessary data to definitively position this compound within the broader landscape of pyridone derivatives and guide future medicinal chemistry efforts.

References

  • Pyridones in drug discovery: Recent advances.
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205. Benchchem.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • Examples of some biologically active 2-pyridone derivatives.
  • A Comparative Analysis of Pyridine Derivatives in Proton Pump Inhibitor Synthesis. Benchchem.
  • Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. PubMed.
  • Structure-Activity-Relationship Studies Around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in vivo Activity.
  • A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrarant Aza-indazole IRAK4 Inhibitors. PubMed Central.
  • Methods for Detecting Kinase Activity. Cayman Chemical.
  • Structure-activity relationship of the synthesized pyridine and thienopyridine (4–15) compounds.
  • This compound. 2a biotech.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • This compound cas no.51746-81-7. Guidechem.
  • Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)
  • Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines.
  • A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.
  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calcul
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed Central.
  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calcul
  • CAS 51746-81-7 | this compound. Synblock.
  • Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. PubMed.
  • Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)

Sources

A Comparative Guide to the Biological Activity of 2-Aminopyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The aminopyridines, a family of heterocyclic organic compounds, exist as three structural isomers: 2-aminopyridine (2-AP), 3-aminopyridine (3-AP), and 4-aminopyridine (4-AP). While sharing a common pyridine core, the position of the amino group dramatically influences their electronic properties, basicity, and, consequently, their biological activities.[1][2] This guide provides a comprehensive comparison of these isomers, synthesizing available experimental data to inform researchers, scientists, and drug development professionals in their selection and application. The well-documented role of 4-aminopyridine as a potassium channel blocker in clinical use, particularly for multiple sclerosis, often overshadows the nuanced and diverse biological profiles of its isomers.[3][4] Understanding these differences is paramount for leveraging the full potential of the aminopyridine scaffold in modern drug discovery and neuroscience research.

Physicochemical Properties: The Foundation of Biological Interaction

The position of the electron-donating amino group on the pyridine ring fundamentally dictates the electron density distribution and basicity of each isomer, a critical factor influencing their interaction with biological targets.[2] The basicity, expressed as the pKa of the conjugate acid, varies significantly among the isomers.

IsomerStructurepKa (Conjugate Acid)
2-Aminopyridine 6.86[1]
3-Aminopyridine 5.98[1]
4-Aminopyridine 9.17[1]

4-Aminopyridine stands out as the most basic isomer due to the resonance stabilization of its protonated form, where the positive charge on the ring nitrogen can be delocalized onto the exocyclic amino group.[2] Conversely, 3-aminopyridine is the least basic because the amino group at the meta position cannot contribute to resonance stabilization of the protonated ring nitrogen.[2] The intermediate basicity of 2-aminopyridine is influenced by a combination of electronic effects and the potential for intramolecular hydrogen bonding.[5] These differences in basicity have profound implications for their biological activity, particularly in their ability to interact with ion channels in a charged state.

Mechanism of Action: A Focus on Potassium Channel Blockade

The most extensively characterized biological activity of aminopyridines is their ability to block voltage-gated potassium (Kv) channels.[4] This action underlies the therapeutic effect of 4-aminopyridine (also known as dalfampridine) in improving motor function in patients with multiple sclerosis by restoring action potential conduction in demyelinated axons.[4]

The potency of this blockade varies significantly between the isomers, as demonstrated by their half-maximal inhibitory concentrations (IC50) on specific Kv channel subtypes.

IsomerTargetIC50
2-Aminopyridine Kv1.1Data not available
3-Aminopyridine Kv1.12.2 mM[6][7]
4-Aminopyridine Kv1.189 µM[6][7]
4-Aminopyridine Fast Kv current (in dopaminergic neurons)0.4 mM[8]
4-Aminopyridine Delayed Kv current (in dopaminergic neurons)2 mM[8]

Figure 1: Diagram illustrating the differential blockade of voltage-gated potassium channels by aminopyridine isomers.

Modulation of Neurotransmitter Release

A direct consequence of potassium channel blockade and the resultant prolongation of the action potential is an enhanced release of neurotransmitters from presynaptic terminals. This effect has been observed for all three isomers, although with varying efficacy.

In a study examining the release of [3H]dopamine from rat brain synaptosomes, 4-aminopyridine and its derivative 3,4-diaminopyridine were found to be the most potent inducers of dopamine release. In contrast, 2-aminopyridine and 3-aminopyridine were less active. This suggests a correlation between the potency of potassium channel blockade and the efficacy of neurotransmitter release.

Further studies have shown that 4-aminopyridine can also stimulate the release of other neurotransmitters, including acetylcholine, noradrenaline, GABA, and glutamate, with the release of acetylcholine and GABA being calcium-dependent.[8][9] The differential effects on various neurotransmitter systems highlight the complexity of aminopyridine pharmacology beyond simple potassium channel blockade.

In Vitro Cytotoxicity: A Comparative Overview

The cytotoxic potential of aminopyridine isomers is a critical consideration for their therapeutic application. While comprehensive, direct comparative studies on the same cell lines are limited, available data provides some insights.

IsomerCell LineAssayIC50
2-Aminopyridine --Data not available
3-Aminopyridine --Data not available
4-Aminopyridine MCF-7 (Breast Cancer)Trypan Blue Exclusion4 mM[10]
4-Aminopyridine L929 (Fibroblast)Trypan Blue Exclusion5 mM[10]

4-Aminopyridine has been shown to induce cell death in the MCF-7 breast cancer cell line with an IC50 of 4 mM.[10] Notably, the IC50 value for the non-cancerous L929 fibroblast cell line was slightly higher at 5 mM, suggesting some degree of selective cytotoxicity.[10] The lack of direct comparative IC50 data for 2-aminopyridine and 3-aminopyridine on the same cell lines represents a significant knowledge gap that warrants further investigation. It is important to note that derivatives of 2-aminopyridine have been investigated for their anticancer properties, with some showing potent activity against various cancer cell lines.[1][11]

Broader Biological Activities and Therapeutic Potential

Beyond their effects on potassium channels and neurotransmitter release, aminopyridine isomers and their derivatives exhibit a wide range of other biological activities.

  • 2-Aminopyridine: The 2-AP scaffold is a versatile building block in medicinal chemistry and has been incorporated into numerous compounds with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[10][12] Derivatives of 2-aminopyridine have also been developed as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), highlighting their potential in treating neurodegenerative diseases.

  • 3-Aminopyridine: While less potent as a potassium channel blocker, 3-aminopyridine derivatives have been synthesized and evaluated for their binding affinity to central nicotinic acetylcholine receptors, suggesting their potential as modulators of cholinergic neurotransmission.[6]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing Potassium Channel Blockade

Objective: To determine the half-maximal inhibitory concentration (IC50) of aminopyridine isomers on a specific voltage-gated potassium channel subtype (e.g., Kv1.1) expressed in a mammalian cell line.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) in appropriate growth medium.

    • Transfect the cells with a plasmid encoding the alpha subunit of the desired potassium channel (e.g., KCNA1 for Kv1.1) using a standard transfection reagent.

    • Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.

    • Allow 24-48 hours for channel expression.

  • Electrophysiological Recording:

    • Prepare borosilicate glass microelectrodes with a resistance of 2-5 MΩ when filled with intracellular solution.

    • The intracellular solution should contain (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, and 11 EGTA, with the pH adjusted to 7.2 with KOH.

    • The extracellular solution should contain (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with the pH adjusted to 7.4 with NaOH.

    • Establish a whole-cell patch-clamp configuration on a single, fluorescently identified cell.

    • Hold the cell at a membrane potential of -80 mV.

    • Elicit potassium currents by applying depolarizing voltage steps (e.g., to +40 mV for 500 ms).

  • Drug Application and Data Acquisition:

    • Prepare stock solutions of the aminopyridine isomers in the extracellular solution.

    • Apply increasing concentrations of the test compound to the cell via a perfusion system.

    • Record the potassium current at each concentration after allowing for equilibration.

    • Measure the peak outward current at each concentration.

  • Data Analysis:

    • Normalize the peak current at each drug concentration to the control current (before drug application).

    • Plot the normalized current as a function of the logarithm of the drug concentration.

    • Fit the data to the Hill equation to determine the IC50 value.

Figure 2: A generalized experimental workflow for assessing the biological activity of aminopyridine isomers.

MTT Assay for In Vitro Cytotoxicity Assessment

Objective: To determine the IC50 of aminopyridine isomers on a cancer cell line (e.g., MCF-7) and a non-cancerous cell line (e.g., L929).

Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the aminopyridine isomers in the appropriate cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium without the compound).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve.

Conclusion

The three isomers of aminopyridine, while structurally similar, exhibit distinct biological activity profiles. 4-Aminopyridine is a potent potassium channel blocker, a property that underpins its clinical use and its pronounced effect on enhancing neurotransmitter release. 3-Aminopyridine is a significantly weaker potassium channel blocker, and its biological activities may be more prominently mediated through other mechanisms, such as interaction with nicotinic acetylcholine receptors. The biological profile of 2-aminopyridine as a parent compound is less well-defined in comparative studies, though its scaffold is a cornerstone in the development of a wide array of biologically active molecules.

For researchers and drug development professionals, this comparative guide underscores the importance of considering the isomeric form of aminopyridine in their studies. The significant differences in potency and mechanism of action highlight the potential for isomer-specific applications and the need for further research to fully elucidate the therapeutic potential of each of these fascinating molecules. Future comparative studies focusing on the direct, quantitative assessment of 2-aminopyridine's effects on ion channels and its cytotoxicity are crucial to completing our understanding of this important class of compounds.

References

  • Damsma, G., Westerink, B. H. C., de Vries, J. B., Van den Berg, C. J., & Horn, A. S. (1988). Differential effects of 4-aminopyridine and 2,4-diaminopyridine on the in vivo release of acetylcholine and dopamine in freely moving rats measured by intrastriatal dialysis. European Journal of Pharmacology, 145(1), 15–20. [Link]
  • Goodman, A. D., & Stone, L. (2013). 4-aminopyridine—the new old drug for the treatment of neurodegenerative diseases. Expert Review of Neurotherapeutics, 13(7), 747-759.
  • Kirsch, G. E., & Drewe, J. A. (1994). Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes. Molecular Pharmacology, 45(6), 1242–1252.
  • McVey, A. C., Bartlett, S., Kajbaf, M., et al. (2020). 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. ACS Omega, 5(14), 8038-8047.
  • Ji, H., Delker, S. L., Li, H., et al. (2011). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 54(17), 6049-6059.
  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(1), 1-20.
  • BenchChem. (2025).
  • Tapia, R., & Sitges, M. (1982). Effect of 4-aminopyridine on transmitter release in synaptosomes. Brain Research, 250(2), 291–299.
  • Kirsch, G. E., & Drewe, J. A. (1994). Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes. Molecular pharmacology, 45(6), 1242–1252.
  • Belkadi, A., Kenouche, S., Melkemi, N., Daoud, I., & Djebaili, R. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
  • Spasov, V., Getova, D., & Spasov, A. (1979). [Comparison of 2-aminopyridine, 3-aminopyridine and 4-aminopyridine hydrochlorides and iodomethylates by the degree of decrease in curare toxicity]. Eksperimentalna meditsina i morfologiia, 18(3), 150–154.
  • Balboni, G., Marastoni, M., Merighi, S., Borea, P. A., & Tomatis, R. (2000). Synthesis and binding of 3-aminopyridine derivatives at central nicotinic receptors. Arzneimittel-Forschung, 50(6), 507–511.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers.
  • ChemicalBook. (2024, April 10). 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three.
  • BenchChem. (2025). A Comparative Guide to Aminopyridine Isomers as Ligands for Researchers and Drug Development Professionals.
  • Wikipedia. (n.d.). IC50.
  • Tapia, R. (1982). Effects of drugs on neurotransmitter release: experiments in vivo and in vitro. Salud mental, 5(3), 82-87.
  • Krippendorff, B. F., & Neuhaus, R. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • Wang, Y., Zhang, Y., Li, Y., & Wang, Y. (2020). Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches. International Journal of Molecular Sciences, 21(24), 9706.
  • PubChem. (n.d.). 3-Aminopyridine.
  • Caggiano, A. O., & Blight, A. R. (2013). Targeting Voltage-Gated Potassium Channels in Breast Cancer: Mechanistic Insights into 4-Aminopyridine-Induced Cell Death. International journal of molecular sciences, 14(12), 23939–23955.
  • Ilyas, U., Alkury, L. T., Naaz, S., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Anti-cancer agents in medicinal chemistry, 22(14), 2599–2606.
  • Santa Cruz Biotechnology. (n.d.). 3-Aminopyridine.
  • Yilmaz, E., & Su, E. (2018). Synergistic Effects of 4-Aminopyridine and Paclitaxel on MCF 7 Cell Line. Hacettepe University Journal of the Faculty of Pharmacy, 38(2), 99-112.
  • Agustina, D., Juffrie, M., & Sudarmo, S. P. (2022). Cytotoxicity Enhancement in MCF-7 Breast Cancer Cells with Depolymerized Chitosan Delivery of α-Mangostin. Polymers, 14(19), 4193.
  • ResearchGate. (n.d.). The effect of single anti-cancer drugs on MCF-7 and L929 cells.
  • Wikipedia. (n.d.). 2-Aminopyridine.
  • ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h.
  • Judge, S. I., & Bever, C. T., Jr (2006). Potassium channel blockers in multiple sclerosis: a review. CNS drug reviews, 12(3-4), 309–324.

Sources

A Comparative Guide to 2-Pyridinone Derivatives as Anti-Inflammatory Agents: Mechanisms, Efficacy, and Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 2-pyridinone core has emerged as a "privileged scaffold".[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability make it an attractive starting point for drug design.[1][3] This guide provides a comprehensive comparison of 2-pyridinone derivatives as anti-inflammatory agents, delving into their mechanisms of action, presenting supporting experimental data, and offering detailed protocols for their evaluation.

Mechanistic Landscape: How 2-Pyridinone Derivatives Combat Inflammation

Inflammation is a complex biological response involving a symphony of cellular and molecular players.[4] The anti-inflammatory effects of 2-pyridinone derivatives are not attributed to a single target but rather a multifactorial modulation of key inflammatory pathways.

A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes .[5] The COX enzymes, particularly the inducible isoform COX-2, are responsible for the synthesis of prostaglandins, which are pivotal mediators of pain and inflammation.[5][6] Several 2-pyridinone derivatives have demonstrated potent inhibitory activity against COX enzymes, with some exhibiting desirable selectivity for COX-2 over the constitutively expressed COX-1, potentially reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5][7][8]

Beyond COX inhibition, these derivatives significantly suppress the production of other pro-inflammatory mediators. Studies have shown their ability to decrease the expression and release of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) , as well as the inflammatory signaling molecule Nitric Oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[8][9]

These effects are orchestrated through the modulation of critical intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are master regulators of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.[10][11][12][13] Evidence suggests that 2-pyridinone derivatives can interfere with these pathways, preventing the nuclear translocation of NF-κB and attenuating the phosphorylation cascades of MAPKs (such as p38 and JNK), thereby shutting down the inflammatory engine at a transcriptional level.[14][15]

G cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_receptor Cell Surface Receptor cluster_pathways Intracellular Signaling Pathways cluster_transcription Nuclear Transcription cluster_output Pro-inflammatory Mediators cluster_inhibition Inhibition by 2-Pyridinone Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Cascade (p38, JNK) TLR4->MAPK Activation IKK IKK Complex TLR4->IKK Activation NFkB_N Active NF-κB MAPK->NFkB_N Activates Transcription Factors NFkB_I NF-κB / IκB IKK->NFkB_I Phosphorylates IκB NFkB_I->NFkB_N Releases NF-κB Cytokines TNF-α, IL-6 NFkB_N->Cytokines Induces Gene Expression COX2 COX-2 NFkB_N->COX2 Induces Gene Expression iNOS iNOS NFkB_N->iNOS Induces Gene Expression PGs Prostaglandins COX2->PGs NO Nitric Oxide iNOS->NO Inhibit_Pathway Pathway Modulation Inhibit_Pathway->MAPK Inhibit_Pathway->IKK Inhibit_Enzyme Direct Enzyme Inhibition Inhibit_Enzyme->COX2 Inhibit_Enzyme->iNOS

Caption: Key inflammatory pathways modulated by 2-pyridinone derivatives.

Performance Benchmarking: A Comparative Data Analysis

The true measure of a therapeutic candidate lies in its quantifiable activity. The following table summarizes key performance data for representative 2-pyridinone derivatives compared to established anti-inflammatory drugs. This data, compiled from various studies, highlights their potential as potent and, in some cases, selective inhibitors.

Compound/DrugTarget/AssayIC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo Edema Inhibition (%)Reference
Pyridone Derivative 7c COX-11.850.98 (Dual Inhibitor)82%[7]
COX-21.89
Pyridazinone Derivative 5a COX-112.8716.70>70% (Comparable to Celecoxib)[9]
COX-20.77
Celecoxib (Standard) COX-112.9637.03~75%[9]
COX-20.35
Indomethacin (Standard) COX-10.210.50 (Non-selective)~80%[9]
COX-20.42

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.

Essential Protocols for Evaluating Anti-inflammatory Activity

Rigorous and reproducible experimental validation is paramount in drug discovery. The following are detailed protocols for key in vitro and in vivo assays commonly used to screen and characterize the anti-inflammatory properties of 2-pyridinone derivatives.

General Experimental Workflow

The screening process for a novel anti-inflammatory compound typically follows a hierarchical approach, moving from high-throughput in vitro assays to more complex in vivo models. This ensures that only the most promising candidates advance, saving time and resources.

G cluster_vitro In Vitro Screening cluster_vivo In Vivo Validation a Primary Assays (e.g., COX Enzyme Inhibition) b Cell-Based Assays (e.g., NO Production in Macrophages) a->b c Mechanism of Action (e.g., Western Blot for NF-κB) b->c d Acute Inflammation Model (e.g., Carrageenan Paw Edema) c->d Lead Candidate Selection e Chronic Models & Toxicology (e.g., Adjuvant Arthritis, Ulcerogenicity) d->e

Caption: Hierarchical workflow for screening anti-inflammatory candidates.

In Vitro Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

Principle: This assay quantifies the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria.[16] The stable end-product of NO, nitrite, is measured colorimetrically using the Griess reagent.[17]

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.[18]

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[19]

  • Compound Treatment: Pre-treat the cells with various concentrations of the 2-pyridinone derivatives (or a vehicle control) for 30 minutes to 1 hour.[19]

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[18][19]

  • Incubation: Incubate the plate for 20-24 hours at 37°C.[16][19]

  • Nitrite Quantification (Griess Assay):

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each well.[17][20]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-only treated cells.

Causality: This assay directly assesses a compound's ability to interfere with the inflammatory signaling cascade triggered by a pathogen-associated molecular pattern (LPS). A reduction in NO indicates inhibition of the iNOS enzyme or upstream signaling pathways like NF-κB.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: This is a classic and highly reproducible model of acute inflammation.[21] Subplantar injection of carrageenan, a seaweed-derived polysaccharide, induces a localized inflammatory response characterized by fluid accumulation (edema).[21][22] The efficacy of an anti-inflammatory compound is measured by its ability to reduce this swelling.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week with free access to food and water.

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Groups (various doses of the 2-pyridinone derivative).[21]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[21]

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[21]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[21][23]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[21]

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Causality: The carrageenan response is biphasic. The early phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-5 hours) is primarily driven by prostaglandins produced by COX-2.[15] Inhibition of edema, particularly in the later phase, strongly suggests that the test compound interferes with the prostaglandin synthesis pathway, corroborating in vitro COX inhibition data.

Structure-Activity Relationship (SAR) and Comparative Analysis

The anti-inflammatory potency of 2-pyridinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[3]

Caption: General scaffold of 2-pyridinone and key SAR insights.

Comparative Advantages:

  • Potency and Selectivity: As shown in the data table, optimized 2-pyridinone derivatives can achieve potency comparable to standard NSAIDs like indomethacin and celecoxib.[9] Crucially, medicinal chemistry efforts have successfully yielded derivatives with high selectivity for COX-2, which is a key objective for developing safer anti-inflammatory drugs.[7][9]

  • Gastrointestinal Safety: A major drawback of non-selective NSAIDs is the risk of gastric ulceration due to the inhibition of COX-1, which is essential for maintaining the gastric mucosa. Studies on selective 2-pyridinone derivatives have shown a significantly lower ulcer index compared to indomethacin, demonstrating a superior safety profile.[9]

  • Novel Mechanisms: The ability to modulate multiple pathways, including NF-κB and cytokine production, suggests that 2-pyridinone derivatives may offer a broader spectrum of anti-inflammatory activity than agents that solely target COX enzymes.

Conclusion

2-Pyridinone derivatives represent a highly promising and versatile class of anti-inflammatory agents. Their therapeutic potential is rooted in a multi-pronged mechanism of action that includes potent, and often selective, inhibition of COX-2, as well as the suppression of key inflammatory signaling pathways and mediators. Extensive structure-activity relationship studies have demonstrated that the scaffold is highly tunable, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. When benchmarked against existing NSAIDs, lead compounds from this class have shown comparable efficacy in preclinical models with the significant advantage of improved gastrointestinal safety. Future research should continue to focus on optimizing lead candidates for clinical development and exploring their potential in chronic inflammatory conditions.

References

  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PubMed Central.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Benchchem.
  • Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse.
  • The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH.
  • NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers.
  • MAPK Signaling Links Autophagy and Inflammation. Bio-Techne.
  • MAPK signaling in inflammation-associated cancer development. PMC - NIH.
  • Modulating Inflammation through the Negative Regulation of NF-κB Signaling. PMC.
  • MAPK Signaling: Inflammatory Cytokines Pathway. R&D Systems.
  • NF-κB signaling in inflammation. MD Anderson Cancer Center.
  • NF-κB signaling in inflammation. PubMed - NIH.
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate.
  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI - NIH.
  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. [No Source Provided].
  • Carrageenan induced Paw Edema Model. Creative Biolabs.
  • 2.2. Carrageenan-Induced Paw Edema. Bio-protocol.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [No Source Provided].
  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI.
  • Synthesis of novel 3,5,6-trisubstituted 2-pyridone derivatives and evaluation for their anti-inflammatory activity | Request PDF. ResearchGate.
  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PMC - PubMed Central.
  • Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. PubMed.
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [No Source Provided].
  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry (RSC Publishing).
  • Preparation and antiinflammatory activity of 2- and 4-pyridones. | Semantic Scholar. [No Source Provided].
  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central.
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PMC.
  • (PDF) A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate.
  • INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE International Journal of Drug Development & R. [No Source Provided].
  • A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. IJSDR.
  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC - NIH.
  • Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. MDPI.
  • Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. ThaiScience.
  • Substituted pyridines as selective cyclooxygenase-2 inhibitors. Google Patents.
  • The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya.
  • Synthesized pyridine compound derivatives decreased TNF alpha and adhesion molecules and ameliorated HSV-induced inflammation in a mouse model. PubMed.
  • Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. BioWorld.
  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed.
  • Identification of a selective thieno[2,3-c]pyridine inhibitor of COT kinase and TNF-alpha production. PubMed.
  • Imidazo[1,2-a]pyridine derivatives as inhibitors of TNF-alpha expression in T cells. PubMed.

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Aminopyridine

2-Aminopyridine is a foundational molecule in the chemical and pharmaceutical landscape. It serves as a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including anti-inflammatory drugs like piroxicam and tenoxicam, as well as various other heterocyclic compounds and Schiff bases.[1][2] Its derivatives are explored for a wide range of biological activities, including antibacterial and anticancer properties.[3] Given its prevalence, the comprehensive characterization of 2-aminopyridine is not merely an academic exercise; it is a critical requirement for ensuring the quality, safety, and efficacy of pharmaceutical products.

This guide provides an in-depth comparison of the primary analytical techniques used to characterize 2-aminopyridine. Moving beyond a simple listing of methods, we will explore the causality behind technique selection, offering field-proven insights into how each method contributes to a holistic understanding of the molecule's identity, purity, structure, and physical properties. This document is intended for researchers, quality control analysts, and drug development professionals who require a robust analytical strategy for this vital chemical entity.

An Overview of the Analytical Workflow

The characterization of a raw material like 2-aminopyridine is a multi-faceted process. No single technique can provide all the necessary information. Instead, a suite of orthogonal methods is employed, each interrogating a different molecular attribute. The choice and sequence of these techniques are dictated by the specific question being asked, from initial identity confirmation to rigorous purity assessment and solid-state analysis.

Analytical_Workflow cluster_Initial_ID Identity & Structure cluster_Purity Purity & Quantification cluster_Solid_State Solid-State Properties IR FTIR (Functional Groups) MS Mass Spectrometry (Molecular Weight) NMR NMR Spectroscopy (Chemical Structure) HPLC HPLC (Purity, Impurities) HPLC->MS LC-MS for Impurity ID GC GC (Residual Solvents, Volatile Impurities) qNMR qNMR (Quantitative Assay) DSC DSC (Melting Point, Purity) TGA TGA (Thermal Stability) XRD X-Ray Diffraction (Crystal Form) Sample 2-Aminopyridine Sample Sample->IR Structural Elucidation Sample->MS Structural Elucidation Sample->NMR Structural Elucidation Sample->HPLC Separation & Assay Sample->GC Separation & Assay Sample->qNMR Separation & Assay Sample->DSC Physicochemical Properties Sample->TGA Physicochemical Properties Sample->XRD Physicochemical Properties

Caption: A typical analytical workflow for the comprehensive characterization of a 2-aminopyridine sample.

Part 1: Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the chemical identity and structure of 2-aminopyridine by probing the interaction of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy

Why it's used: Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique perfect for initial identity confirmation. It provides a molecular "fingerprint" by identifying the characteristic vibrational frequencies of functional groups. For 2-aminopyridine, the key is to confirm the presence of the amino group (N-H) and the pyridine ring system.

Key Spectral Features:

  • N-H Stretching: The amino group typically exhibits two distinct bands for asymmetric and symmetric stretching in the region of 3250-3480 cm⁻¹.[4]

  • N-H Scissoring: A characteristic bending vibration for the NH₂ group is expected around 1600-1650 cm⁻¹.[4][5]

  • C=N and C=C Stretching: Vibrations associated with the pyridine ring appear in the 1400-1600 cm⁻¹ region. Coordination or protonation of the ring nitrogen can cause these bands to shift to higher frequencies.[5][6]

  • C-H Stretching: Aromatic C-H stretches are typically observed above 3000 cm⁻¹.[7]

Vibration ModeTypical Wavenumber (cm⁻¹)Significance for 2-Aminopyridine
N-H Asymmetric Stretch~3440Confirms primary amine group
N-H Symmetric Stretch~3300Confirms primary amine group
N-H Scissoring (Bending)~1620Confirms -NH₂ group
C=N / C=C Ring Stretch1560 - 1600Confirms pyridine ring structure
Nuclear Magnetic Resonance (NMR) Spectroscopy

Why it's used: NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for confirmation of the substitution pattern on the pyridine ring.

Key Spectral Features (¹H NMR):

  • Amino Protons (-NH₂): A broad singlet, typically in the 4.5-6.0 ppm range, whose chemical shift is sensitive to solvent and concentration.

  • Aromatic Protons (Pyridine Ring): The four protons on the ring will appear as distinct multiplets in the aromatic region (typically 6.5-8.5 ppm). The specific coupling patterns (J-coupling) confirm their relative positions.

Key Spectral Features (¹³C NMR):

  • The spectrum will show five distinct signals for the five carbon atoms of the pyridine ring, with the carbon atom bonded to the amino group (C2) being significantly shielded compared to the others.

Mass Spectrometry (MS)

Why it's used: MS provides the exact molecular weight of the molecule, serving as a primary confirmation of its elemental composition. When coupled with a chromatographic system (LC-MS or GC-MS), it becomes an indispensable tool for identifying and characterizing impurities.[8]

Expected Result: In its most common electron ionization (EI) mode, the mass spectrum of 2-aminopyridine will show a prominent molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 94.[9] High-resolution mass spectrometry (HRMS) can confirm the molecular formula C₅H₆N₂ with high accuracy.[8]

UV-Visible Spectroscopy

Why it's used: UV-Vis spectroscopy is primarily used for quantitative analysis due to its adherence to the Beer-Lambert law. It is a simple, robust, and cost-effective method for determining the concentration of 2-aminopyridine in solution and serves as the most common detection method for HPLC. The absorption maxima (λmax) correspond to the π → π* electronic transitions within the conjugated pyridine system.[10][11]

Expected Result: 2-Aminopyridine typically exhibits a strong absorbance maximum around 275-280 nm, which is a common wavelength used for its detection in HPLC methods.[1][12]

Part 2: Chromatographic Techniques for Separation and Purity

Chromatography is the cornerstone of purity assessment, allowing for the separation of 2-aminopyridine from its isomers, starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

Why it's used: HPLC is the gold standard for determining the purity and assay of pharmaceutical compounds. Its versatility allows for the separation of a wide range of analytes with high resolution and sensitivity. For 2-aminopyridine, which is a hydrophilic basic compound, several chromatographic modes can be employed.[1][13][14]

Common HPLC Modes:

  • Reversed-Phase (RP-HPLC): This is the most common approach, typically using a C18 column. The mobile phase consists of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier like acetonitrile or methanol.[1][12] This mode is excellent for separating 2-aminopyridine from less polar impurities.

  • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange mechanisms can offer unique selectivity for separating closely related isomers of aminopyridine, often without the need for ion-pairing reagents that are incompatible with mass spectrometry.[1][13]

  • Hydrogen-Bonding Mode: Specialized columns can separate aminopyridine isomers based on hydrogen bonding interactions between the analyte and the stationary phase, offering an alternative selectivity.[1][14]

HPLC_Workflow cluster_hplc HPLC System MobilePhase Mobile Phase (Buffer/Solvent) Pump HPLC Pump MobilePhase->Pump Injector Autosampler Pump->Injector Column Column (e.g., C18) Injector->Column Detector UV/PDA Detector Column->Detector Data Chromatogram (Purity Data) Detector->Data Sample Sample Solution Sample->Injector

Caption: A simplified workflow for the purity analysis of 2-aminopyridine by HPLC.

Gas Chromatography (GC)

Why it's used: GC is suitable for analyzing thermally stable and volatile compounds. It is an excellent technique for quantifying residual solvents from the manufacturing process or for detecting volatile impurities that may not be amenable to HPLC analysis.[1][9]

Causality of Choice: The decision between HPLC and GC is driven by the analyte's properties. HPLC is preferred for the primary purity analysis of 2-aminopyridine itself and its non-volatile impurities. GC is the superior choice for volatile components like synthesis solvents (e.g., toluene, benzene) that must be controlled to very low levels.

Part 3: Thermal and Solid-State Analysis

These techniques characterize the physical properties of 2-aminopyridine in its solid state, which is critical for formulation development, stability, and processing.

Differential Scanning Calorimetry (DSC)

Why it's used: DSC measures the heat flow into or out of a sample as a function of temperature. It is the primary method for determining the melting point, a key physical constant for identity and a sensitive indicator of purity. Impurities typically depress and broaden the melting endotherm.[15]

Expected Result: A sharp endothermic peak corresponding to the melting of 2-aminopyridine. The peak temperature provides the melting point, and the area under the curve (enthalpy of fusion) can be related to the degree of crystallinity.[7][16]

Thermogravimetric Analysis (TGA)

Why it's used: TGA measures the change in mass of a sample as it is heated. It is used to assess thermal stability, decomposition profiles, and to quantify the presence of residual water or solvents.[15][17] When run simultaneously with DSC (STA), it provides a more complete picture of thermal events.[16]

Expected Result: The TGA curve for a pure, anhydrous 2-aminopyridine sample should show a flat baseline until the onset of thermal decomposition. A mass loss at lower temperatures (e.g., <120°C) would indicate the presence of moisture or volatile solvents.[7]

X-Ray Diffraction (XRD)

Why it's used: Single-crystal XRD provides the definitive three-dimensional arrangement of atoms in a crystal, confirming the molecular structure and revealing intermolecular interactions like hydrogen bonding.[10][18] Powder XRD (PXRD) is used to identify the specific crystalline form (polymorph) and to assess the overall crystallinity of a bulk sample.[7] This is crucial as different polymorphs can have different solubilities and stabilities.

Comparative Summary of Techniques

TechniquePrimary InformationSensitivityThroughputDestructive?Key Application for 2-Aminopyridine
FTIR Functional GroupsMediumHighNoRapid Identity Confirmation
NMR Chemical StructureLowLowNoUnambiguous Structural Elucidation
MS Molecular WeightHighHighYesMolecular Formula Confirmation, Impurity ID
UV-Vis ConcentrationMedium-HighHighNoQuantitative Assay, HPLC Detection
HPLC Purity, ImpuritiesHighMediumYesGold Standard for Purity & Assay
GC Volatile ImpuritiesVery HighMediumYesResidual Solvent Analysis
DSC Melting Point, PurityMediumMediumYesPurity Assessment, Polymorph Screening
TGA Thermal StabilityLowMediumYesWater/Solvent Content, Decomposition Profile
XRD Crystal StructureN/ALowNoSolid-Form Identification, Polymorphism

Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC-UV

Objective: To determine the purity of a 2-aminopyridine sample and quantify related impurities. This protocol is based on established methods for aminopyridine analysis.[1][12]

1. Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Ammonium Formate (Analytical Grade)

  • Formic Acid (for pH adjustment)

  • Ultrapure Water

  • 2-Aminopyridine Reference Standard

  • 2-Aminopyridine Sample

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

3. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 7.0 with formic acid

  • Mobile Phase B: Acetonitrile

  • Elution: Isocratic or Gradient (e.g., 90:10 A:B for 15 minutes)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh ~25 mg of 2-aminopyridine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 90:10 mixture of Mobile Phase A and B. This yields a ~0.5 mg/mL solution.

  • Sample Solution: Prepare the sample in the same manner as the standard.

5. Analysis and Calculation:

  • Inject the standard and sample solutions.

  • Identify the 2-aminopyridine peak based on the retention time of the standard.

  • Calculate the purity using an area percent normalization method:

    • % Purity = (Area of 2-AP Peak / Total Area of All Peaks) x 100

Trustworthiness Check: The method's suitability is validated by ensuring good resolution (>2) between 2-aminopyridine and its known impurities, demonstrating linearity over a range of concentrations, and confirming repeatability through multiple injections (RSD < 2%).

Protocol 2: Melting Point Determination by DSC

Objective: To determine the melting point and assess the purity of a 2-aminopyridine solid sample.

1. Reagents and Materials:

  • Indium Reference Standard (for calibration)

  • 2-Aminopyridine Sample

  • Aluminum DSC pans and lids

2. Instrumentation:

  • Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.

  • Nitrogen gas supply (for inert purge).

3. Experimental Conditions:

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.

  • Purge Gas: Nitrogen at 30-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp at 10°C/min to 150°C.

  • Calibration: Calibrate the instrument for temperature and enthalpy using the melting of an indium standard prior to sample analysis.

4. Analysis:

  • The resulting thermogram will show an endotherm.

  • The Onset Temperature of the endotherm is typically reported as the melting point.

  • The Peak Temperature and the Enthalpy of Fusion (ΔHfus) in J/g are also recorded. A sharp peak with a high enthalpy value is indicative of a pure, crystalline material.

Conclusion

The analytical characterization of 2-aminopyridine is a systematic process that relies on the synergistic application of spectroscopic, chromatographic, and thermal techniques. A foundational identity check is best performed using FTIR and Mass Spectrometry. For definitive structural confirmation, NMR remains unparalleled. The workhorse for quality control, ensuring purity and quantifying impurities, is unequivocally HPLC, with GC serving a complementary role for volatile analysis. Finally, DSC, TGA, and XRD provide crucial information about the solid-state properties that govern the material's stability and processability. By understanding the "why" behind each technique and employing them logically, scientists can build a comprehensive data package that ensures the quality and consistency of 2-aminopyridine for its critical applications in research and industry.

References

  • Crystal structures of 2-aminopyridine citric acid salts: C5H7N2+·C6H7O7− and 3C5H7N2+·C6H5O73-. PubMed Central. [Link]
  • 2-Aminopyridine - HPLC Method. SIELC Technologies. [Link]
  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]
  • HPLC Methods for analysis of 2-Aminopyridine.
  • Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II).
  • Accuracy of method for 2-aminopyridine.
  • The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions. [Link]
  • 2-Aminopyridine Mass Spectrum. NIST WebBook. [Link]
  • 2-Aminopyridine. NIST WebBook. [Link]
  • 2-Aminopyridine.
  • 2-Aminopyridine Ion Clustering D
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. [Link]
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine.
  • H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine.
  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link]
  • Synthesis, IR, and NMR Study of Some Cu(II), Ni(II), Co(II) Complexes of O-Vanillin and 2-Amino Pyridine. Oriental Journal of Chemistry. [Link]
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis. [Link]
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]
  • 2-Aminopyridine as a standard for low-wavelength spectrofluorimetry. The Journal of Physical Chemistry. [Link]
  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]
  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. [Link]
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. [Link]
  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. [Link]
  • Thermal Analysis.
  • The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis. Journal of the American Chemical Society. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-1-pyridin-2-YL-ethanone dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Amino-1-pyridin-2-YL-ethanone dihydrochloride. As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a framework grounded in scientific principles to ensure both personal safety and environmental compliance. The procedures outlined herein are designed to be self-validating, providing clarity on the causality behind each critical step.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound and related aminopyridine compounds are potent chemical agents. Proper disposal is not merely a regulatory hurdle but a critical safety imperative. The dihydrochloride salt, in particular, suggests a high degree of water solubility and an acidic nature, which informs our handling and disposal strategy. Based on data from analogous compounds, the primary hazards are significant.[1][2]

Table 1: Hazard Profile of Related Aminopyridine Compounds

Hazard Category Description Rationale and Implication for Disposal
Acute Toxicity (Oral & Dermal) Toxic if swallowed and in contact with skin.[1][2] Accidental ingestion or skin contact can have severe health consequences. This necessitates the use of robust Personal Protective Equipment (PPE) and mandates that all contaminated materials, including PPE, be disposed of as hazardous waste.
Skin and Eye Damage Causes severe skin burns and serious eye damage.[3][4] The corrosive nature of the compound requires careful handling to prevent contact. All waste streams, including the first rinse of any container, must be treated as corrosive hazardous waste.

| Aquatic Toxicity | Harmful or toxic to aquatic life with long-lasting effects.[1] | This compound must be prevented from entering waterways. Drain disposal is strictly prohibited unless explicitly permitted by institutional Environmental Health & Safety (EHS) after neutralization and verification.[5][6] |

Pre-Disposal Checklist: Setting the Stage for Safety

Before handling the waste, ensure the following control measures are in place. This preparation is the foundation of a safe disposal workflow.

  • Engineering Controls: All handling of this compound, including waste consolidation and container rinsing, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4][7]

  • Personal Protective Equipment (PPE): A standard lab coat is insufficient. The required PPE includes:

    • Gloves: Nitrile or neoprene gloves. Double-gloving is recommended.

    • Eye Protection: Chemical splash goggles and a full-face shield.[2]

    • Body Protection: A chemically resistant apron or lab coat.[2]

  • Spill Kit: Ensure a spill kit equipped for handling toxic and corrosive materials is immediately accessible. This should include an inert absorbent material (like vermiculite or sand), neutralization agents (such as sodium bicarbonate for acidic spills), and dedicated waste bags.[8][9]

Step-by-Step Disposal Protocol

This protocol treats all materials contaminated with this compound as hazardous chemical waste.[10][11] The guiding principle is containment and segregation.

Workflow: Disposal Decision Process

Sources

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2-Amino-1-pyridin-2-YL-ethanone dihydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.